molecular formula C22H40O12S B3325094 Propargyl-PEG4-Sulfone-PEG4-acid CAS No. 2055024-41-2

Propargyl-PEG4-Sulfone-PEG4-acid

Cat. No.: B3325094
CAS No.: 2055024-41-2
M. Wt: 528.6 g/mol
InChI Key: OXAQXWXCUYMFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG4-Sulfone-PEG4-acid is a useful research compound. Its molecular formula is C22H40O12S and its molecular weight is 528.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.22404788 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O12S/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35(25,26)21-19-34-17-15-32-13-11-30-9-7-28-5-3-22(23)24/h1H,3-21H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAQXWXCUYMFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140375
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-41-2
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of Propargyl-PEG4-Sulfone-PEG4-acid, a heterobifunctional linker commonly utilized in the development of advanced bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that incorporates three key chemical motifs: a terminal propargyl group, a central sulfone moiety, and a terminal carboxylic acid. This strategic combination of functional groups makes it a versatile tool for covalently linking two different molecular entities.

The presence of two PEG4 (tetraethylene glycol) spacers imparts significant hydrophilicity to the molecule, which can enhance the aqueous solubility of the resulting conjugates.[1] The central sulfone group introduces a polar and metabolically stable linkage, potentially influencing the conformational properties of the linker.

Chemical Structure

The precise chemical structure of this compound is defined by its IUPAC name and CAS number, which ensures unambiguous identification.

IUPAC Name: 1-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)sulfonyl)-3,6,9,12-tetraoxapentadecan-15-oic acid[2] CAS Number: 2055024-41-2[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C22H40O12S[1]
Molecular Weight 528.62 g/mol
Purity Typically >95%[2]
Appearance Not specified (likely a liquid or waxy solid)
Storage -20°C[1]

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of this compound allows for a two-step, orthogonal conjugation strategy. This is particularly valuable in the synthesis of complex molecules like PROTACs, where a warhead for a target protein and a ligand for an E3 ligase are joined.[3][4][5]

  • Propargyl Group: This terminal alkyne is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][3] It allows for the stable ligation to a molecule bearing an azide (B81097) group, forming a triazole linkage.[6]

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on a target molecule.[1] This reaction is commonly mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The hydrophilic PEG spacers can improve the solubility and pharmacokinetic properties of the final conjugate, while the central sulfone group may offer a degree of conformational rigidity and metabolic stability compared to simple ether linkages.[7]

Experimental Protocols

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent reaction with an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0 for conjugation)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in the chosen anhydrous solvent.

  • Activation: In a reaction vessel, dissolve this compound in the reaction buffer. Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution. Allow the activation to proceed for 15-30 minutes at room temperature.[8]

  • Conjugation: Dissolve the amine-containing molecule in the coupling buffer. Add this solution to the activated this compound. The pH may need to be adjusted to 7.2-7.5 for optimal coupling.[9]

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by reacting with any remaining activated carboxylic acids.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the this compound conjugate and an azide-containing molecule (e.g., a warhead for a protein of interest).

Materials:

  • Propargyl-functionalized conjugate (from section 3.1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Preparation: Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be made immediately before use.[10]

  • Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized conjugate and the azide-containing molecule (typically in a 1:1.1 to 1:1.5 molar ratio) in the chosen solvent system.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition: Add the copper ligand (if used), followed by CuSO4 (typically 1-10 mol%).

  • Initiation: Initiate the reaction by adding sodium ascorbate (typically 5-10 equivalents relative to copper).[11]

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Purification: Upon completion, purify the triazole-linked product using an appropriate chromatographic method.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis of a PROTAC using this compound and a general bioconjugation scheme.

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Linker Propargyl-PEG4- Sulfone-PEG4-acid Activated_Linker Propargyl-PEG4-Sulfone- PEG4-NHS Ester Linker->Activated_Linker EDC, NHS E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate Propargyl-Functionalized E3 Ligand E3_Ligand->Intermediate Activated_Linker->Intermediate + E3 Ligand PROTAC Final PROTAC Molecule Intermediate->PROTAC + Warhead CuSO4, NaAsc Warhead Warhead (with -N3) Warhead->PROTAC

PROTAC synthesis workflow using the linker.
General Bioconjugation Strategy

Bioconjugation_Strategy Linker This compound -COOH -C≡CH Conjugate_1 Intermediate Conjugate Molecule A Linker Linker:f0->Conjugate_1:f1 Amide Coupling (EDC/NHS) Molecule_A Molecule A -NH2 Molecule_A:f0->Conjugate_1:f0 Molecule_B Molecule B -N3 Final_Conjugate {Final A-Linker-B Conjugate} Molecule_B:f0->Final_Conjugate Conjugate_1:f1->Final_Conjugate Click Chemistry (CuAAC)

Orthogonal bioconjugation strategy.
PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Propargyl-PEG4-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the mechanism of action of this linker by dissecting the roles of its constituent chemical moieties: the propargyl group, the dual polyethylene (B3416737) glycol (PEG4) chains, the central sulfone group, and the terminal carboxylic acid. While specific quantitative data for PROTACs utilizing this exact linker are not extensively available in peer-reviewed literature, this document infers its functional properties based on established principles of PROTAC design and data from structurally related linkers. This guide provides a comprehensive overview of its intended use, the rationale behind its design, and its anticipated impact on the physicochemical and pharmacological properties of the resulting PROTACs.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its:

  • Ternary Complex Formation: The ability of the PROTAC to induce a stable and productive ternary complex between the POI and the E3 ligase.[4]

  • Physicochemical Properties: Solubility, cell permeability, and metabolic stability.[3][5]

  • Pharmacokinetics and Pharmacodynamics: Bioavailability, half-life, and overall degradation efficiency.[6]

This compound is a rationally designed linker that offers a versatile platform for PROTAC synthesis, with each of its components contributing to the overall mechanism of action.

Core Mechanism of Action of this compound

The mechanism of action of a PROTAC constructed with this linker can be understood through the distinct functions of its components, which facilitate the assembly of the PROTAC and modulate its properties.

Functional Moieties and Their Roles

The structure of this compound (CAS No. 2055024-41-2) contains four key functional regions:

Functional MoietyChemical GroupPrimary Role in PROTAC Mechanism
Propargyl Group Alkyne (C≡CH)Provides a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for covalent attachment to an azide-modified ligand (either for the POI or E3 ligase).[7][8][9][10]
PEG4 Spacers Polyethylene GlycolTwo flexible, hydrophilic chains of four ethylene (B1197577) glycol units that increase the aqueous solubility and cell permeability of the PROTAC. They also provide the necessary length and flexibility to span the distance between the POI and E3 ligase, enabling the formation of a stable ternary complex.[3][5][9]
Sulfone Group R-S(=O)₂-R'A central, electron-withdrawing group that is anticipated to enhance the metabolic stability of the linker and may introduce a degree of conformational rigidity, influencing the orientation of the two ligands.[4][11]
Carboxylic Acid Group -COOHA terminal functional group that allows for the covalent attachment of the second ligand (for the E3 ligase or POI) via a stable amide bond, typically by reacting with a primary or secondary amine on the ligand.[7]
Step-by-Step Mechanism in a PROTAC System
  • PROTAC Synthesis: The this compound linker is used to covalently connect a POI-binding ligand and an E3 ligase-binding ligand. This is typically a two-step process involving an amide coupling reaction at the carboxylic acid terminus and a click chemistry reaction at the propargyl terminus.

  • Cellular Entry: The hydrophilic nature of the PEG4 chains is designed to improve the solubility and passive diffusion of the resulting PROTAC across the cell membrane.[5]

  • Ternary Complex Formation: Once inside the cell, the PROTAC binds simultaneously to the POI and an E3 ubiquitin ligase, forming a ternary complex. The length and flexibility of the PEG4 chains, along with the potential conformational influence of the central sulfone group, are critical for achieving a productive orientation within this complex.[4]

  • Ubiquitination of the POI: The formation of the ternary complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides. The PROTAC is then released and can catalyze further rounds of POI degradation.

In-depth Analysis of the Sulfone Group's Role

The central sulfone moiety is a key feature of this linker. While direct studies on this specific molecule are lacking, the inclusion of a sulfone group in bifunctional linkers is generally associated with several advantageous properties:

  • Metabolic Stability: Sulfones are relatively inert to many metabolic enzymes, which can increase the in vivo half-life of the PROTAC.[11] Research on antibody-drug conjugates (ADCs) has shown that sulfone-based linkers can improve stability in human plasma compared to more labile linkers like maleimides.[4][11]

  • Conformational Influence: The sulfone group is a non-linear, polar, and rigid moiety.[12][13][14][15][16] Its presence in the center of the linker can reduce the overall flexibility of the molecule, which can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.[12][13][14][15][16] This can reduce the entropic penalty of binding.[12][13][14][15][16]

  • Solubility and Polarity: The polar nature of the sulfone group can contribute to the overall water solubility of the PROTAC, complementing the effect of the PEG chains.

It is important to note that while some sulfone-containing linkers are designed for cleavage via mechanisms like beta-elimination, the structure of this compound suggests it is intended as a non-cleavable linker . Its primary role is to stably connect the two ligands.

Quantitative Data and Comparative Analysis

As of this writing, there is no published quantitative data (e.g., DC₅₀, Dₘₐₓ) for PROTACs specifically synthesized with this compound. However, we can look at data from a structurally similar linker, Propargyl-PEG4-acid , which lacks the central sulfone group and one of the PEG4 chains.

LinkerPROTAC TargetE3 Ligase LigandCell LineDC₅₀Reference
Propargyl-PEG4-acidBruton's Tyrosine Kinase (BTK)IAPTHP-1200 nM[17]

This data provides a baseline for the expected potency of PROTACs using a PEG4-based linker. The introduction of the sulfone group and the additional PEG4 chain in this compound would be expected to modulate this activity by altering the linker length, flexibility, and overall physicochemical properties of the PROTAC.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of a PROTAC with this specific linker are not publicly available. However, a general workflow can be outlined based on standard chemical biology techniques.

General Protocol for PROTAC Synthesis
  • Amide Coupling: React the carboxylic acid terminus of this compound with an amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) in the presence of a coupling agent such as HATU or EDC/NHS in an appropriate solvent (e.g., DMF). Purify the resulting intermediate by chromatography.

  • Click Chemistry (CuAAC): React the propargyl-containing intermediate with an azide-functionalized POI-binding ligand. This reaction is typically carried out in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA). The reaction is often performed in a solvent mixture such as t-BuOH/H₂O or DMSO.

  • Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

General Protocol for In-Cell Protein Degradation Assay
  • Cell Culture: Plate a relevant human cell line in 96-well plates and allow the cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification and Analysis:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • In-Cell ELISA or High-Content Imaging: For higher throughput, use antibody-based detection methods in a plate-based format to quantify the levels of the target protein.

  • Data Analysis: Quantify the protein levels relative to the loading control and normalize to the vehicle-treated cells. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).

Visualizations

PROTAC Synthesis Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) cluster_2 Step 3: Purification & Analysis Linker This compound Intermediate Propargyl-Linker-Ligand1 Linker->Intermediate HATU/DMF Ligand1 Amine-containing E3 Ligase Ligand Ligand1->Intermediate Ligand2 Azide-containing POI Ligand PROTAC Final PROTAC (Ligand2-Linker-Ligand1) Ligand2->PROTAC Intermediate_ref Propargyl-Linker-Ligand1 Intermediate_ref->PROTAC CuSO4, NaAsc Purification RP-HPLC Analysis LC-MS, NMR Purification->Analysis PROTAC_ref Final PROTAC PROTAC_ref->Purification

Caption: General workflow for the synthesis of a PROTAC using the this compound linker.

PROTAC Signaling Pathway

G POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC polyUb Poly-ubiquitinated POI E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->polyUb E1, E2, E3 cascade Proteasome 26S Proteasome polyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a sophisticated, multi-component linker designed to address key challenges in PROTAC development, namely solubility, stability, and synthetic accessibility. Its mechanism of action is rooted in the combined contributions of its functional groups: the propargyl and carboxylic acid termini provide orthogonal handles for facile PROTAC assembly, the dual PEG4 chains enhance solubility and provide optimal spacing, and the central sulfone group is poised to increase metabolic stability and favorably influence the linker's conformation. While further empirical data is needed to fully characterize its performance in specific biological systems, its rational design makes it a valuable tool for researchers and drug developers in the field of targeted protein degradation.

References

The Guardian of Stability: Unveiling the Role of the Sulfone Group in High-Performance PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the stability of the linker molecule is paramount to the success of a therapeutic. This is particularly true for antibody-drug conjugates (ADCs), where premature cleavage of the linker can lead to off-target toxicity and diminished efficacy. Emerging research has identified the sulfone group as a key functional moiety for enhancing the stability of polyethylene (B3416737) glycol (PEG) linkers, offering a robust alternative to traditional linker chemistries. This technical guide delves into the critical role of the sulfone group in PEG linkers, providing a comprehensive overview of its mechanism of action, comparative stability data, and the experimental protocols used for its evaluation.

The Stability Challenge with Conventional Linkers

Traditional PEG linkers often employ maleimide (B117702) chemistry for conjugation to cysteine residues on antibodies or other proteins. While effective for conjugation, maleimide-based linkers are susceptible to degradation in the physiological environment. The primary mechanism of instability is a retro-Michael reaction, which leads to the release of the conjugated payload. This process is often facilitated by exchange with thiol-containing molecules in the plasma, such as albumin and glutathione, compromising the integrity of the bioconjugate before it reaches its target.[1][2][3]

The Sulfone Solution: A Paradigm Shift in Linker Stability

The incorporation of a sulfone group into the PEG linker backbone provides a significant enhancement in stability. This is achieved through a combination of electronic and steric effects that render the conjugate more resistant to nucleophilic attack and the retro-Michael reaction.

Mechanism of Enhanced Stability

The stability of sulfone-containing linkers is attributed to several key factors:

  • Resistance to Thioether Exchange: Unlike maleimide-based linkages, the thioether bond formed with sulfone linkers is significantly more stable and less prone to exchange with plasma thiols.[1][2] This is a critical advantage for in vivo applications where long circulation times are required.

  • Prevention of Retro-Michael Reaction: In certain mono-sulfone PEG linkers, the ketone in the linker is reduced to a secondary alcohol after conjugation. This modification electronically deactivates the system, effectively preventing the retro-Michael reaction, which is a primary pathway for deconjugation in maleimide-based systems.[4]

  • Structural contributions: The heteroaromatic structure of some sulfone linkers, such as phenyloxadiazole sulfone, contributes to the enhanced stability of the thioether bond.[1][2]

Chemoselectivity and Reaction Kinetics

Sulfone-based linkers, like their maleimide counterparts, exhibit high chemoselectivity for cysteine residues.[1][2] However, the conjugation reaction with sulfone linkers is generally slower than with maleimides. This can be advantageous in certain applications, allowing for more controlled conjugation processes. Reaction conditions, such as temperature, can be optimized to increase the rate of labeling with sulfone compounds.[1][2] Vinyl sulfone derivatives are also highly selective for sulfhydryl groups over amino groups.[5]

Quantitative Comparison of Linker Stability

Multiple studies have demonstrated the superior stability of sulfone-containing linkers compared to their maleimide counterparts. The following tables summarize key quantitative data from these studies.

Table 1: Comparative Stability of Antibody Conjugates in Human Plasma

Linker TypeConjugation SiteTime in Human Plasma% Conjugate RemainingReference
Phenyloxadiazole SulfoneFc-S396C1 month~90%[2]
MaleimideFc-S396C1 month>50%[2]
Mono-sulfone-PEGEngineered Cysteine7 days (in 1 mM GSH)>90%[4]
Maleimide-PEGEngineered Cysteine7 days (in 1 mM GSH)<70%[4]

Table 2: Half-life of Protein Conjugates in Human Plasma

Linker TypeProteinHalf-lifeReference
Phenyloxadiazole SulfoneMaltose-Binding ProteinDoubled relative to maleimide[1]
MaleimideMaltose-Binding ProteinBaseline[1]

Visualizing the Conjugation and Stability Pathways

The following diagrams illustrate the key chemical reactions and stability comparisons discussed.

G cluster_0 Conjugation Chemistry Antibody_Cys Antibody-SH (Cysteine Thiol) Sulfone_Linker Sulfone-PEG Linker Antibody_Cys->Sulfone_Linker Slower, Controlled Conjugation Maleimide_Linker Maleimide-PEG Linker Antibody_Cys->Maleimide_Linker Rapid Conjugation Sulfone_Adduct Stable Thioether Adduct Sulfone_Linker->Sulfone_Adduct Maleimide_Adduct Thioether Adduct Maleimide_Linker->Maleimide_Adduct

Figure 1: Comparative conjugation pathways of sulfone and maleimide linkers.

G cluster_1 In Vivo Stability Comparison Sulfone_Adduct Sulfone-Linked ADC Stable_Circulation Stable in Circulation (Resists Thioether Exchange) Sulfone_Adduct->Stable_Circulation Maleimide_Adduct Maleimide-Linked ADC Unstable_Circulation Unstable in Circulation (Undergoes Thioether Exchange) Maleimide_Adduct->Unstable_Circulation Payload_Delivery Intact Payload Delivery to Target Cell Stable_Circulation->Payload_Delivery Premature_Release Premature Payload Release (Off-target Toxicity) Unstable_Circulation->Premature_Release

Figure 2: Logical flow of in vivo stability for sulfone vs. maleimide ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. The following are generalized protocols based on common practices in the field.

Protocol for Antibody-Linker Conjugation

Objective: To conjugate a sulfone-PEG linker to a cysteine-engineered antibody.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.

  • Sulfone-PEG linker with a reactive group (e.g., phenyloxadiazole sulfone).

  • Reducing agent (e.g., TCEP).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Size-exclusion chromatography (SEC) system for purification.

  • Reaction buffer (e.g., PBS with EDTA).

Procedure:

  • Antibody Reduction: Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the engineered cysteine residues.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into the reaction buffer using a desalting column.

  • Conjugation Reaction: Add the sulfone-PEG linker to the reduced mAb at a 5-fold molar excess. Incubate the reaction mixture for 4-8 hours at 37°C.[1][2] The reaction time and temperature may need optimization depending on the specific linker and antibody.

  • Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

  • Purification: Purify the resulting ADC using an SEC system to remove unconjugated linker and other small molecules.

  • Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), mass spectrometry, and SEC-HPLC (to assess aggregation and purity).

Protocol for In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in human plasma.

Materials:

  • Purified ADC.

  • Human plasma (citrated).

  • Incubator at 37°C.

  • Analytical method for ADC quantification (e.g., ELISA, LC-MS).

Procedure:

  • Incubation: Dilute the ADC into human plasma to a final concentration of 1 mg/mL.

  • Time Points: Aliquot the mixture and incubate at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Sample Processing: At each time point, process the plasma sample to isolate the ADC. This may involve affinity capture using protein A/G beads or other methods depending on the analytical technique.

  • Quantification: Analyze the processed samples to determine the concentration of intact ADC.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the conjugate in plasma.

Conclusion and Future Directions

The incorporation of the sulfone group into PEG linkers represents a significant advancement in the field of bioconjugation, offering a much-needed solution to the stability limitations of traditional maleimide-based chemistries. The enhanced stability of sulfone linkers directly translates to improved in vivo performance of therapeutics like ADCs by minimizing premature payload release and associated toxicities.

Future research in this area will likely focus on the development of novel sulfone-based linkers with tailored properties, such as different cleavage mechanisms for controlled drug release at the target site and further optimization of reaction kinetics for more efficient and site-specific conjugation. The continued exploration of sulfone chemistry will undoubtedly pave the way for the next generation of safer and more effective targeted therapies.

References

Unveiling the Solubility Profile of Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility characteristics of Propargyl-PEG4-Sulfone-PEG4-acid, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective handling, formulation, and the overall success of its applications.

Core Concepts: Structure and its Influence on Solubility

This compound is a molecule designed with distinct functional domains that dictate its chemical behavior, including its solubility. Its structure comprises a propargyl group for click chemistry reactions, a terminal carboxylic acid for amide bond formation, and two polyethylene (B3416737) glycol (PEG) chains of four units each, separated by a sulfone group.

The presence of the PEG chains is the most significant contributor to the molecule's solubility profile. The ether oxygens within the PEG backbone can form hydrogen bonds with water molecules, rendering the molecule hydrophilic and generally soluble in aqueous media.[1][2] The sulfone group, being a polar moiety, further enhances this hydrophilicity. The terminal carboxylic acid can be ionized, which also increases aqueous solubility, particularly at neutral to alkaline pH.

Qualitative Solubility Characteristics

SolventExpected SolubilityRationale
Aqueous Buffers (e.g., PBS) SolubleThe hydrophilic PEG chains and polar sulfone and carboxylic acid groups promote strong interactions with water molecules.[1][2]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. A similar compound is soluble in DMSO.[3]
Dichloromethane (DCM) SolubleAlthough less polar than water or DMSO, the PEG chains can provide sufficient solubility in chlorinated solvents. A similar compound is soluble in DCM.[3]
Dimethylformamide (DMF) SolubleAs a polar aprotic solvent, DMF is expected to readily dissolve this PEGylated linker. A similar compound is soluble in DMF.[3]
Ethanol/Methanol SolubleThe polarity of short-chain alcohols is generally sufficient to dissolve PEG-containing molecules.
Non-polar Solvents (e.g., Hexane, Toluene) Insoluble/Poorly SolubleThe hydrophilic nature of the molecule makes it incompatible with non-polar organic solvents.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several experimental conditions. A logical diagram illustrating these relationships is presented below.

cluster_factors Factors Influencing Solubility cluster_compound This compound Temperature Temperature Solubility Solubility Temperature->Solubility Generally increases solubility pH pH of Aqueous Solution pH->Solubility Affects ionization of carboxylic acid Solvent Solvent System Solvent->Solubility Polar solvents are favorable Concentration Concentration Concentration->Solubility Saturation point Ionic_Strength Ionic Strength Ionic_Strength->Solubility Can influence 'salting out'

Caption: Factors influencing the solubility of this compound.

Experimental Protocol: A General Guideline for Solubility Determination

The following is a general protocol for determining the solubility of this compound. This should be adapted based on the specific requirements of the research application.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s) (e.g., deionized water, PBS, DMSO, ethanol)

  • Vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath or incubator (optional)

  • Analytical balance

  • Microscope or light scattering instrument (optional, for observing undissolved particles)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a clean vial.

    • Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial. This creates a high initial concentration (e.g., 100 mg/mL).

  • Solubilization Process:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles. For a more sensitive assessment, a small aliquot can be examined under a microscope.

    • If the compound is not fully dissolved, the following steps can be taken in a sequential manner:

      • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

      • Heating: Gently warm the solution in a water bath (e.g., to 37°C). Caution should be exercised to avoid solvent evaporation or compound degradation.

      • Extended Mixing: Place the vial on a magnetic stirrer for an extended period (e.g., 1-2 hours).

  • Stepwise Dilution (if necessary):

    • If the compound remains insoluble at the initial concentration, add a known volume of the solvent to dilute the mixture (e.g., add 100 µL to achieve a concentration of 50 mg/mL).

    • Repeat the solubilization process (vortexing, sonication, etc.).

    • Continue this stepwise dilution until the compound fully dissolves. The concentration at which the compound completely dissolves is the approximate solubility.

  • Documentation:

    • Record the final concentration at which the compound is fully soluble.

    • Note the conditions used for solubilization (e.g., temperature, mixing time).

The workflow for this general solubility determination is depicted in the following diagram.

cluster_workflow Solubility Determination Workflow start Start weigh Weigh Compound start->weigh add_solvent Add Solvent (High Concentration) weigh->add_solvent mix Vortex/Mix add_solvent->mix observe Visually Inspect for Dissolution mix->observe dissolved Soluble (Record Concentration) observe->dissolved Yes not_dissolved Insoluble observe->not_dissolved No end End dissolved->end dilute Add More Solvent (Dilute) not_dissolved->dilute dilute->mix

References

Stability and Degradation Profile of Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of Propargyl-PEG4-Sulfone-PEG4-acid, a heterobifunctional linker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). In the absence of direct empirical data for this specific molecule, this guide synthesizes information from published studies on structurally related compounds containing polyethylene (B3416737) glycol (PEG), sulfone, and propargyl functionalities. The guide outlines potential degradation pathways, proposes a comprehensive experimental protocol for a forced degradation study, and presents analytical methodologies for the characterization of the parent molecule and its potential degradants.

Introduction

This compound is a versatile linker that combines the hydrophilicity and biocompatibility of a polyethylene glycol (PEG) spacer with the stability of a sulfone group and the reactive potential of a terminal propargyl group for "click" chemistry applications. Understanding the stability and degradation profile of this linker is paramount for ensuring the safety, efficacy, and shelf-life of resulting bioconjugates. This document serves as a resource for researchers by providing an in-depth analysis of its expected chemical liabilities and a framework for its empirical stability assessment.

Chemical Structure and Properties

The chemical structure of this compound incorporates three key functional moieties: a terminal propargyl group, a central sulfone group, and two PEG4 linkers, one of which is terminated with a carboxylic acid.

PropertyValue
Molecular Formula C21H38O11S
Molecular Weight 514.58 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated

Table 1: General Properties of this compound.

Inferred Stability and Degradation Profile

While specific stability data for this compound is not currently available in the public domain, a profile can be inferred from the known chemical behavior of its constituent functional groups.

Polyethylene Glycol (PEG) Linkers

PEG chains are generally considered stable and are incorporated into linker technologies to enhance hydrophilicity and improve the pharmacokinetic properties of bioconjugates. However, they are susceptible to oxidative degradation, particularly in the presence of transition metal ions. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids. The stability of PEG linkers is also influenced by temperature and pH, with degradation rates increasing at elevated temperatures and extreme pH values.

Sulfone Group

The sulfone group is known for its high stability under a wide range of chemical conditions. In the context of bioconjugate linkers, sulfone-based structures have demonstrated superior stability in human plasma compared to more traditional linkers like maleimides. They are generally resistant to hydrolysis and enzymatic degradation under physiological conditions.

Propargyl Group

The terminal alkyne of the propargyl group is a key reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While relatively stable, the terminal alkyne can be susceptible to degradation under strongly acidic or basic conditions.

Potential Degradation Pathways

Based on the chemistry of the functional groups, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidative Degradation: The PEG chains are the most likely sites for oxidation, potentially leading to chain scission and the formation of smaller PEG fragments, aldehydes, and carboxylic acids.

  • Hydrolysis: While the sulfone and ether linkages in the PEG chains are generally stable to hydrolysis, the terminal carboxylic acid can undergo reactions typical of its functional group. The propargyl group may also be susceptible to hydration or other reactions under harsh hydrolytic conditions.

The following diagram illustrates the potential points of degradation within the molecule.

G cluster_main This compound cluster_degradation Potential Degradation Sites Propargyl Propargyl PEG1 PEG4 Sulfone Sulfone PEG2 PEG4 Acid Acid Oxidation Oxidative Cleavage Oxidation->PEG1 Oxidation->PEG2 Hydrolysis Hydrolysis Hydrolysis->Propargyl G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution in ACN/Water Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (80°C in PBS) Stock->Thermal Photochemical Photostability (ICH Q1B) Stock->Photochemical LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photochemical->LCMS NMR NMR Spectroscopy LCMS->NMR For structural elucidation G cluster_stressors Stressors Parent This compound (Stable) Acid Acid Base Base Oxidant Oxidant Heat Heat Light Light Degradation Degradation Products Acid->Degradation Base->Degradation Oxidant->Degradation Heat->Degradation Light->Degradation

An In-depth Technical Guide to the Hydrophilicity of Sulfone-Containing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity of sulfone-containing polyethylene (B3416737) glycol (PEG) linkers, which are of increasing importance in the fields of bioconjugation and drug delivery. This document details their properties, synthesis, and applications, with a focus on their role in enhancing the aqueous solubility and overall performance of complex biomolecules such as antibody-drug conjugates (ADCs).

Introduction to Sulfone-Containing PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The incorporation of a sulfone moiety into the PEG linker structure offers several advantages, including increased hydrophilicity, enhanced stability, and specific reactivity, particularly towards thiol groups on proteins.[1][2] The sulfone group (R-S(=O)₂-R') is a polar functional group that can significantly influence the overall physicochemical properties of the linker and the resulting conjugate.[3]

This guide will explore various types of sulfone-containing PEG linkers, including vinyl sulfones, phenyloxadiazole sulfones, and bis-sulfones, and provide a detailed analysis of their hydrophilicity.

The Role of the Sulfone Group in Enhancing Hydrophilicity

The presence of the sulfonyl group in PEG linkers contributes to their hydrophilicity in several ways. The sulfur atom in a sulfone group is in a high oxidation state and is double-bonded to two oxygen atoms, creating a highly polar moiety with a significant dipole moment. This polarity facilitates strong hydrogen bonding interactions with water molecules, thereby increasing the aqueous solubility of the linker and the conjugated biomolecule.[3][4]

Furthermore, the introduction of sulfonate groups (-SO₃⁻), a related anionic functional group, can even more dramatically enhance the hydrophilicity of PEG linkers due to their ionic nature.[2][5] The enhanced water solubility imparted by sulfone and sulfonate groups can help to mitigate the aggregation often associated with hydrophobic drug payloads in ADCs, leading to more stable and effective therapeutics.[2]

Quantitative Data on Hydrophilicity

Quantifying the hydrophilicity of a linker is crucial for predicting its behavior in aqueous environments and its impact on the properties of the final bioconjugate. The most common metrics for hydrophilicity are the partition coefficient (LogP) and water solubility.

LogP is the logarithm of the ratio of the concentrations of a solute in a two-phase system consisting of a nonpolar solvent (typically n-octanol) and water. A lower LogP value indicates higher hydrophilicity.[6][7]

Water solubility is the maximum concentration of a substance that will dissolve in water at a given temperature.

Linker TypeStructure (Representative)Molecular Weight ( g/mol )Water SolubilityCalculated LogP (cLogP)*
mPEG-Vinyl SulfoneCH₃O-(CH₂CH₂O)n-CH₂CH₂SO₂CH=CH₂Variable (e.g., ~1000 for n=20)Soluble in water and aqueous buffers[8][9]-0.8 (for n=4)
Bis-sulfone-PEG4-Acid(See structure below)~600Increases water solubility of compounds[10]-1.5
Phenyloxadiazole Sulfone Linker(Aromatic sulfone structure)VariableGenerally designed to be hydrophilicVaries with structure
Sulfonate-PEG Linker-(CH₂CH₂O)n-SO₃⁻VariableHigh water solubility[4][5]Highly Negative
Sulfoxide-PEG Linker-(CH₂CH₂O)n-S(=O)RVariableMore hydrophilic than conventional PEG[11][12]More Negative than corresponding PEG

Note: cLogP values are estimations and can vary depending on the calculation method and the length of the PEG chain. The provided values are for representative short-chain examples to illustrate the trend. Longer PEG chains will lead to more negative LogP values, indicating higher hydrophilicity.

Structure of Bis-sulfone-PEG4-Acid:

Experimental Protocols

This section provides detailed methodologies for the synthesis of key sulfone-containing PEG linkers and for the experimental determination of their hydrophilicity.

Synthesis of Sulfone-Containing PEG Linkers

4.1.1. Synthesis of mPEG-Vinyl Sulfone

This protocol describes the synthesis of methoxy-poly(ethylene glycol)-vinyl sulfone (mPEG-VS) from mPEG-OH.

Materials:

Procedure:

Step 1: Synthesis of mPEG-chloroethyl sulfone (mPEG-CES)

  • Dissolve mPEG-OH in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add 2-chloroethanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Precipitate the product by adding the filtrate to cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Step 2: Synthesis of mPEG-Vinyl Sulfone (mPEG-VS) from mPEG-CES

  • Dissolve the dried mPEG-CES in DCM.

  • Add triethylamine (2 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Precipitate the product by adding the reaction mixture to cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield mPEG-VS.

Alternative "Click" Method for Vinyl Sulfone Functionalization: [3][13]

  • Dissolve the hydroxyl-containing polymer (e.g., PEG) in a 0.1 M NaOH solution.

  • Add divinyl sulfone (DVS) to the solution with vigorous stirring. The molar ratio of DVS to hydroxyl groups can be adjusted to control the degree of substitution.

  • The reaction proceeds rapidly at room temperature.

  • The reaction can be terminated by neutralizing the solution with an acid (e.g., HCl).

  • The product can be purified by dialysis or size-exclusion chromatography.

4.1.2. Synthesis of a Phenyloxadiazole Sulfone Linker

This protocol outlines a general approach for synthesizing a phenyloxadiazole sulfone linker for bioconjugation.[1][5][14]

Materials:

  • Substituted benzoic acid

  • Thionyl chloride or oxalyl chloride

  • Hydrazine (B178648) hydrate (B1144303)

  • Substituted benzoyl chloride

  • Polyphosphoric acid or Eaton's reagent

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: Convert the starting substituted benzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Hydrazide Formation: React the acid chloride with hydrazine hydrate to form the corresponding hydrazide.

  • Acylhydrazide Formation: React the hydrazide with a substituted benzoyl chloride to form an acylhydrazide.

  • Oxadiazole Ring Formation: Cyclize the acylhydrazide using a dehydrating agent like polyphosphoric acid or Eaton's reagent to form the 1,3,4-oxadiazole (B1194373) ring.

  • Sulfone Formation: If the starting material does not already contain a sulfone, a thioether precursor can be oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA in DCM.

4.1.3. Synthesis of a Bis-sulfone PEG Linker

This protocol describes the synthesis of a bis-sulfone PEG linker for disulfide re-bridging.[15][16][17]

Materials:

  • O-(2-Aminoethyl)-O'-methylpolyethylene glycol

  • 3-(2-Bromoisobutyrylamido)propanoic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Sodium thiomethoxide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Amide Coupling: Couple O-(2-Aminoethyl)-O'-methylpolyethylene glycol with 3-(2-bromoisobutyrylamido)propanoic acid using a coupling agent like DCC and NHS in DMF to form the bromo-precursor.

  • Thioether Formation: React the bromo-precursor with sodium thiomethoxide in DMF to substitute the bromine atoms with methylthio groups.

  • Oxidation to Sulfone: Dissolve the resulting thioether-PEG derivative in DCM and add m-CPBA (at least 4 equivalents) portion-wise at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Purification: Purify the final bis-sulfone PEG linker by precipitation in cold diethyl ether and subsequent chromatographic methods if necessary.

Measurement of Hydrophilicity

4.2.1. Shake-Flask Method for LogP Determination [13]

This is the traditional and most widely accepted method for determining the partition coefficient.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • The sulfone-containing PEG linker to be tested

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of the linker and dissolve it in either the aqueous or the octanol (B41247) phase. The initial concentration should be accurately known.

  • Partitioning: Place a known volume of the linker solution and a known volume of the other phase into a flask or tube.

  • Equilibration: Shake the flask vigorously for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the linker between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the linker in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the linker has a chromophore, or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

4.2.2. HPLC Method for LogP Determination [18][19][20][21]

This method provides a faster alternative to the shake-flask method and requires smaller amounts of the compound. It is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its LogP value.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile)

  • A set of standard compounds with known LogP values

  • The sulfone-containing PEG linker to be tested

Procedure:

  • Calibration Curve:

    • Inject a series of standard compounds with known LogP values onto the HPLC system under isocratic conditions (constant mobile phase composition).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • Plot log(k') versus the known LogP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the sulfone-containing PEG linker onto the same HPLC system under the identical conditions used for the standards.

    • Record its retention time and calculate its log(k').

  • LogP Determination:

    • Using the equation of the calibration curve, determine the LogP of the linker from its measured log(k').

Signaling Pathways and Experimental Workflows

Sulfone-containing PEG linkers are frequently employed in the construction of ADCs. The following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for its synthesis and characterization.

ADC Internalization and Payload Release Pathway

ADC_Pathway cluster_extracellular Extracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cytotoxicity

Caption: General signaling pathway of an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload Sulfone-PEG-Linker + Cytotoxic Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, TFF) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC DAR Drug-to-Antibody Ratio (DAR) (e.g., HIC, MS) Pure_ADC->DAR Purity Purity and Aggregation (e.g., SEC) Pure_ADC->Purity Potency In Vitro Potency (Cell-based assay) Pure_ADC->Potency

Caption: A typical experimental workflow for the synthesis and characterization of an ADC.

Conclusion

Sulfone-containing PEG linkers represent a versatile and valuable class of tools for bioconjugation, offering a powerful means to enhance the hydrophilicity and stability of therapeutic biomolecules. The polar nature of the sulfone group, and the even greater hydrophilicity of the related sulfonate group, effectively counteracts the hydrophobicity of many drug payloads, leading to improved solubility, reduced aggregation, and potentially more favorable pharmacokinetic profiles. While comprehensive quantitative data on the hydrophilicity of these linkers is not always readily available, the synthetic protocols and analytical methods outlined in this guide provide researchers with the necessary tools to synthesize, characterize, and optimize these important components for the development of next-generation biotherapeutics. The continued exploration of novel sulfone-containing linker architectures holds great promise for advancing the field of drug delivery.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Propargyl-PEG4-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features three key components:

  • A terminal propargyl group , which serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The PEG chain can also reduce steric hindrance between the conjugated molecules.

  • A sulfone moiety , which increases the stability of the linker, especially in comparison to more traditional linkers like those based on maleimide (B117702) chemistry, offering improved conjugate retention in plasma.[3][4]

  • A terminal carboxylic acid group , which allows for the covalent attachment to primary amines (such as lysine (B10760008) residues on proteins) through the formation of a stable amide bond.

This unique combination of features enables the precise and stable linkage of two different molecular entities, making it a valuable tool in drug development.

Core Properties and Specifications

Below is a summary of the typical physicochemical properties of this compound.

PropertyValue
Molecular Formula C23H42O12S
Purity Typically >95%
Form Solid or oil
Storage Temperature -20°C, stored under an inert atmosphere

Experimental Protocols

This section provides detailed protocols for a two-step bioconjugation process utilizing this compound. The process involves:

  • Activation of the carboxylic acid and conjugation to an amine-containing biomolecule.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an azide-containing molecule.

Part 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine on a biomolecule (e.g., a protein, antibody, or peptide) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][5]

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[1]

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[5][6]

  • Conjugation to Amine-Containing Biomolecule:

    • If the biomolecule is in a different buffer, exchange it into the Coupling Buffer (PBS, pH 7.2-7.5).

    • Add the activated linker solution to the biomolecule solution. A 10 to 50-fold molar excess of the linker over the biomolecule is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction of the NHS-activated linker with the primary amine is most efficient at pH 7-8.[5]

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

    • Purify the resulting propargyl-functionalized biomolecule using size-exclusion chromatography (SEC) or dialysis to remove excess linker and reaction byproducts.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing molecule (e.g., a small molecule drug, a fluorescent dye, or another biomolecule).[7][8]

Materials:

  • Propargyl-functionalized biomolecule from Part 1

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-containing molecule in an appropriate solvent (e.g., DMSO or water).

    • Prepare a fresh stock solution of Sodium Ascorbate.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule (typically a 2 to 10-fold molar excess over the biomolecule) in the Reaction Buffer.

    • Prepare a premix of CuSO4 and the copper ligand. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidation.[8] Add this premix to the reaction tube. A final copper concentration of 0.1 to 1 mM is a common starting point.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1 to 5 mM.

  • Incubation and Purification:

    • Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C. Protect the reaction from light if using fluorescent molecules.

    • Purify the final bioconjugate using SEC or extensive dialysis to remove the copper catalyst, excess reagents, and byproducts.

Data Presentation

The efficiency of the bioconjugation process can be optimized by varying the reaction conditions. The tables below provide representative data for optimizing the two-step conjugation process.

Table 1: Representative Conditions for EDC/NHS Coupling

ParameterCondition 1Condition 2Condition 3
Linker:Protein Molar Ratio 10:120:150:1
EDC:Linker Molar Ratio 2:15:15:1
NHS:Linker Molar Ratio 2:15:15:1
Reaction Time (RT) 2 hours2 hours4 hours
pH 7.27.47.4
Representative Yield LowMediumHigh

Table 2: Representative Conditions for CuAAC Reaction

ParameterCondition 1Condition 2Condition 3
Azide Molecule Molar Excess 2x5x10x
CuSO4 Concentration 0.1 mM0.5 mM1 mM
Sodium Ascorbate Conc. 1 mM2.5 mM5 mM
Reaction Time (RT) 1 hour2 hours4 hours
Representative Conjugation Efficiency >90%>95%>98%

Visualizations

Logical Workflow for Two-Step Bioconjugation

G cluster_0 Part 1: Amine Coupling cluster_1 Part 2: Click Chemistry Start Start Activate_Linker Activate Carboxylic Acid (EDC/NHS) Start->Activate_Linker Conjugate_Amine Conjugate to Amine-Biomolecule Activate_Linker->Conjugate_Amine Quench_Purify_1 Quench and Purify Conjugate_Amine->Quench_Purify_1 Propargyl_Biomolecule Propargyl-Functionalized Biomolecule Quench_Purify_1->Propargyl_Biomolecule Add_Azide Add Azide-Molecule Propargyl_Biomolecule->Add_Azide Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Ligand + Ascorbate) Add_Azide->Add_Catalyst Click_Reaction Incubate (CuAAC) Add_Catalyst->Click_Reaction Purify_2 Final Purification Click_Reaction->Purify_2 Final_Conjugate Final Bioconjugate Purify_2->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

Signaling Pathway of a Generic Antibody-Drug Conjugate (ADC)

ADC_Pathway ADC Antibody-Drug Conjugate (via Linker) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage/ Payload Release Lysosome->Cleavage 3. Release Payload Cytotoxic Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 4. Action

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for Propargyl-PEG4-Sulfone-PEG4-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for use in bioconjugation and drug delivery applications, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker features three key components: a terminal propargyl group (an alkyne) for participation in click chemistry reactions, a terminal carboxylic acid for covalent attachment to primary amines, and a hydrophilic polyethylene (B3416737) glycol (PEG) and sulfone spacer.[2]

The PEG and sulfone components of the linker enhance aqueous solubility and provide a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.[2] The propargyl group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, to form a stable triazole linkage with an azide-modified molecule.[3] The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), to form a stable amide bond.[2]

These application notes provide detailed protocols for the two-step utilization of this compound: first, the conjugation of the carboxylic acid to an amine-containing molecule, and second, the subsequent click chemistry reaction with an azide-containing molecule.

Data Presentation

Reaction StepReagentsExpected YieldReference
Amine ConjugationEDC, NHS> 80%General expectation for EDC/NHS chemistry
Click Chemistry (CuAAC)Copper(I) catalyst, AzideQuantitative or near-quantitative (>95%)[4][5]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of EDC (e.g., 100 mM in water or buffer) and NHS (e.g., 100 mM in water or buffer).

    • Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting propargyl-functionalized molecule using an appropriate method to remove excess linker and byproducts. For proteins, size-exclusion chromatography or dialysis are common methods.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine))

  • Reaction Buffer: PBS, pH 7.4

  • DMSO (if needed to dissolve the azide-containing molecule)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix:

    • A few minutes before starting the reaction, prepare the catalyst premix by mixing the CuSO₄ and copper ligand solutions in a 1:2 molar ratio.

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule. A slight molar excess (1.2 to 2-fold) of the azide-containing molecule is often used.

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 1 mM is typical.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. For biomolecules, size-exclusion chromatography or dialysis are effective. For small molecules, purification may be achieved by chromatography on silica (B1680970) gel or reverse-phase HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS AmineMolecule Amine-containing Molecule (Protein, etc.) PropargylMolecule Propargyl-functionalized Molecule AmineMolecule->PropargylMolecule ActivatedLinker Activated NHS Ester Linker EDC_NHS->ActivatedLinker ActivatedLinker->AmineMolecule Amide Bond Formation AzideMolecule Azide-containing Molecule (Payload, etc.) CuAAC Cu(I) Catalyst (CuSO4 / NaAsc) PropargylMolecule->CuAAC AzideMolecule->CuAAC Triazole Linkage FinalConjugate Final Bioconjugate CuAAC->FinalConjugate

Caption: Experimental workflow for the two-step bioconjugation using this compound.

logical_relationship cluster_components This compound Structure cluster_function Functional Roles cluster_application Example Application: Antibody-Drug Conjugate (ADC) Propargyl Propargyl Group (Alkyne) PEG_Sulfone PEG-Sulfone Spacer Propargyl->PEG_Sulfone ClickReaction Click Chemistry (CuAAC) Propargyl->ClickReaction Enables CarboxylicAcid Carboxylic Acid PEG_Sulfone->CarboxylicAcid Solubility Enhanced Solubility & Spacing PEG_Sulfone->Solubility Provides AmineCoupling Amine Conjugation (Amide Bond) CarboxylicAcid->AmineCoupling Enables Drug Cytotoxic Drug (Azide-modified) ClickReaction->Drug Connects to Antibody Targeting Antibody (Amine Source) AmineCoupling->Antibody Connects to Linker Linker Antibody->Linker ADC ADC Antibody->ADC Linker->Drug Drug->ADC

Caption: Logical relationships of the functional components of this compound and its application.

References

Application of Propargyl-PEG4-Sulfone-PEG4-acid in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its composition, length, and flexibility significantly influence the physicochemical properties, cell permeability, and efficacy of the PROTAC.

This technical guide details the application of Propargyl-PEG4-Sulfone-PEG4-acid , a novel and versatile linker, in the synthesis of PROTACs. This bifunctional linker incorporates a propargyl group for "click chemistry," a carboxylic acid for standard amide coupling, and a hydrophilic polyethylene (B3416737) glycol (PEG) and sulfone backbone. This combination of features offers a modular and efficient approach to PROTAC synthesis while potentially enhancing solubility and optimizing the formation of the key ternary complex (POI-PROTAC-E3 ligase).

The this compound linker is characterized by two reactive ends, enabling a straightforward, two-step conjugation strategy. The terminal carboxylic acid can be readily coupled to a primary or secondary amine on either the POI ligand or the E3 ligase ligand using standard amide bond formation chemistry.[1] The propargyl group provides an alkyne handle for a highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3][4][5][6][7][] This modular approach is ideal for the rapid synthesis of PROTAC libraries for optimization studies. The integrated PEG and sulfone moieties are designed to improve the aqueous solubility and cell permeability of the final PROTAC molecule.[9][10][11][12]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3][13][14][15][16]

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ubiquitin Ligase PROTAC->E3 E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry JQ1_azide JQ1-Azide (BRD4 Ligand) Click_Reaction CuAAC Reaction (CuSO4, Sodium Ascorbate) JQ1_azide->Click_Reaction Pomalidomide_amine Pomalidomide-Amine (CRBN Ligand) Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Pomalidomide_amine->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate Propargyl-Linker-Pomalidomide Amide_Coupling->Intermediate Intermediate->Click_Reaction Final_PROTAC Final BRD4 PROTAC Click_Reaction->Final_PROTAC BRD4_Signaling_Pathway cluster_chromatin Chromatin Regulation cluster_transcription Gene Transcription cluster_effect Cellular Effects Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Recruits PTEFb P-TEFb BRD4->PTEFb Activates RNA_Pol RNA Pol II PTEFb->RNA_Pol Phosphorylates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol->Oncogenes Transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Degrades AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Activation ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation & DNA Binding AR_target_genes AR Target Genes (e.g., PSA) ARE->AR_target_genes Gene Transcription PROTAC AR PROTAC PROTAC->AR_inactive Degrades PROTAC->AR_active Degrades

References

Application Notes and Protocols for EDC/NHS Coupling of Propargyl-PEG4-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized surfaces for diagnostics. A widely employed and robust method for covalently linking a molecule with a carboxylic acid to another molecule containing a primary amine is the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

This document provides detailed application notes and protocols for the use of a specific bifunctional linker, Propargyl-PEG4-Sulfone-PEG4-acid , in EDC/NHS mediated conjugation. This linker is particularly valuable for its dual functionality. The terminal carboxylic acid allows for its conjugation to primary amines on proteins, antibodies, or peptides through a stable amide bond. The propargyl group on the other end provides a handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a second molecule of interest. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and reduces steric hindrance during conjugation.[1]

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester: To improve the efficiency of the reaction in aqueous solutions and reduce side reactions like hydrolysis of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This activated linker is then sufficiently stable to react efficiently with a primary amine.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on an antibody) to form a stable amide bond, releasing NHS.

The use of a two-step protocol, where the carboxylic acid is activated first before the addition of the amine-containing molecule, is generally preferred to minimize polymerization of the amine-containing biomolecule if it also possesses carboxyl groups.[2]

EDC_NHS_Coupling_Mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Formation of NHS Ester cluster_step3 Step 3: Amide Bond Formation Propargyl_Acid Propargyl-PEG-Sulfone-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Propargyl_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Propargyl-PEG-Sulfone-PEG-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Propargyl-PEG-Sulfone-PEG-CO-NH-R' NHS_Ester->Conjugate + R'-NH₂ Amine_Molecule R'-NH₂ (e.g., Antibody)

Diagram 1: EDC/NHS Coupling Mechanism.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables provide recommended starting conditions for the conjugation of this compound. These values are based on established protocols for similar PEGylated linkers and should be optimized for each specific application.

Table 1: Recommended Molar Ratios for Reagents

ReagentMolar Excess Relative to Carboxyl GroupsMolar Excess Relative to Amine-MoleculeTypical Concentration Range
This compound-5 - 20 fold1 - 10 mM
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2 - 10 fold-2 - 50 mM
NHS (N-hydroxysuccinimide) or Sulfo-NHS2 - 5 fold-5 - 100 mM

Table 2: Recommended Reaction Conditions

ParameterActivation StepConjugation StepQuenching Step
Buffer 0.1 M MES, pH 4.5-6.0PBS, pH 7.2-8.5Tris-HCl or Glycine in PBS
Temperature Room Temperature (20-25°C)4°C or Room TemperatureRoom Temperature
Duration 15 - 30 minutes2 hours to overnight15 - 30 minutes
pH 4.5 - 6.07.2 - 8.5~7.4

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of this compound to an amine-containing protein (e.g., an antibody).

Materials and Reagents
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein (e.g., antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Reaction tubes

Protocol

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation of Linker cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification prep_linker Dissolve Linker in DMSO/DMF activate Combine Linker and EDC/NHS. Incubate 15-30 min at RT. prep_linker->activate prep_protein Prepare Protein in Coupling Buffer conjugate Add activated linker to protein solution. Incubate 2h at RT or overnight at 4°C. prep_protein->conjugate prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activate activate->conjugate quench Add Quenching Buffer. Incubate 15-30 min at RT. conjugate->quench purify Purify conjugate using desalting column or dialysis. quench->purify

Diagram 2: Experimental Workflow.

1. Reagent Preparation:

  • Allow all reagents to equilibrate to room temperature before opening the vials to prevent condensation of moisture.[3]

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. Do not store these solutions for extended periods as EDC is susceptible to hydrolysis.[2]

2. Activation of this compound:

  • In a reaction tube, combine the desired amount of the this compound stock solution with Activation Buffer.

  • Add the freshly prepared EDC and NHS solutions to the linker solution. A typical molar excess is 2-5 fold for EDC and 1.2-2 fold for NHS relative to the amount of the linker.[4]

  • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.[5]

3. Conjugation to the Amine-Containing Protein:

  • Add the activated linker solution to the protein solution. A 5 to 20-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for the specific protein and desired degree of labeling.

  • The reaction pH should be between 7.2 and 8.5 for efficient coupling to primary amines.[5]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted linker and byproducts by using a desalting column or dialysis.

  • Equilibrate the desalting column or dialysis cassette with an appropriate buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the column or dialysis cassette and collect the purified conjugate according to the manufacturer's instructions.

6. Characterization and Storage:

  • The purified conjugate can be characterized by various methods such as UV-Vis spectroscopy, SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of labeling and purity.

  • Store the final conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

Troubleshooting

Table 3: Common Issues and Solutions in EDC/NHS Coupling

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect pH for activation or coupling. 3. Insufficient molar excess of reagents. 4. Presence of primary amines in buffers (e.g., Tris, glycine).1. Prepare fresh EDC and NHS solutions immediately before use. 2. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. 3. Optimize the molar ratios of the linker, EDC, and NHS. 4. Use non-amine containing buffers like MES and PBS.
Protein Aggregation 1. High degree of conjugation leading to increased hydrophobicity. 2. Protein instability in the reaction buffer.1. Reduce the molar excess of the activated linker. 2. Perform the conjugation at 4°C. 3. Ensure the protein concentration is appropriate and consider adding stabilizing excipients if necessary.
High Background/Non-specific Binding 1. Insufficient quenching of the reaction. 2. Inadequate purification.1. Ensure the quenching step is sufficient to block all unreacted NHS esters. 2. Use a desalting column with the appropriate molecular weight cutoff or perform extensive dialysis to remove all unreacted reagents.

Conclusion

The EDC/NHS coupling chemistry provides a versatile and efficient method for conjugating this compound to amine-containing biomolecules. The resulting conjugate benefits from the hydrophilic PEG spacer and is equipped with a propargyl group for subsequent bioorthogonal reactions. Successful conjugation is dependent on careful control of reaction conditions, particularly pH and reagent concentrations. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize their specific bioconjugation strategies.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for bioconjugation and drug development.[1][2][3][4][5] Its high efficiency, selectivity, and biocompatibility make it ideal for covalently linking molecules in complex biological environments.[4][6] The incorporation of Polyethylene Glycol (PEG) linkers in CuAAC strategies further enhances the therapeutic potential of conjugates by improving solubility, stability, and pharmacokinetic profiles.[7][8][9][10] This document provides detailed application notes, experimental protocols, and supporting data for utilizing CuAAC with PEG linkers in research and drug development.

Applications in Drug Development and Bioconjugation

The synergy between CuAAC and PEG linkers has propelled advancements in several key areas of pharmaceutical and biotechnological research.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are integral in the design of ADCs, where they connect potent cytotoxic drugs to monoclonal antibodies.[7][8][10] The hydrophilic nature of PEG can help to mitigate the aggregation often caused by hydrophobic drug payloads and improve the overall stability and pharmacokinetic properties of the ADC.[9] The CuAAC reaction enables precise, site-specific conjugation, leading to more homogeneous ADC populations with defined drug-to-antibody ratios (DARs).[9][10]

  • Drug Delivery Systems: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of drugs.[7][8] It can increase a drug's hydrodynamic volume, leading to a longer circulation half-life and reduced renal clearance.[7][11] CuAAC provides a highly efficient method for attaching PEG linkers to small molecule drugs, peptides, and proteins, thereby improving their solubility and stability.[1][7]

  • PROTACs and Biomolecular Probes: In the development of Proteolysis Targeting Chimeras (PROTACs) and other biomolecular probes, PEG linkers are used to connect the different functional moieties. CuAAC offers a reliable method for synthesizing these complex molecules with high yields.[8]

  • Hydrogel Formation and Tissue Engineering: PEG-based hydrogels are widely used in tissue engineering and for controlled drug release. CuAAC can be employed to crosslink functionalized PEG chains, forming stable hydrogel networks under biocompatible conditions.[8]

Experimental Protocols

The following protocols provide a general framework for performing CuAAC reactions with PEG linkers. Optimization of specific reaction parameters may be necessary depending on the substrates.

Protocol 1: General Procedure for CuAAC Conjugation of a Small Molecule to a PEG Linker

This protocol describes the conjugation of an azide-functionalized small molecule to an alkyne-terminated PEG linker.

Materials:

  • Azide-functionalized small molecule

  • Alkyne-terminated PEG (mPEG-alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand[12]

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), water, or mixtures)[13][14][15]

  • Deionized water

  • Purification supplies (e.g., size exclusion chromatography columns, dialysis membranes)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent. For example, a 100 mM solution of CuSO₄·5H₂O in deionized water and a 200 mM solution of sodium ascorbate in deionized water. A 10 mM stock of TBTA in DMSO is also common.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the alkyne-terminated PEG and the azide-functionalized small molecule in the reaction solvent. A typical molar ratio is 1:1.2 of alkyne to azide (B81097).

    • Add the copper-stabilizing ligand (e.g., TBTA) to the reaction mixture. The ligand to copper ratio can be varied, but a 1:1 to 5:1 ratio is often used.[2][16]

    • Add the CuSO₄·5H₂O solution to the reaction mixture. A final concentration of 1-5 mol% relative to the limiting reagent is a good starting point.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper, typically 5-10 mol%.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours.[13][15][17] The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and any byproducts.

    • Size Exclusion Chromatography (SEC): This is a common method to separate the PEGylated product from smaller molecules based on size.[18][19][]

    • Dialysis/Ultrafiltration: For larger PEG conjugates, dialysis or ultrafiltration against a suitable buffer can effectively remove small molecule impurities.[18][19]

    • Ion Exchange Chromatography (IEX): If the product has a net charge, IEX can be a powerful purification tool.[18][19][]

Protocol 2: Site-Specific PEGylation of a Protein via CuAAC

This protocol outlines the site-specific attachment of a PEG linker to a protein containing a non-natural amino acid with an azide or alkyne handle.

Materials:

  • Protein with a site-specifically incorporated azide or alkyne functionality

  • Alkyne- or azide-functionalized PEG

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, BTTAA) to protect the protein from oxidative damage[2][21]

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification supplies (e.g., SEC column, IEX column)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in an appropriate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the protein in the reaction buffer to a final concentration typically in the micromolar range.

    • Add the functionalized PEG to the protein solution. A molar excess of PEG (e.g., 5-10 fold) is often used to drive the reaction to completion.

    • Prepare a premix of CuSO₄ and the copper ligand.

    • Add the CuSO₄/ligand premix to the protein-PEG solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Conditions:

    • Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C to 37°C). The optimal temperature will depend on the stability of the protein.

    • Reaction times can range from 1 to 12 hours. Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, protein, and reaction components using chromatographic techniques.

    • Size Exclusion Chromatography (SEC): Effective for separating the higher molecular weight PEGylated protein from unreacted protein and smaller reagents.[19][]

    • Ion Exchange Chromatography (IEX): Can separate proteins based on differences in charge, which may be altered upon PEGylation.[19][]

Quantitative Data

The efficiency of CuAAC reactions with PEG linkers can be influenced by several factors, including the solvent, temperature, pressure, and catalyst system. The following tables summarize quantitative data from various studies.

Table 1: Optimization of CuAAC for PEG-Coumarin Conjugate Synthesis in Supercritical CO₂ [13][17]

Pressure (bar)Catalyst/Alkyne Molar RatioTemperature (°C)Time (h)Yield (%)
1300.5352482.32
1300.5354887.14

This study highlights the feasibility of using environmentally benign supercritical CO₂ as a solvent for CuAAC reactions, achieving high yields.[13][17]

Table 2: Comparison of CuAAC Yields in Different Solvent Systems

SubstratesSolventCatalyst SystemLigandTime (h)Yield (%)Reference
mPEG-alkyne + 4-azidomethyl-7-methoxycoumarinSupercritical CO₂Cu(I)None2482.32[13][17]
Similar PEG and coumarin (B35378) derivativesTHFCu(I)PMDTANot Specified73[13][17]
PEG-functionalized alkyne + Azide-functionalized resorcinarene (B1253557)DMFCuBrPMDETA4884[14][15]
Azide-functionalized resorcinarene + Alkyne-functionalized moleculeDMFCuBr / PMDETAPMDETA2440-75[14][15]

These data illustrate that high yields can be achieved in various solvent systems, with supercritical CO₂ offering a "green" alternative to traditional organic solvents.[13][17] The choice of ligand can also significantly impact the reaction outcome.

Visualizations

Diagrams of Experimental Workflows and Chemical Principles

CuAAC_Mechanism Alkyne Terminal Alkyne (R1-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R2-N3) Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_I Cu(I) Catalyst Cu_Acetylide->Triazole + Azide

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

ADC_Workflow mAb Monoclonal Antibody (mAb) with Azide/Alkyne Handle CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) mAb->CuAAC PEG_Linker PEG Linker with Complementary Alkyne/Azide Linker_Drug Linker-Drug Conjugate PEG_Linker->Linker_Drug Drug Cytotoxic Drug with Functional Group Drug->Linker_Drug Linker_Drug->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC Purification Purification (SEC, IEX) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC with a PEG linker.

Purification_Workflow Reaction_Mixture Crude Reaction Mixture (PEG-conjugate, unreacted starting materials, catalyst, byproducts) SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC IEX Ion Exchange Chromatography (IEX) Reaction_Mixture->IEX Dialysis Dialysis / Ultrafiltration Reaction_Mixture->Dialysis Fraction1 High MW Fraction (PEG-Conjugate) SEC->Fraction1 Fraction2 Low MW Fraction (Impurities) SEC->Fraction2 Bound Bound Fraction (PEG-Conjugate) IEX->Bound Unbound Unbound Fraction (Impurities) IEX->Unbound Retentate Retentate (PEG-Conjugate) Dialysis->Retentate Permeate Permeate (Impurities) Dialysis->Permeate Purified_Product Purified PEG-Conjugate Fraction1->Purified_Product Bound->Purified_Product Retentate->Purified_Product

Caption: Common purification strategies for PEGylated conjugates following a CuAAC reaction.

References

Application Notes and Protocols for Protein Labeling with Propargyl-PEG4-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for the precise and stable conjugation of biomolecules. This reagent is particularly valuable in protein labeling, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.[1][2] Its unique structure incorporates three key functionalities:

  • A propargyl group that enables highly efficient and specific covalent bond formation with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[3][4][5][6]

  • A sulfone moiety that offers enhanced stability of the resulting conjugate, particularly in comparison to traditional maleimide-based linkers, by being more resistant to thioether exchange in biological media.[7][8][9][10]

  • A terminal carboxylic acid that allows for the covalent attachment to primary amine groups, such as the lysine (B10760008) residues on the surface of proteins, through the formation of a stable amide bond.[3][11]

The two polyethylene (B3416737) glycol (PEG4) spacers enhance the solubility and biocompatibility of the linker and the resulting protein conjugate, potentially increasing its stability and in vivo half-life.[12][13][14][15]

These application notes provide detailed protocols for the use of this compound in a two-step protein labeling procedure.

Data Presentation

The inclusion of a sulfone linker in bioconjugation strategies can significantly enhance the stability of the resulting product, a critical factor for in vivo applications. The following table summarizes comparative stability data for sulfone-based linkers versus the more traditional maleimide-based linkers.

Linker TypeConditionTime PointRemaining Conjugate (%)Reference
Mono-sulfone-PEG 37°C in presence of 1 mM reduced glutathione7 days> 90%[8]
Maleimide-PEG 37°C in presence of 1 mM reduced glutathione7 days< 70%[8]
Sulfone Conjugate Human Plasma24 hoursStable, no exchange with albumin[10]
Maleimide Conjugate Human Plasma4 hoursMajority exchanged with albumin[10]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling and Conjugation

This protocol outlines a two-step process:

  • Activation and Labeling: The carboxylic acid of this compound is activated and reacted with primary amines on the target protein (Protein 1).

  • Click Chemistry Conjugation: The propargyl-labeled Protein 1 is then conjugated to an azide-containing molecule (e.g., a second protein, a small molecule, or a detection probe).

Materials Required:

  • This compound

  • Target Protein 1 (containing surface-accessible primary amines, e.g., lysine residues)

  • Azide-derivatized molecule for conjugation

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing Agent: Sodium ascorbate (B8700270)

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Amicon® Ultra centrifugal filter units for buffer exchange and concentration

Step 1: Activation of this compound and Labeling of Protein 1

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water just prior to use.

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.

    • Prepare Protein 1 in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine this compound (10-20 molar excess over Protein 1), EDC (2-fold molar excess over the linker), and Sulfo-NHS (5-fold molar excess over the linker).

    • Incubate at room temperature for 15-30 minutes to generate the amine-reactive Sulfo-NHS ester.

  • Labeling of Protein 1:

    • Add the activated linker solution to the Protein 1 solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • The reaction pH can be raised to 7.2-7.5 by adding Coupling Buffer to improve the efficiency of the reaction with primary amines.[14]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by buffer exchange into Coupling Buffer using a desalting column or centrifugal filtration.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Click Chemistry Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable buffer or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-labeled Protein 1 (from Step 1) and the azide-containing molecule (typically at a 1.5 to 10-fold molar excess over the protein).[6]

    • In a separate tube, premix CuSO₄ and the copper ligand. Add this to the protein mixture. The final concentration of CuSO₄ is typically 50-250 µM.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be performed in a low-oxygen environment (e.g., by purging with argon or nitrogen) to prevent oxidation of the copper(I) catalyst.[6]

  • Purification of the Final Conjugate:

    • Remove excess reagents and catalyst by buffer exchange using a desalting column or centrifugal filtration.

    • The final protein conjugate can be analyzed by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Labeling cluster_step2 Step 2: Conjugation linker This compound edc_nhs EDC / Sulfo-NHS Activation linker->edc_nhs activated_linker Activated Linker edc_nhs->activated_linker protein1 Protein 1 (with Lysines) labeled_protein Propargyl-Labeled Protein 1 protein1->labeled_protein activated_linker->labeled_protein purification1 Purification labeled_protein->purification1 azide_molecule Azide-Molecule final_conjugate Final Conjugate azide_molecule->final_conjugate cu_reagents CuSO4 / Ascorbate Ligand cu_reagents->final_conjugate purification2 Purification final_conjugate->purification2 purification1->final_conjugate

Caption: Workflow for two-step protein labeling and conjugation.

Wnt Signaling Pathway Example

The Wnt signaling pathway is a crucial pathway involved in cell proliferation and differentiation, and its dysregulation is implicated in diseases like cancer.[2] Protein labeling techniques can be used to study the interactions and localization of proteins within this pathway.

wnt_signaling cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation beta_catenin_on β-catenin (Accumulates) proteasome Proteasome beta_catenin_off->proteasome Degradation wnt Wnt frizzled Frizzled (FZD) wnt->frizzled lrp LRP5/6 wnt->lrp dsh Dishevelled (DSH) frizzled->dsh lrp->dsh dsh->destruction_complex Inhibition nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef Co-activation gene_transcription Target Gene Transcription tcf_lef->gene_transcription

References

Application Note: Propargyl-PEG4-Sulfone-PEG4-acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for the development of advanced drug delivery systems. This molecule incorporates several key features: a propargyl group for "click chemistry," a terminal carboxylic acid for conventional bioconjugation, and two hydrophilic polyethylene (B3416737) glycol (PEG) chains separated by a sulfone group.[1][2] The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate, which can improve pharmacokinetics and reduce immunogenicity.[3][][5] The propargyl group facilitates highly efficient and specific conjugation to azide-modified molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7] The terminal carboxylic acid allows for straightforward coupling to primary amines on proteins, antibodies, or nanoparticles through the formation of a stable amide bond, typically mediated by activating agents like EDC or DCC.[1] These characteristics make it a versatile tool for constructing complex drug carriers, including antibody-drug conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[8][9]

Physicochemical Properties and Specifications

The structural components of this compound contribute to its utility in bioconjugation and drug delivery. The table below summarizes its key properties.

PropertyValueReference
Functional Groups Alkyne (Propargyl), Carboxylic Acid[1]
Linker Type Heterobifunctional, PEGylated
Solubility Soluble in aqueous media and common organic solvents[2][5]
Purity Typically >95%[3]
Storage Conditions -20°C, under an inert atmosphere
Primary Applications Antibody-Drug Conjugates (ADCs), PROTACs, Nanoparticle Functionalization[3][8]

Key Applications and Methodologies

This compound is primarily used as a bridge to covalently link different components of a drug delivery system. The workflow typically involves two main conjugation steps: attachment of the linker to a carrier molecule (like an antibody or nanoparticle) and subsequent attachment of the therapeutic payload.

G cluster_0 Step 1: Carrier Functionalization cluster_1 Step 2: Drug Conjugation (Click Chemistry) cluster_2 Step 3: Characterization & Evaluation Carrier Amine-bearing Carrier (e.g., Antibody, Nanoparticle) Functionalized_Carrier Propargyl-Functionalized Carrier Carrier->Functionalized_Carrier Amide Bond Formation Linker Propargyl-PEG4- Sulfone-PEG4-acid Activated_Linker Activated Ester Intermediate Linker->Activated_Linker EDC/NHS Activation Activated_Linker->Functionalized_Carrier Amide Bond Formation Final_Conjugate Final Drug Delivery System Functionalized_Carrier->Final_Conjugate Drug Azide-Modified Drug Drug->Final_Conjugate CuAAC Reaction (Copper(I) Catalyst) Characterization Physicochemical Characterization (DLS, HPLC) Final_Conjugate->Characterization Evaluation In Vitro / In Vivo Evaluation (Release, Cytotoxicity) Characterization->Evaluation G cluster_reactants Reactants cluster_intermediates Activation cluster_products Conjugation Linker Propargyl-PEG-Sulfone-PEG-COOH ActivatedLinker Propargyl-PEG-Sulfone-PEG-CO-NHS Linker->ActivatedLinker Carrier Carrier-NH2 FinalProduct Propargyl-PEG-Sulfone-PEG-CO-NH-Carrier Carrier->FinalProduct EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker ActivatedLinker->FinalProduct G cluster_0 Cellular Uptake & Drug Release cluster_1 Apoptotic Signaling Cascade ADC Drug-Carrier Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking FreeDrug Released Drug Lysosome->FreeDrug Cleavage/ Degradation Target Intracellular Target (e.g., DNA, Tubulin) FreeDrug->Target Bax Bax/Bak Activation Target->Bax Mito Mitochondria Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Application Notes and Protocols for Developing Bioimaging Probes with Functionalized PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced bioimaging probes is critical for visualizing complex biological processes, improving disease diagnosis, and guiding therapeutic interventions. A key strategy in the design of effective probes involves the use of functionalized polyethylene (B3416737) glycol (PEG) linkers. PEGylation, the covalent attachment of PEG chains, offers significant advantages by enhancing the physicochemical and pharmacokinetic properties of imaging agents.[1][2][3] These benefits include improved aqueous solubility, increased stability, reduced immunogenicity, and prolonged circulation times in vivo.[2][3] This document provides detailed application notes and experimental protocols for the development and utilization of bioimaging probes functionalized with PEG linkers.

Key Advantages of PEG Linkers in Bioimaging

The incorporation of PEG linkers into bioimaging probes offers several key advantages that address common challenges in the field:

  • Improved Solubility and Stability: Many fluorescent dyes and nanoparticles are hydrophobic and prone to aggregation in aqueous environments. PEGylation increases the hydrophilicity of the probe, preventing aggregation and improving stability in biological fluids.[2]

  • Reduced Non-Specific Binding: The hydrophilic and neutral nature of PEG creates a hydration layer that minimizes non-specific interactions with proteins and cells, leading to a higher signal-to-noise ratio in imaging applications.[2]

  • Enhanced Pharmacokinetics: PEG linkers increase the hydrodynamic radius of the probe, which reduces renal clearance and extends its circulation half-life.[1] This prolonged circulation allows for more effective targeting of tissues and cells of interest.

  • Reduced Immunogenicity: The PEG chain can mask the surface of the imaging probe from the host immune system, reducing the likelihood of an immune response.[2]

  • Tunable Properties: The length and structure (linear or branched) of the PEG linker can be precisely controlled to optimize the pharmacokinetic profile and targeting efficiency of the bioimaging probe for specific applications.[3]

Application Note 1: Enhancing Quantum Dot Performance for In Vivo Imaging through PEGylation

Quantum dots (QDs) are semiconductor nanocrystals with exceptional optical properties for bioimaging, including high quantum yield and resistance to photobleaching.[4][5] However, their in vivo application is often limited by rapid clearance by the reticuloendothelial system (RES), particularly the liver and spleen. PEGylation is a widely adopted strategy to overcome this limitation.

Quantitative Data Presentation

The following table summarizes the impact of PEGylation on the biodistribution of quantum dots in a murine model.

Probe CompositionCore DiameterPEG MW (Da)Blood Half-lifeLiver Uptake (at 4h post-injection, %ID/g)Spleen Uptake (at 4h post-injection, %ID/g)Reference
Polymer-coated QDs12 nm-~15 min~60~10[4]
PEGylated Polymer-coated QDs12 nm2000~90 min~10~2[4]
Graphene QDs (GQDs)--~15 min~40~5[6]
PEGylated Graphene QDs (NPC-GQDs-PEG)-->60 min~5<1[6]

ID/g: Percentage of Injected Dose per gram of tissue.

Experimental Workflow for PEGylated Quantum Dot Synthesis and In Vivo Imaging

G cluster_synthesis Probe Synthesis & Characterization cluster_invivo In Vivo Evaluation s1 Quantum Dot Synthesis s2 Surface Functionalization (e.g., with Amine Groups) s1->s2 s3 PEGylation Reaction (NHS-PEG conjugation) s2->s3 s4 Purification & Characterization (DLS, Zeta Potential, Spectroscopy) s3->s4 i2 Intravenous Injection of PEGylated QDs s4->i2 Characterized Probe i1 Animal Model Preparation i1->i2 i3 In Vivo Imaging (e.g., Fluorescence Imaging) i2->i3 i4 Biodistribution Analysis (Ex vivo organ imaging) i3->i4

Workflow for developing and evaluating PEGylated quantum dot probes.

Application Note 2: Impact of PEG Linker Length on Bioimaging Probe Performance

The length of the PEG linker is a critical design parameter that can be tuned to optimize the performance of a bioimaging probe.[1][7] Longer PEG chains generally lead to a greater increase in hydrodynamic radius, which can further extend circulation time but may also introduce steric hindrance that can affect binding to a target.[1]

Quantitative Data Presentation

This table presents a comparative analysis of the effect of different PEG linker lengths on the properties of bioimaging probes.

Probe TypeTargeting MoietyPEG Linker Length (Number of EG units)In Vitro Binding Affinity (Kd)In Vivo Tumor Accumulation (%ID/g)Reference
FAPI ProbeFAPα inhibitor4High~5[7]
FAPI ProbeFAPα inhibitor8High~8[7]
TMP-HaloTag ProbeTMP4ModerateN/A[8]
TMP-HaloTag ProbeTMP12HighN/A[8]

FAPI: Fibroblast Activation Protein Inhibitor; TMP: Trimethoprim.

Logical Relationship of PEG Linker Length and Probe Properties

G cluster_input Design Parameter cluster_output Probe Properties linker_length PEG Linker Length hydro_radius Hydrodynamic Radius linker_length->hydro_radius Increases solubility Solubility & Stability linker_length->solubility Increases binding Target Binding Affinity linker_length->binding Can Decrease (Steric Hindrance) circulation Circulation Half-life hydro_radius->circulation Increases clearance Renal Clearance hydro_radius->clearance Decreases

Impact of PEG linker length on probe characteristics.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of Amine-Modified Fluorescent Dyes

This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG-COOH) to a fluorescent dye containing a primary amine group.

Materials:

  • Amine-containing fluorescent dye

  • NHS-PEG-COOH (or other amine-reactive PEG linker)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Dialysis tubing (if applicable)

Procedure:

  • Dye Preparation: Dissolve the amine-containing fluorescent dye in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.

  • PEG Linker Activation (if starting with COOH-PEG-COOH):

    • Dissolve the COOH-PEG-COOH in anhydrous DMF.

    • Add a 2-fold molar excess of N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-PEG-NHS ester.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS-activated PEG linker to the dissolved fluorescent dye.[1]

    • Add a small amount of TEA or DIEA (e.g., 2-3 equivalents relative to the dye) to catalyze the reaction.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the PEGylated dye using a Sephadex G-25 column equilibrated with the desired buffer (e.g., PBS).[9]

    • Alternatively, dialyze the reaction mixture against the appropriate buffer to remove unreacted PEG and byproducts.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and/or Mass Spectrometry.

    • Assess the purity of the final product by HPLC.

Protocol 2: Bioconjugation of a PEGylated Fluorescent Probe to a Protein

This protocol outlines the steps for conjugating a purified amine-reactive PEGylated fluorescent dye to a protein, such as an antibody.

Materials:

  • Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Purified amine-reactive PEGylated fluorescent dye (from Protocol 1)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Desalting column or dialysis cassette

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange into PBS using a desalting column or dialysis.[9]

    • Adjust the protein concentration to 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.5-9.0 by adding the Reaction Buffer.[9]

  • Conjugation Reaction:

    • Dissolve the amine-reactive PEGylated fluorescent dye in a small amount of anhydrous DMSO.

    • Add the dissolved dye to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically.[9]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring and protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[9]

    • Collect the fractions containing the labeled protein, which will typically elute first.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Measure the absorbance of the dye at its maximum absorption wavelength.

    • Calculate the degree of labeling (DOL) or dye-to-protein ratio using the molar extinction coefficients of the protein and the dye.

Signaling Pathway Diagram: Targeted Bioimaging Probe Action

G cluster_probe Bioimaging Probe cluster_cell Target Cell probe Targeting Ligand (e.g., Antibody) peg PEG Linker probe->peg receptor Cell Surface Receptor probe->receptor Binding dye Imaging Agent (e.g., Fluorophore) peg->dye internalization Internalization (Endocytosis) receptor->internalization Triggers signal Fluorescence Signal internalization->signal Leads to

Mechanism of a targeted bioimaging probe.

References

Applications of PEG Linkers in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are versatile tools in proteomics research and drug development, prized for their hydrophilicity, biocompatibility, and tunable nature.[1][2] These flexible spacers play a critical role in a variety of applications, from enhancing the solubility and stability of proteins to enabling the targeted degradation of specific cellular proteins.[2][3] This document provides detailed application notes and experimental protocols for the use of PEG linkers in three key areas of proteomics research: targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), the study of protein interactions and dynamics via Chemical Cross-linking Mass Spectrometry (CX-MS), and the characterization of PEGylated proteins.

Application 1: Targeted Protein Degradation with PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] A PROTAC consists of a ligand that binds to the protein of interest and another that recruits an E3 ubiquitin ligase, connected by a linker.[4][5] PEG linkers are frequently used in PROTAC design to modulate the molecule's properties and optimize its degradation efficiency.[4][6]

The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation by the proteasome.[4][6]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficiency

The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Target ProteinE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12>1000<20[6]
ERαVHLPEG16100~60[6]
ERαVHLPEG2020>80[6]
ERαVHLPEG24100~70[6]
TBK1VHLAlkyl/Ether<12No degradationN/A[7]
TBK1VHLAlkyl/Ether12-29<1000>75[7]
TBK1VHLAlkyl/Ether21396[7]
CDK9CRBNPEG4~50~90[6]
CDK9CRBNPEG8~25>95[6]
CDK9CRBNPEG12~100~85[6]
BRD4CRBNPEG0<500N/A[7]
BRD4CRBNPEG1-2>5000N/A[7]
BRD4CRBNPEG4-5<500N/A[7]
Experimental Protocol: PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol details the steps to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.[8]

Materials:

  • Cell culture medium and supplements

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[8]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.[8] Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[8]

    • Add lysis buffer to each well and incubate on ice for 30 minutes.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer.[8]

    • Boil the samples at 95-100°C for 5-10 minutes.[8]

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[8]

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Visualization: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Catalytic Cycle E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TargetProtein Target Protein (POI) TargetProtein->PROTAC Binds Proteasome 26S Proteasome TargetProtein->Proteasome Recognition & Degradation E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated targeted protein degradation workflow.

Application 2: Chemical Cross-linking Mass Spectrometry (CX-MS)

CX-MS is a powerful technique for studying protein-protein interactions and protein conformations by covalently linking amino acid residues that are in close proximity.[9] PEGylated cross-linkers offer advantages in CX-MS due to their hydrophilicity, which can improve solubility and cell permeability.[10]

Experimental Protocol: CX-MS using a PEGylated Cross-linker

This protocol provides a general workflow for a CX-MS experiment.[11][12][13]

Materials:

  • Purified protein or protein complex

  • PEGylated cross-linker (e.g., BS(PEG)n)

  • Quenching buffer (e.g., Tris-HCl)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Cross-linking Reaction:

    • Incubate the purified protein or protein complex with the PEGylated cross-linker at a specific molar ratio (e.g., 1:50 protein to cross-linker) in a suitable buffer (e.g., HEPES or PBS).

    • Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C).[10]

    • Quench the reaction by adding a quenching buffer.[10]

  • Sample Preparation for MS Analysis:

    • Denature the cross-linked protein sample.

    • Reduce the disulfide bonds with a reducing agent.

    • Alkylate the free sulfhydryl groups with an alkylating agent.

    • Digest the protein into peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the digested peptides using liquid chromatography.

    • Analyze the peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, xQuest) to identify the cross-linked peptides from the MS/MS spectra.[14][15]

    • Map the identified cross-links onto the protein structure(s) to derive distance constraints and infer protein-protein interactions or conformational changes.

Visualization: CX-MS Experimental Workflow

CXMS_Workflow Start Purified Protein/ Protein Complex Crosslinking Cross-linking with PEGylated Reagent Start->Crosslinking Quenching Quenching the Reaction Crosslinking->Quenching Digestion Denaturation, Reduction, Alkylation, & Proteolytic Digestion Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis with Specialized Software LCMS->DataAnalysis StructuralModeling Structural Modeling & Interaction Mapping DataAnalysis->StructuralModeling Cleavable_Linker_Logic Start Protein with Cleavable PEG Linker Cleavage Sample Preparation (Cleavage of Linker) Start->Cleavage Digestion Proteolytic Digestion Cleavage->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Database Search for Mass Remnant LCMS->Analysis Result Identification of PEGylation Site Analysis->Result

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG4-Sulfone-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-Sulfone-PEG4-acid and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended properties?

A1: this compound is a heterobifunctional linker designed for bioconjugation. It features a propargyl group for click chemistry reactions with azide-containing molecules and a terminal carboxylic acid for forming stable amide bonds with primary amines. The molecule incorporates two polyethylene (B3416737) glycol (PEG4) spacers and a sulfone group. This hydrophilic PEG spacer is intended to increase the aqueous solubility of the linker and any molecule it is conjugated to.[1][2][3] The sulfone group can enhance the stability of the resulting conjugate.

Q2: I'm having trouble dissolving my this compound conjugate in an aqueous buffer. What is the most common cause?

A2: The most common issue is often related to the properties of the molecule conjugated to the linker, especially if it is hydrophobic. While the PEG linker enhances hydrophilicity, a highly hydrophobic drug or protein can still lead to poor overall solubility and aggregation in aqueous solutions.[4][5] Another key factor is the pH of the buffer, as the terminal carboxylic acid's charge state is pH-dependent.

Q3: Can the pH of my buffer really make a significant difference in solubility?

A3: Yes, absolutely. The terminal carboxylic acid group on the linker has a pKa value. At a pH below the pKa, the carboxyl group is protonated (-COOH) and uncharged, which can decrease aqueous solubility. By raising the pH of the buffer to be above the pKa, the carboxyl group will be deprotonated (-COO⁻), making it charged and significantly increasing its solubility in water.[6][7] For many carboxylic acids, adjusting the pH to 7 or slightly above is often sufficient.[8]

Q4: What should I do if my conjugate aggregates and precipitates out of solution?

A4: Aggregation is a common problem, particularly with antibody-drug conjugates (ADCs) where hydrophobic drugs are attached.[4][5] If you observe aggregation, consider the following:

  • Optimize Buffer Conditions: Ensure your buffer's pH is appropriate (see Q3). Also, check the ionic strength; sometimes, adjusting the salt concentration can help prevent aggregation.[4][8]

  • Reduce Concentration: Working with lower concentrations of the conjugate can help to minimize intermolecular interactions that lead to aggregation.

  • Use Co-solvents: Introducing a small percentage of an organic co-solvent can disrupt hydrophobic interactions and improve solubility.

Troubleshooting Guides

Guide 1: Initial Dissolution of the Conjugate

If you are struggling with the initial dissolution of your this compound conjugate, follow this step-by-step guide.

  • Start with an Organic Co-solvent: For consistent results, it is highly recommended to first prepare a concentrated stock solution of your conjugate in a dry, water-miscible organic solvent.[9][10][11][12]

    • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Procedure: Carefully weigh your conjugate and dissolve it in a small volume of the chosen organic solvent to create a stock solution (e.g., 10-20 mM). Ensure the vial is at room temperature before opening to prevent moisture condensation.[8][9][10]

  • Dilution into Aqueous Buffer:

    • Procedure: While gently vortexing or stirring your aqueous buffer (e.g., PBS, pH 7.4), slowly add the organic stock solution dropwise to achieve the desired final concentration.

    • Important: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, ideally below 10%, to avoid potential negative effects on protein structure or cell viability in subsequent experiments.[13]

start Start: Conjugate is insoluble in aqueous buffer stock_sol Prepare a concentrated stock solution in anhydrous DMSO or DMF start->stock_sol add_to_buffer Slowly add stock solution to stirred aqueous buffer stock_sol->add_to_buffer observe Observe for precipitation or cloudiness add_to_buffer->observe success Success: Conjugate is dissolved observe->success Clear Solution fail Problem: Precipitation occurs observe->fail Precipitation troubleshoot Proceed to Solubility Optimization Guide fail->troubleshoot

Workflow for initial conjugate dissolution.
Guide 2: Optimizing Solubility of a Difficult Conjugate

If the initial dissolution protocol is unsuccessful, or if your conjugate precipitates over time, use the following optimization strategies.

ParameterRecommended ActionRationale
pH Adjust the pH of the aqueous buffer. Start with a neutral pH (7.0-7.4) and incrementally increase it (e.g., to 8.0 or 8.5) if solubility remains low.The terminal carboxylic acid on the linker is more soluble in its deprotonated (charged) state, which is favored at a higher pH.[6][7]
Co-solvents If not already used, introduce a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, DMF, or ethanol (B145695) into your aqueous buffer.These solvents can disrupt hydrophobic interactions that may be causing the conjugate to aggregate and precipitate.[12][14][15]
Temperature Gently warm the solution (e.g., to 37°C) while stirring.For many compounds, solubility increases with temperature. However, be cautious with temperature-sensitive biomolecules like proteins.[16][17][18]
Concentration Work with the lowest feasible concentration of your conjugate for your experiment.Higher concentrations increase the likelihood of aggregation and precipitation.
  • Prepare a Series of Buffers: Prepare small volumes of your desired buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). Avoid buffers containing primary amines like Tris if you are working with the unreacted linker, as they can compete with your desired reaction.[19]

  • Prepare Co-solvent Mixtures: For the most promising pH from step 1, prepare buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 2%, 5%, 10% DMSO).

  • Test Solubility:

    • Prepare a fresh stock solution of your conjugate in 100% organic solvent.

    • In separate tubes, add the stock solution to each of the prepared buffers and co-solvent mixtures to the same final concentration.

    • Incubate at a controlled temperature with gentle agitation.

    • Visually inspect for precipitation immediately and after a set period (e.g., 1 hour). For quantitative analysis, you can centrifuge the samples and measure the concentration of the conjugate in the supernatant.

start Start: Conjugate precipitates from solution check_ph Is buffer pH > 7.0? start->check_ph increase_ph Increase buffer pH to 7.5-8.0 check_ph->increase_ph No check_cosolvent Is a co-solvent present? check_ph->check_cosolvent Yes retest_sol Retest solubility increase_ph->retest_sol retest_sol->check_cosolvent success Success: Soluble Conjugate retest_sol->success Soluble add_cosolvent Add 5-10% DMSO or DMF to buffer check_cosolvent->add_cosolvent No warm_solution Gently warm solution to 37°C (if conjugate is stable) check_cosolvent->warm_solution Yes add_cosolvent->warm_solution lower_conc Reduce the final conjugate concentration warm_solution->lower_conc warm_solution->success Soluble lower_conc->success Soluble fail Still Insoluble lower_conc->fail

Decision tree for optimizing conjugate solubility.

References

Optimizing click chemistry conditions for Propargyl-PEG4-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," with Propargyl-PEG4-Sulfone-PEG4-acid . This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive groups?

This compound is a hydrophilic, PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] It features two key reactive functional groups:

  • A terminal alkyne (propargyl group): This group participates in the copper-catalyzed click reaction with an azide-containing molecule to form a stable triazole linkage.[1][3]

  • A terminal carboxylic acid: This group can be used for subsequent conjugation, typically with primary amines, using standard carbodiimide (B86325) chemistry (e.g., EDC, DCC) to form a stable amide bond.[3] The PEG4 (polyethylene glycol) spacers and the sulfone group enhance the molecule's water solubility and provide a defined length for linking biomolecules.[3]

Q2: What are the recommended starting conditions for a click reaction with this molecule?

For a standard aqueous reaction, the following starting conditions are recommended. The reaction should be performed in a buffer (e.g., phosphate (B84403) buffer) at a pH between 6.5 and 8. The key components are the copper source (CuSO₄), a reducing agent (sodium ascorbate) to maintain copper in the active Cu(I) state, and a stabilizing ligand.

  • Reactants: 1.0 - 1.2 equivalents of the azide (B81097) partner relative to the this compound.

  • Catalyst System:

    • Copper Source: Copper(II) Sulfate (CuSO₄)

    • Reducing Agent: Sodium Ascorbate (B8700270) (NaAsc)

    • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for aqueous reactions due to its water solubility and ability to stabilize the Cu(I) catalyst.[4][5][6]

Q3: How does the terminal carboxylic acid group affect the CuAAC reaction?

The terminal carboxylic acid is a key consideration. While the CuAAC reaction is robust, the carboxylate anion could potentially chelate the copper catalyst, which may either inhibit or, in some cases, promote the reaction.[7][8]

  • Potential Inhibition: Strong chelation can sequester the copper, making it catalytically unavailable.

  • Potential Promotion: Some studies have shown that carboxylic acids can accelerate key steps in the catalytic cycle.[7][8] It is crucial to control the pH. At neutral to slightly basic pH (7-8), the carboxylic acid will be deprotonated, increasing its potential to interact with the copper ion. If issues arise, adjusting the pH or screening different ligands may be necessary.

Q4: What is the optimal order for adding the reagents?

The order of addition is critical to prevent catalyst precipitation and ensure high efficiency.[6] The recommended order is:

  • Prepare a solution of your this compound and the azide partner in the chosen reaction buffer.

  • In a separate tube, pre-mix the CuSO₄ solution with the THPTA ligand solution. Allow them to incubate for a few minutes to form the copper-ligand complex.[6][9]

  • Add the pre-mixed catalyst solution to the azide/alkyne mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.[6][10]

Adding the ascorbate last ensures that the Cu(II) is reduced to the active Cu(I) state only after it has been complexed by the stabilizing ligand, which prevents the formation of insoluble copper species and protects the catalyst from oxidation.[6]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in CuAAC reactions.

Optimization Parameters at a Glance

For efficient optimization, key reaction parameters can be varied. The following table provides recommended starting points and ranges for screening.

ParameterStarting ConcentrationOptimization RangeRationale & Key Considerations
Propargyl-PEG-acid 1.0 eq (e.g., 1 mM)0.1 - 10 mMConcentration is application-dependent. The PEG linkers enhance solubility.
Azide Partner 1.2 eq1.1 - 3.0 eqA slight excess of one partner can drive the reaction to completion.
CuSO₄ 100 µM (0.1 eq)50 µM - 1 mM (0.05 - 1.0 eq)Higher catalyst loading can increase rate but may require more rigorous post-reaction removal.
Ligand (THPTA) 500 µM (0.5 eq)250 µM - 5 mMA ligand-to-copper ratio of 2:1 to 5:1 is common to protect the catalyst and biomolecules.[9][11]
Sodium Ascorbate 2.5 mM (2.5 eq)1 - 10 mM (2 - 10 eq)A 5- to 10-fold excess over copper is often used to counteract dissolved oxygen.[12] Use freshly prepared solution.
pH 7.46.5 - 8.5Avoid amine-containing buffers (e.g., Tris) which can chelate copper. Phosphate or HEPES buffers are suitable.[12]
Temperature Room Temp. (20-25°C)4 - 40°CReactions are typically fast at room temperature. Lower temperatures can be used for sensitive biomolecules.[12]
Solvent Aqueous BufferBuffer with co-solventsDMSO, DMF, or tBuOH can be used as co-solvents (5-20%) to aid solubility of hydrophobic partners.
Problem 1: Low or No Product Yield

Possible Cause 1: Inactive Copper Catalyst The Cu(I) catalytic species is readily oxidized to inactive Cu(II) by dissolved oxygen.[9]

  • Solution:

    • Degas Solvents: Before use, thoroughly degas all buffers and solvent systems by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.[6]

    • Use Fresh Reducing Agent: Prepare the sodium ascorbate solution immediately before use. Old solutions can be ineffective due to oxidation.[13]

    • Ensure Ligand Presence: Use a stabilizing ligand like THPTA, especially in aqueous media. A 5:1 ligand-to-copper ratio is recommended to protect the catalyst and any sensitive substrates from oxidation.[10][11]

Possible Cause 2: Interference from Buffer or Substrate Components in the reaction mixture can chelate or "poison" the copper catalyst.

  • Solution:

    • Avoid Incompatible Buffers: Do not use buffers containing strong chelators (EDTA) or coordinating amines (Tris, glycine).[12][13] Thiols (DTT, BME) also strongly bind copper and must be avoided.[11]

    • Assess Carboxylic Acid Interaction: The terminal carboxylic acid on your linker may be interfering. Try adjusting the pH to the lower end of the recommended range (e.g., pH 6.5-7.0) to reduce carboxylate formation.

    • Consider Sacrificial Additives: If working with thiol-containing proteins, using excess copper or adding sacrificial metals like Zn(II) or Ni(II) can sometimes occupy the thiols, leaving Cu(I) free to catalyze the reaction.[11]

Possible Cause 3: Steric Hindrance The PEG chains or the bulk of the azide-containing partner may slow the reaction rate due to steric hindrance.[14][15]

  • Solution:

    • Increase Reaction Time: Allow the reaction to proceed longer (e.g., 4-12 hours or overnight at 4°C).

    • Increase Temperature: Gently warm the reaction to 30-37°C to increase the reaction rate, provided your substrates are stable at this temperature.[15]

    • Increase Reagent Concentration: If possible, increasing the concentration of the reactants can help overcome unfavorable kinetics.

Problem 2: Appearance of Side Products

Possible Cause: Oxidative Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen and insufficient Cu(I) stabilization, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct.[16]

  • Solution:

    • Maintain Anaerobic Conditions: Ensure all solutions are properly degassed and, if possible, run the reaction under an inert atmosphere (e.g., a nitrogen-filled balloon).

    • Optimize Catalyst System: A sufficient excess of both the reducing agent (sodium ascorbate) and the stabilizing ligand (THPTA) is crucial to keep the copper in the +1 oxidation state and prevent side reactions.[6]

Problem 3: Reaction Mixture Becomes Cloudy or Precipitates

Possible Cause: Catalyst or Reagent Precipitation This can occur if the catalyst is not properly complexed or if a reactant has poor solubility.

  • Solution:

    • Strictly Follow Order of Addition: Always pre-mix CuSO₄ and the THPTA ligand before adding them to the main reaction mixture.[6] Adding ascorbate before the ligand can cause Cu(I) to precipitate.

    • Improve Solubility: While the PEG linkers on the title compound aid water solubility, the azide partner may be hydrophobic. Add a water-miscible organic co-solvent like DMSO or DMF (up to 20% v/v) to the buffer to maintain solubility.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule in an aqueous buffer.

1. Preparation of Stock Solutions:

  • This compound: 10 mM in DMSO or deionized water.

  • Azide Partner: 10 mM in DMSO or deionized water.

  • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[4]

  • Ligand (THPTA): 100 mM in deionized water.[4]

  • Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh immediately before use).

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4, degassed.

2. Reaction Assembly: This example is for a 200 µL final reaction volume with 1 mM alkyne.

  • In a 1.5 mL microcentrifuge tube, add the following:

    • 20 µL of 10 mM this compound stock (Final: 1 mM).

    • 24 µL of 10 mM Azide Partner stock (Final: 1.2 mM).

    • 145 µL of degassed Reaction Buffer.

  • In a separate tube, prepare the catalyst solution:

    • 1 µL of 20 mM CuSO₄ stock.

    • 5 µL of 100 mM THPTA stock.

    • Vortex briefly and let stand for 2 minutes.

  • Add the 6 µL of catalyst solution to the tube from Step 1. Vortex briefly.

  • Initiate the reaction by adding 5 µL of freshly prepared 100 mM NaAsc stock (Final: 2.5 mM).

  • Vortex gently to mix. Protect the reaction from light if using fluorescent molecules.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor progress by LC-MS or HPLC.

  • Once complete, the product can be purified by HPLC, dialysis, or other appropriate methods to remove the catalyst and excess reagents.

Protocol 2: Small-Scale Screening for Optimization

To find the optimal conditions for a challenging conjugation, set up parallel reactions varying one parameter at a time.

  • Create a master mix of the alkyne, azide, and buffer.

  • Aliquot the master mix into several tubes.

  • To each tube, add a different concentration of CuSO₄/THPTA or adjust the pH.

  • Initiate all reactions with sodium ascorbate.

  • Incubate for a set time (e.g., 1 hour) and quench the reactions.

  • Analyze the yield in each reaction by LC-MS to determine the best-performing condition.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the CuAAC reaction.

G cluster_start Process cluster_results Initial Results cluster_troubleshooting Troubleshooting Path start Assess Reaction Outcome (LC-MS / HPLC) high_yield >90% Conversion (Success) start->high_yield low_yield Low / No Yield start->low_yield side_products Side Products Observed start->side_products check_catalyst 1. Check Catalyst System low_yield->check_catalyst check_conditions 2. Check Reaction Conditions low_yield->check_conditions check_substrate 3. Check Substrates low_yield->check_substrate check_oxygen Check for Oxygen Exposure side_products->check_oxygen sol_catalyst_1 Use Fresh NaAsc Degas Solvents check_catalyst->sol_catalyst_1 sol_catalyst_2 Pre-mix CuSO4 + Ligand Use Correct Order of Addition check_catalyst->sol_catalyst_2 sol_catalyst_3 Increase Ligand:Cu Ratio (5:1) check_catalyst->sol_catalyst_3 sol_cond_1 Avoid Tris, Thiols, EDTA Use Phosphate/HEPES Buffer check_conditions->sol_cond_1 sol_cond_2 Adjust pH (6.5-7.5) check_conditions->sol_cond_2 sol_cond_3 Increase Time / Temperature check_conditions->sol_cond_3 sol_oxygen_1 Degas Solvents Thoroughly Run Under Inert Atmosphere check_oxygen->sol_oxygen_1 sol_oxygen_2 Increase Ascorbate/Ligand Excess check_oxygen->sol_oxygen_2

Caption: A troubleshooting flowchart for optimizing CuAAC reactions.

References

PROTAC Linker Design and Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your PROTAC development experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker's primary role is to bridge these two ligands, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The linker is not just a passive spacer; its length, composition, and attachment points are critical for the PROTAC's overall success, influencing ternary complex formation, biological activity, and pharmacokinetic properties.[1][2]

Q2: How does linker design impact the activity of PROTACs?

Linker design significantly influences PROTAC activity. Key parameters such as length, flexibility, and chemical composition affect the binding of the PROTAC to the target protein and the E3 ligase.[] An optimal linker design is crucial for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[3]

Q3: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][3][5] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[1][2] Rigid linkers, which may include structures like piperazine, triazole rings, or aromatic groups, are also employed to improve conformational stability.[3][5][6]

Q4: How can the stability of a PROTAC linker be improved?

Linker stability can be enhanced by selecting appropriate chemical bonds and functional groups, as well as by optimizing the linker's overall structure.[] For instance, incorporating cyclic moieties or replacing metabolically susceptible groups can improve metabolic stability.[7] The site of linker attachment to the ligands can also impact metabolic degradation.[7]

Q5: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8] This occurs because high concentrations of the PROTAC can lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[8] A well-designed linker that promotes positive cooperativity in the ternary complex can help mitigate this effect.[8]

Troubleshooting Guides

Problem 1: Low or no target protein degradation despite good binary binding.
Possible Cause Troubleshooting Steps
Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to non-productive ternary complex formation.[3][8][9]Synthesize a library of PROTACs with varying linker lengths. Systematically increase or decrease the number of atoms (e.g., PEG or alkyl units) in the linker to identify the optimal length.[3]
Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[8]Modify linker composition and rigidity. Introduce rigid elements (e.g., piperazine, triazole) or more flexible units to alter the conformational dynamics of the ternary complex.[3] Change the linker attachment points on the POI ligand or E3 ligase ligand.
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[][8]Adjust the hydrophilic/hydrophobic balance of the linker. Incorporate polar groups like PEG to improve solubility or more lipophilic groups to enhance permeability.[][5]
Problem 2: Poor solubility or cell permeability of the PROTAC.
Possible Cause Troubleshooting Steps
High Lipophilicity or Hydrophilicity of the Linker: The linker's chemical composition can significantly impact the overall physicochemical properties of the PROTAC.Modify the linker to balance its properties. For hydrophobic linkers, introduce polar functional groups like ethers or amides.[2][9] For hydrophilic linkers, incorporate alkyl chains or other nonpolar moieties.[5]
High Molecular Weight: PROTACs are often large molecules that violate traditional drug-like guidelines (e.g., Lipinski's Rule of Five).[2][]Optimize the linker for minimal size while maintaining activity. Explore shorter linker options if tolerated for ternary complex formation.
Problem 3: Low synthetic yield or difficulty in linker synthesis.
Possible Cause Troubleshooting Steps
Complex Synthetic Route: Multi-step syntheses can lead to low overall yields.Optimize the synthetic strategy. Employ convergent synthesis approaches where the linker is synthesized separately and then coupled to the ligands in the final steps.[1]
Inefficient Coupling Reactions: The reactions used to attach the linker to the ligands may be low-yielding.Utilize efficient and reliable coupling chemistries. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often used for their high efficiency and reliability in PROTAC synthesis.[1]
Purification Challenges: The final PROTAC product may be difficult to purify from starting materials and byproducts.Optimize purification methods. Techniques like preparative HPLC are often necessary to achieve high purity.[11]

Key Experimental Protocols

Western Blotting for Target Protein Degradation
  • Objective: To quantify the reduction in the level of the target protein after treatment with a PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays (e.g., SPR)
  • Objective: To measure the formation and stability of the ternary complex.

  • Methodology (Surface Plasmon Resonance - SPR):

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[3]

    • Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized protein.[3]

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[3] An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex. This can be used to determine the cooperativity of the system.[3]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation Degraded POI Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Binary_Binding Good Binary Binding? Start->Check_Binary_Binding Assess_Ternary_Complex Assess Ternary Complex Formation (e.g., SPR, ITC) Check_Binary_Binding->Assess_Ternary_Complex Yes Optimize_Ligands Re-evaluate/Optimize POI or E3 Ligands Check_Binary_Binding->Optimize_Ligands No Synthesize_Linker_Library Synthesize Linker Library: - Vary Length - Vary Rigidity/Composition - Vary Attachment Points Assess_Ternary_Complex->Synthesize_Linker_Library Poor Formation Check_Permeability Assess Cell Permeability and Solubility Assess_Ternary_Complex->Check_Permeability Good Formation Check_Permeability->Synthesize_Linker_Library Poor Hook_Effect Observe Hook Effect? Check_Permeability->Hook_Effect Good Hook_Effect->Synthesize_Linker_Library No Optimize_Concentration Optimize PROTAC Concentration Hook_Effect->Optimize_Concentration Yes

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Addressing stability issues with Propargyl-PEG4-Sulfone-PEG4-acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-Sulfone-PEG4-acid linkers. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound linker is showing signs of degradation. What are the most likely causes?

A1: Degradation of this linker, though generally stable, can be attributed to several factors. The primary suspects are harsh pH conditions, elevated temperatures, and improper storage. The sulfone group, while robust, can be susceptible to degradation under strongly basic conditions, and the PEG chains can be prone to oxidation over time if not stored correctly. It is also crucial to ensure that all solvents and reagents used in your experiments are of high purity and free from contaminants that could catalyze degradation.

Q2: I'm having trouble with the "click chemistry" reaction involving the propargyl group. What could be going wrong?

A2: Issues with copper-catalyzed azide-alkyne cycloaddition (CuAAC) are common. Here are a few troubleshooting steps:

  • Copper Catalyst: Ensure your copper(I) source is fresh or properly generated in situ. Copper(I) is prone to oxidation to copper(II), which is inactive in this reaction. The use of a reducing agent like sodium ascorbate (B8700270) is critical.

  • Ligands: A ligand, such as TBTA, is often used to stabilize the copper(I) catalyst and improve reaction efficiency.

  • Solvent: The choice of solvent can impact the reaction. A mixture of water and an organic solvent like DMSO or t-butanol is often effective.

  • Purity of Reagents: Ensure your azide-containing molecule is pure and that your linker has not degraded.

Q3: The conjugation of the carboxylic acid terminus of the linker to an amine-containing molecule is inefficient. How can I improve the yield?

A3: Inefficient amide bond formation can be due to several factors:

  • Activating Agents: Ensure you are using fresh and appropriate activating agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU.

  • pH: The pH of the reaction is critical. The reaction should be carried out at a pH between 4.5 and 7.5. The amine must be in its deprotonated, nucleophilic state.

  • Stoichiometry: Optimize the molar ratio of the linker, activating agents, and your amine-containing molecule.

  • Moisture: The reaction should be carried out under anhydrous conditions, as moisture can hydrolyze the activated ester intermediate.[1]

Q4: What are the recommended storage and handling conditions for the this compound linker?

A4: To ensure the stability of the linker, it should be stored at -20°C in a dry, dark environment.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous solvents like DMSO or DMF.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues with this compound linkers.

Issue 1: Unexpected Cleavage or Degradation of the Linker
Symptom Potential Cause Suggested Solution
Appearance of unexpected peaks in HPLC or LC-MS analysis.Hydrolysis of the Sulfone Group: Exposure to high pH (basic) conditions or elevated temperatures.[4]Maintain a neutral or slightly acidic pH during your experiments. Avoid prolonged exposure to temperatures above 37°C. Perform a pH and temperature stability study to determine the linker's limits in your specific buffer system.
Loss of signal corresponding to the intact linker-conjugate.Oxidative Damage to PEG Chains: Presence of oxidizing agents or exposure to air and light over extended periods.Degas all buffers and use solvents that have been purged with an inert gas. Store the linker and its conjugates protected from light. Consider adding a small amount of an antioxidant if compatible with your experimental setup.
Inconsistent results between experimental batches.Improper Storage and Handling: Degradation due to moisture or repeated freeze-thaw cycles.Aliquot the linker into smaller, single-use vials to avoid multiple freeze-thaw cycles. Ensure proper storage at -20°C under an inert atmosphere.[1][2][3]
Issue 2: Poor Performance in Bioconjugation Reactions
Symptom Potential Cause Suggested Solution
Low yield in "click chemistry" reaction.Inefficient Copper Catalysis: Oxidation of Cu(I) to Cu(II), insufficient ligand, or catalyst poisoning.Use freshly prepared copper solutions and a reducing agent (e.g., sodium ascorbate). Optimize the concentration of the copper-stabilizing ligand. Ensure all glassware is thoroughly cleaned to remove any potential catalyst inhibitors.
Incomplete reaction of the carboxylic acid.Suboptimal Amide Coupling Conditions: Incorrect pH, inactive coupling reagents, or presence of moisture.Carefully control the pH of the reaction mixture. Use fresh, high-quality EDC/NHS or other coupling reagents. Perform the reaction in anhydrous solvents.[1]
Formation of side products.Cross-reactivity of Functional Groups: The propargyl or acid group may react with other functional groups on your biomolecule under certain conditions.Use appropriate protecting groups if your biomolecule has other reactive moieties. Optimize the reaction conditions (pH, temperature, stoichiometry) to favor the desired reaction.

Experimental Protocols

Protocol 1: Assessing Linker Stability by HPLC

Objective: To determine the stability of the this compound linker under various pH and temperature conditions.

Materials:

  • This compound linker

  • Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4

  • Incubators or water baths set to 4°C, 25°C, and 37°C

  • HPLC system with a C18 column and a UV or CAD detector

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Methodology:

  • Prepare stock solutions of the linker in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Aliquot the solutions into separate vials for each time point and temperature.

  • Incubate the vials at the specified temperatures.

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition and quench any potential reaction by freezing at -80°C.

  • Analyze the samples by reverse-phase HPLC.

  • Monitor the peak corresponding to the intact linker. A decrease in the peak area over time indicates degradation.

Protocol 2: Monitoring Conjugation Efficiency by LC-MS

Objective: To assess the efficiency of the "click chemistry" or amide coupling reaction and identify any side products.

Materials:

  • This compound linker

  • Your azide- or amine-containing molecule

  • Appropriate catalysts and reagents for the chosen conjugation chemistry

  • LC-MS system

Methodology:

  • Perform the conjugation reaction according to your established protocol.

  • Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).

  • Immediately dilute the aliquots in a suitable quenching buffer or solvent to stop the reaction.

  • Analyze the samples by LC-MS.

  • Monitor the disappearance of the starting materials (linker and your molecule) and the appearance of the desired conjugate.

  • Use the mass spectrometer to identify the masses of all major peaks to confirm the identity of the product and any potential side products.

Visualizations

Linker_Degradation_Pathway Potential Degradation Pathways Linker This compound High_pH High pH / Temp Linker->High_pH Oxidation Oxidative Stress Linker->Oxidation Sulfone_Cleavage Sulfone Hydrolysis Products High_pH->Sulfone_Cleavage leads to PEG_Degradation Oxidized PEG Fragments Oxidation->PEG_Degradation leads to Troubleshooting_Workflow Troubleshooting Workflow for Poor Conjugation Start Low Conjugation Yield Check_Reagents Are reagents fresh? (Linker, catalysts, coupling agents) Start->Check_Reagents Check_Conditions Are reaction conditions optimal? (pH, temp, solvent) Check_Reagents->Check_Conditions Yes Purify_Reactants Purify linker and substrate Check_Reagents->Purify_Reactants No Check_Purity Is starting material pure? Check_Conditions->Check_Purity Yes Adjust_Conditions Adjust pH, temp, or solvent Check_Conditions->Adjust_Conditions No Optimize_Stoichiometry Optimize molar ratios Check_Purity->Optimize_Stoichiometry Yes Check_Purity->Purify_Reactants No Success Successful Conjugation Optimize_Stoichiometry->Success Purify_Reactants->Start Adjust_Conditions->Start

References

Technical Support Center: Purification of Propargyl-PEG4-Sulfone-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Propargyl-PEG4-Sulfone-PEG4-acid conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and what are the key features of this compound that influence purification?

A1: this compound is a heterobifunctional linker. Its structure contains three key regions that dictate its behavior during purification:

  • Propargyl group: A terminal alkyne group that is relatively non-polar and can participate in "click chemistry" reactions.

  • Two PEG4 linkers: Poly(ethylene glycol) chains that are hydrophilic and increase the overall water solubility of the molecule.

  • Sulfone group: A central, polar, and stable linkage.

  • Carboxylic acid: A terminal acidic group that will be ionized (negatively charged) at neutral or basic pH.

The presence of both hydrophobic (propargyl) and hydrophilic (PEG, sulfone, carboxylic acid) regions makes this an amphiphilic molecule. The terminal carboxylic acid allows for purification strategies based on charge, such as anion-exchange chromatography.

Q2: What are the most common methods for purifying this compound conjugates?

A2: The most effective purification methods for this type of conjugate are based on chromatography. The choice of method depends on the scale of the purification and the nature of the impurities. The primary techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is well-suited for removing non-polar and less polar impurities.

  • Anion-Exchange Chromatography (AEC): This method separates molecules based on their net negative charge. Due to the terminal carboxylic acid, this technique is effective at separating the desired product from neutral or positively charged impurities.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is useful for removing small molecule reagents or catalysts from the final conjugate product.

Q3: What are the likely impurities I might encounter during the purification of my this compound conjugate?

A3: Impurities can arise from the synthesis of the linker itself or from the conjugation reaction. Common impurities include:

  • Unreacted starting materials: Propargyl-PEG4-OH, sulfone-PEG4-acid, or other precursors.

  • Side products from the synthesis: Dimerized or oligomerized linkers.

  • Reagents from the conjugation step: Excess coupling agents (like EDC, DCC), catalysts, or quenching agents.

  • Degradation products: PEGs can be susceptible to oxidation, which may introduce aldehyde or formate (B1220265) impurities.

Q4: How can I detect my this compound conjugate during chromatography?

A4: The this compound linker itself lacks a strong UV chromophore. Detection can be challenging. Here are some common detection methods:

  • UV-Vis Spectroscopy: If the conjugate is attached to a molecule with a UV-active chromophore (e.g., a protein, peptide, or dye), detection at the appropriate wavelength (e.g., 280 nm for proteins) is straightforward.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte and are well-suited for detecting PEG-containing molecules.

  • Mass Spectrometry (MS): Provides both detection and mass confirmation of the conjugate.

  • Refractive Index (RI) Detector: Can be used for detection, but it is generally less sensitive and not compatible with gradient elution.

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC)
Problem Potential Cause Suggested Solution
No or Low Product Recovery Precipitation on column: The conjugate may not be soluble in the initial mobile phase conditions.Ensure the sample is fully dissolved in the mobile phase before injection. You may need to start with a higher percentage of organic solvent in your gradient.
Strong retention on the column: The conjugate is too hydrophobic for the chosen conditions.Use a less retentive column (e.g., C8 or C4 instead of C18). Increase the organic solvent strength in the mobile phase or use a steeper gradient.
Broad or Tailing Peaks Secondary interactions with silica (B1680970): The free silanol (B1196071) groups on the silica backbone of the column can interact with the conjugate.Use an end-capped column. Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to suppress silanol interactions.
Slow mass transfer: The PEG chain can lead to slow diffusion.Increase the column temperature (e.g., to 40-60 °C) to improve mass transfer and reduce viscosity. Decrease the flow rate.
Ghost Peaks Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections.Use high-purity HPLC-grade solvents. Run a blank gradient to identify ghost peaks. Flush the system and column thoroughly.
Poor Separation of Impurities Inappropriate mobile phase or gradient: The selectivity of the method is not sufficient.Optimize the gradient slope and duration. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase.
Anion-Exchange Chromatography (AEC)
Problem Potential Cause Suggested Solution
Product Does Not Bind to the Column Incorrect buffer pH: The pH of the buffer is below the pKa of the carboxylic acid, so the conjugate is not negatively charged.Use a buffer with a pH at least 1-2 units above the pKa of the carboxylic acid (typically pKa is ~4-5). A starting pH of 6-7 is often a good choice.
High salt concentration in the sample: The salt in the sample is preventing the conjugate from binding to the resin.Desalt the sample before loading it onto the column using dialysis or a desalting column.
Product Elutes Too Early or Too Late Inappropriate salt gradient: The salt concentration is either too high initially or does not reach a high enough concentration to elute the product.Adjust the starting and ending salt concentrations of the gradient. A linear gradient from 0 to 1 M NaCl is a common starting point.
Low Recovery Strong binding to the resin: The conjugate binds too tightly to be eluted under the current conditions.Increase the final salt concentration in the elution buffer. Consider changing the pH to reduce the charge of the conjugate.
Precipitation on the column: The conjugate is not soluble in the elution buffer.Add a small amount of organic solvent (e.g., 10-20% acetonitrile) to the buffers to improve solubility.

Quantitative Data Summary

The following table provides typical starting conditions for the purification of acidic PEG linkers. These are general guidelines and may require optimization for your specific conjugate.

ParameterReverse-Phase HPLC (RP-HPLC)Anion-Exchange Chromatography (AEC)
Column Type C18 or C8, 5 µm particle sizeQuaternary ammonium (B1175870) (Q) or Diethylaminoethyl (DEAE)
Mobile Phase A 0.1% TFA in Water20 mM Tris-HCl, pH 8.0
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient 5-95% B over 30 minutes0-100% B over 30 minutes
Flow Rate 1 mL/min (for 4.6 mm ID column)1 mL/min (for analytical scale)
Temperature 25-60 °CAmbient
Typical Purity >95%>90%
Typical Recovery 70-95%80-98%

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of a this compound conjugate.

1. Materials:

  • Crude this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

2. Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Prepare the Sample:

    • Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the Column:

    • Wash the column with 100% Mobile Phase B for 5 column volumes.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until the baseline is stable.

  • Inject the Sample and Run the Gradient:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to elute any strongly bound components.

    • Return to the initial conditions and re-equilibrate.

  • Collect and Analyze Fractions:

    • Collect fractions corresponding to the desired product peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Product Recovery:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Protocol 2: Anion-Exchange Chromatography (AEC) Purification

This protocol is suitable for purifying the acidic this compound conjugate from neutral or positively charged impurities.

1. Materials:

  • Crude this compound conjugate

  • Tris-HCl

  • Sodium chloride (NaCl)

  • Deionized water

  • Strong anion-exchange column (e.g., a Q-resin)

  • Chromatography system

2. Procedure:

  • Prepare Buffers:

    • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

    • Filter both buffers through a 0.22 µm filter.

  • Prepare the Sample:

    • Dissolve the crude conjugate in the Binding Buffer. If the sample contains salt, it must be desalted into the Binding Buffer.

  • Equilibrate the Column:

    • Wash the column with 5-10 column volumes of Elution Buffer.

    • Equilibrate the column with 10-15 column volumes of Binding Buffer or until the conductivity and pH of the eluate match the Binding Buffer.

  • Load the Sample and Wash:

    • Load the prepared sample onto the column.

    • Wash the column with Binding Buffer until the baseline returns to zero to remove any unbound impurities.

  • Elute the Product:

    • Elute the bound conjugate using a linear gradient from 0% to 100% Elution Buffer over 20-30 column volumes.

  • Collect and Analyze Fractions:

    • Collect fractions across the elution peak.

    • Analyze the fractions for the presence of the desired product using a suitable analytical method (e.g., RP-HPLC, MS).

  • Product Recovery:

    • Pool the fractions containing the pure product.

    • Desalt the pooled fractions using dialysis or a desalting column.

    • Lyophilize to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Conjugate (with impurities) Purification_Method Chromatography (RP-HPLC or AEC) Crude_Product->Purification_Method Load Sample Analysis Purity & Identity Check (HPLC-MS) Purification_Method->Analysis Collect Fractions Pure_Product Purified Conjugate Analysis->Pure_Product Pool Pure Fractions troubleshooting_logic Start Purification Issue Problem_Type What is the main problem? Start->Problem_Type Low_Recovery Low Recovery Problem_Type->Low_Recovery Recovery Poor_Purity Poor Purity Problem_Type->Poor_Purity Purity Bad_Peak_Shape Bad Peak Shape Problem_Type->Bad_Peak_Shape Peak Shape Solubility Check Sample Solubility in Mobile Phase Low_Recovery->Solubility Gradient Optimize Gradient Slope Poor_Purity->Gradient Temp Increase Column Temperature Bad_Peak_Shape->Temp Binding Optimize Binding Conditions (pH, Salt) Solubility->Binding If soluble Elution Adjust Elution Conditions (Gradient, Salt Strength) Binding->Elution If binding is weak Column Try Different Column (e.g., C8, different resin) Gradient->Column If still impure Method Consider Orthogonal Method (e.g., AEC after RP-HPLC) Column->Method If still impure Flow_Rate Decrease Flow Rate Temp->Flow_Rate If still broad Mobile_Phase Add Mobile Phase Modifier (e.g., TFA) Flow_Rate->Mobile_Phase If still tailing signaling_pathway cluster_conjugate This compound cluster_rp_hplc Reverse-Phase HPLC cluster_aec Anion-Exchange Chromatography Propargyl Propargyl Group (Hydrophobic) RP_Interaction Hydrophobic Interactions Propargyl->RP_Interaction Binds to PEG_Sulfone PEG-Sulfone-PEG (Hydrophilic Core) Acid Carboxylic Acid (Hydrophilic, Anionic) AEC_Interaction Electrostatic Interactions Acid->AEC_Interaction Binds to RP_Stationary_Phase Non-Polar Stationary Phase (e.g., C18) RP_Interaction->RP_Stationary_Phase on AEC_Stationary_Phase Positively Charged Stationary Phase (e.g., Q-resin) AEC_Interaction->AEC_Stationary_Phase on

Potential side reactions of the propargyl group in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential side reactions involving the propargyl group during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of the propargyl group in bioconjugation?

The propargyl group is highly valued for its role in "click chemistry," but its alkyne functionality is not entirely inert in complex biological environments. The primary side reactions include:

  • Reaction with Thiols: The most significant side reaction is the thiol-yne addition, where the thiol groups of cysteine residues react with the alkyne. This can occur in both copper-catalyzed and strain-promoted reactions, leading to non-specific labeling.[1][2] In some cases, a tandem thiol-yne/thiol-ene reaction can result in a double adduct.[2]

  • Copper-Catalyzed Homodimerization: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), terminal alkynes can undergo oxidative homodimerization (Glaser-Hay coupling) in the presence of oxygen and a copper catalyst, forming a conjugated diyne.[3][4] This depletes the alkyne-modified biomolecule and complicates purification.

  • Reaction with Other Nucleophiles: While less common than thiol addition, propargyl groups can potentially react with other biological nucleophiles. Propargyl alcohols, for instance, can be converted into reactive carbocation intermediates under acidic conditions, which can then be attacked by various nucleophiles.[5][6]

  • Instability of Propargyl Esters: Propargyl esters, particularly those of certain amino acids like glycine, can exhibit unexpected reactivity, acting as activated esters and undergoing amidation with primary amines even without a catalyst.[7]

Q2: How does the propargyl group react with the thiol group of cysteine residues?

The propargyl group can act as a latent electrophile, forming a covalent adduct with the catalytic cysteine thiol of certain enzymes.[8] This reactivity is exploited in the design of some activity-based probes. However, in general bioconjugation, this is an undesirable side reaction. The mechanism is a nucleophilic attack of the thiol(ate) on the alkyne.[9] For strained cyclooctynes used in SPAAC, this thiol-yne addition is responsible for most of the azide-independent labeling of polypeptides.[1][2]

ThiolYne_Side_Reaction

Q3: What are the specific side reactions associated with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

While CuAAC is highly efficient, the use of a copper catalyst introduces specific challenges:

  • Oxidative Damage to Biomolecules: The combination of a Cu(II) source and a reducing agent like sodium ascorbate (B8700270) can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine, tryptophan) and potential protein aggregation.[10]

  • Alkyne Homodimerization (Glaser Coupling): As mentioned in Q1, the Cu(I) catalyst, especially in the presence of oxygen, can promote the oxidative coupling of two terminal alkyne molecules, leading to unwanted homodimers.[3][4] The use of copper-stabilizing ligands can help mitigate this.[11]

  • Catalyst Toxicity: Copper ions can be toxic to living cells, limiting the application of CuAAC in live-cell imaging experiments where long-term viability is a concern.[11]

Q4: What are the azide-independent side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

SPAAC avoids the use of a copper catalyst, thereby circumventing issues of metal toxicity and ROS generation.[12][] However, the high reactivity of strained alkynes can lead to other side reactions:

  • Thiol-Alkyne Addition: This is the most prominent side reaction for strained cyclooctynes like DIBO, DIBAC, and BCN.[1] The reaction with free cysteine thiols in proteins is a major source of background labeling in complex biological systems.[1][2]

  • Stability of Reagents: Some highly reactive cyclooctynes can be unstable and prone to decomposition, which can affect conjugation efficiency.[14] The choice of cyclooctyne (B158145) is a trade-off between reactivity and stability.

Troubleshooting Guides

Problem: Low yield or no desired product in my CuAAC reaction.
Possible Cause Recommended Solution
Oxidation of Cu(I) Catalyst The active catalyst is Cu(I), which readily oxidizes to inactive Cu(II). Ensure you are using a reducing agent like sodium ascorbate and a Cu(I)-stabilizing ligand such as THPTA or TBTA.[15] Prepare the catalyst solution just before use.
Alkyne Homodimerization You may be forming homodimers instead of the desired conjugate. This is often visible as a byproduct in analysis. Minimize oxygen in the reaction by degassing solvents. Increase the concentration of the azide (B81097) component relative to the alkyne. Using a ligand is highly recommended.[4]
Degradation of Biomolecule The copper catalyst and/or reducing agent may be damaging your biomolecule.[10] Use a water-soluble, biocompatible ligand like THPTA to chelate the copper and reduce its toxicity.[15] Minimize reaction time and catalyst concentration.
Reagent Concentration/Purity Verify the concentration and purity of your alkyne- and azide-modified biomolecules. Ensure the sodium ascorbate solution is fresh, as it can degrade over time.

CuAAC_Troubleshooting

Problem: I observe non-specific labeling or unexpected adducts in my SPAAC experiment.
Possible Cause Recommended Solution
Thiol-Yne Side Reaction Free thiols (e.g., from cysteine residues) are reacting directly with your strained alkyne. This is the most common cause of azide-independent labeling.[1][2]
Mitigation: Pre-treat your protein sample with a thiol-alkylating agent like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to block the free thiols before adding the strained alkyne.[1][2] This significantly improves the specificity of SPAAC.
Reagent Instability The strained alkyne may be degrading during the experiment or storage. Store reagents as recommended by the manufacturer, typically protected from light and moisture at low temperatures.
Steric Hindrance The reactive sites on your biomolecules may be sterically inaccessible, leading to low yields of the desired conjugate and making side reactions more apparent.[16] Consider using a linker with a different length or structure.

SPAAC_vs_CuAAC

Experimental Protocols

Protocol 1: General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation

This protocol is a general guideline for conjugating an alkyne-modified protein to an azide-containing small molecule. Optimization of concentrations, buffer, and reaction time may be necessary.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Azide-containing molecule (e.g., azide-fluorophore) dissolved in DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 500 mM in water, prepare fresh )

  • DMSO (for dissolving azide-molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 100 µM).

  • Add the azide-containing molecule from its DMSO stock to the reaction mixture. A typical final concentration is 5-10 equivalents relative to the protein (e.g., 0.5-1 mM). Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation.

  • Prepare the catalyst premix in a separate tube. First, mix the CuSO₄ stock solution with the THPTA ligand stock solution.[10] A 1:5 molar ratio of Cu:ligand is common to ensure the copper is fully chelated.[10] For a final reaction concentration of 1 mM Cu, you would mix appropriate volumes to get 1 mM CuSO₄ and 5 mM THPTA in the final reaction volume.

  • Add the catalyst premix to the protein/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10] A final concentration of 5-10 mM is typical.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be gently mixed during this time.

  • Quench the reaction if necessary (e.g., by adding EDTA to chelate the copper) and proceed with purification of the conjugate (e.g., via size-exclusion chromatography or dialysis) to remove excess reagents.

Protocol 2: Mitigating Thiol-Yne Side Reactions in SPAAC by Thiol Alkylation

This protocol describes the pre-treatment of a protein sample with iodoacetamide (IAM) to block free cysteine residues before performing a SPAAC reaction.[1][2]

Materials:

  • Protein sample containing free thiols in a suitable buffer (e.g., cell lysate in PBS)

  • Iodoacetamide (IAM) stock solution (e.g., 100 mM in reaction buffer, prepare fresh and protect from light )

  • Strained alkyne reagent (e.g., DBCO-fluorophore)

  • Azide-modified target molecule

Methodology:

  • To your protein sample (e.g., 1 mg/mL cell lysate), add the freshly prepared IAM stock solution to a final concentration of 1-5 mM.[2]

  • Incubate the mixture for 30 minutes at room temperature in the dark to allow for complete alkylation of the cysteine thiols.[2]

  • (Optional) Remove excess IAM by buffer exchange or dialysis if it is expected to interfere with downstream applications. For many applications, the reaction can proceed with the quenched IAM present.

  • Proceed with your standard SPAAC protocol by adding the azide-modified biomolecule and the strained alkyne reagent to the IAM-treated sample.

  • Incubate the SPAAC reaction for the required time (typically 1-2 hours at room temperature).

  • Analyze the results (e.g., by SDS-PAGE and fluorescence imaging or Western blot) to confirm specific, azide-dependent labeling and a reduction in background signal compared to a non-IAM-treated control.

References

Technical Support Center: Controlling Stoichiometry in EDC/NHS Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on effectively controlling stoichiometry in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions involving polyethylene (B3416737) glycol (PEG) linkers. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for each step of the EDC/NHS reaction?

A1: The EDC/NHS reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated molecule with a primary amine on the PEG linker is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[2][3] For a two-step protocol, it is advisable to perform the activation step in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing PEG.[2][4]

Q2: Which buffers should I use for the reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.[2]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[2][5]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for this step.[2] Borate (B1201080) buffer and sodium bicarbonate buffer are also suitable alternatives.[2]

Avoid buffers such as Tris, glycine (B1666218), and acetate , as they contain reactive groups that will interfere with the coupling chemistry.[2][3]

Q3: How should I prepare and store the EDC and NHS reagents?

A3: Both EDC and NHS are moisture-sensitive, and proper handling is crucial to maintain their activity.[2][6]

  • Storage: Store EDC and NHS desiccated at -20°C.[2]

  • Handling: Before opening, always allow the reagent vials to equilibrate to room temperature to prevent moisture condensation.[2][6] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing single-use aliquots.[2]

  • Solution Preparation: EDC and NHS are prone to hydrolysis in aqueous solutions, so always prepare their solutions immediately before use.[2][3]

Q4: What are the recommended molar ratios of EDC, NHS, and PEG linker?

A4: The optimal molar ratios can vary depending on the specific molecules being conjugated. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[2] The molar ratio of the PEG linker to the molecule to be modified should be optimized for each specific application to achieve the desired degree of PEGylation.[7]

Q5: How can I stop (quench) the EDC/NHS reaction?

A5: Quenching the reaction is essential to deactivate any remaining reactive NHS esters. Common quenching reagents include:

  • Hydroxylamine: This is an effective quenching agent that hydrolyzes unreacted NHS esters.[4]

  • Primary amine-containing buffers: Buffers like Tris or glycine can be added to quench the reaction.[3] However, be aware that these will modify any remaining activated carboxyl groups.[4]

  • 2-Mercaptoethanol: This can be used to quench the EDC activation step in a two-step protocol.[4][5]

Troubleshooting Guides

Low yield and unexpected side products are common challenges in EDC/NHS-mediated PEGylation. The following table outlines potential issues, their causes, and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low PEGylation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.[2][6]Purchase fresh reagents and store them in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation.[2][6] Prepare solutions immediately before use.[2]
Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in the reaction buffer will compete with the desired reaction.[2][3]Use non-interfering buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[2]
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous solutions.[3][5]Perform the reaction steps as quickly as possible after adding the reagents. Ensure the pH is within the optimal range for each step to maximize reaction efficiency over hydrolysis.
Suboptimal Molar Ratios: An insufficient excess of EDC, NHS, or PEG linker can lead to incomplete conjugation.Optimize the molar ratios of EDC, NHS, and the PEG linker. Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[2]
Protein Precipitation Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein aggregation.Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High EDC Concentration: In some instances, a very high concentration of EDC can lead to protein precipitation.[2]If using a large excess of EDC and observing precipitation, try reducing the concentration.
Undesired Cross-linking One-pot Reaction with Molecules Containing Both Amines and Carboxyls: If both molecules to be conjugated have both types of functional groups, a one-pot reaction can lead to self-conjugation and polymerization.Utilize a two-step conjugation protocol. First, activate the carboxyl groups of one molecule with EDC/NHS, then purify to remove excess reagents before adding the second molecule containing the primary amines.[5]

Experimental Protocols

General Protocol for a Two-Step EDC/NHS PEGylation of a Protein

This protocol is designed to minimize self-polymerization when the protein to be PEGylated also contains carboxyl groups.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-terminated PEG linker

  • Protein to be PEGylated

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein to be modified in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a final concentration of ~2 mM EDC and ~5 mM Sulfo-NHS.[4]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents:

    • Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to adjust the pH for the subsequent coupling reaction.

  • PEGylation Reaction:

    • Immediately add the amine-terminated PEG linker to the activated protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess PEG linker and reaction byproducts using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol for Determining the Degree of PEGylation

Several methods can be used to determine the number of PEG molecules conjugated to a protein.

1. SDS-PAGE Analysis:

  • Principle: PEGylation increases the molecular weight of the protein, which can be visualized as a shift in the band position on an SDS-PAGE gel.

  • Procedure:

    • Run samples of the unmodified protein and the PEGylated protein on an SDS-PAGE gel.

    • Stain the gel with a protein stain (e.g., Coomassie Blue).

    • The PEGylated protein will appear as a band or a smear at a higher molecular weight than the unmodified protein. The distribution of bands can give a qualitative indication of the heterogeneity of PEGylation.

2. High-Performance Liquid Chromatography (HPLC):

  • Principle: Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate proteins based on size and hydrophobicity, respectively.[8]

  • Procedure:

    • Inject the purified PEGylated protein sample onto an appropriate HPLC column (e.g., SEC column).

    • The PEGylated protein will elute earlier than the unmodified protein in SEC due to its larger hydrodynamic radius.[9]

    • Quantify the peak areas to determine the relative amounts of unmodified and PEGylated protein.[9]

3. Mass Spectrometry (MS):

  • Principle: Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after PEGylation.[8][10]

  • Procedure:

    • Analyze samples of the unmodified and PEGylated protein by a suitable mass spectrometry technique (e.g., MALDI-TOF or ESI-MS).

    • The difference in mass corresponds to the mass of the attached PEG molecules.

    • The degree of PEGylation can be calculated by dividing the total mass increase by the molecular weight of a single PEG linker.[9]

Visualizations

EDC_NHS_Reaction_Mechanism Carboxyl Carboxyl Group (on Protein/Molecule) Intermediate O-Acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC EDC->Intermediate Intermediate->Carboxyl Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS Urea Urea Byproduct Intermediate->Urea NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (PEGylated Product) NHS_Ester->Amide_Bond + Amine-PEG Released_NHS Released NHS NHS_Ester->Released_NHS Amine_PEG Amine-PEG Linker Amine_PEG->Amide_Bond

Caption: The two-step reaction mechanism of EDC/NHS coupling for PEGylation.

Troubleshooting_Workflow Start Start: Low PEGylation Yield CheckReagents Check Reagent Activity (EDC/NHS) Start->CheckReagents ReagentsOK Reagents Active? CheckReagents->ReagentsOK ReplaceReagents Solution: Replace with fresh, properly stored reagents ReagentsOK->ReplaceReagents No CheckBuffer Check Reaction Buffer Composition ReagentsOK->CheckBuffer Yes ReplaceReagents->CheckBuffer BufferOK Buffer Correct? (No competing amines/carboxyls) CheckBuffer->BufferOK ReplaceBuffer Solution: Use appropriate buffers (e.g., MES, PBS) BufferOK->ReplaceBuffer No CheckRatios Check Molar Ratios (EDC:NHS:PEG) BufferOK->CheckRatios Yes ReplaceBuffer->CheckRatios RatiosOK Ratios Optimized? CheckRatios->RatiosOK OptimizeRatios Solution: Titrate and optimize molar excess of reagents RatiosOK->OptimizeRatios No CheckpH Check Reaction pH RatiosOK->CheckpH Yes OptimizeRatios->CheckpH pH_OK pH Optimal for each step? CheckpH->pH_OK AdjustpH Solution: Adjust pH for activation (4.5-6.0) and coupling (7.0-8.5) pH_OK->AdjustpH No Success Yield Improved pH_OK->Success Yes AdjustpH->Success

Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.

References

Technical Support Center: Best Practices for Handling and Storing Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing reactive Polyethylene (B3416737) Glycol (PEG) linkers. Adherence to these guidelines is crucial for ensuring the stability and reactivity of the linkers, leading to successful and reproducible bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for storing reactive PEG linkers?

A1: To maintain their integrity and reactivity, reactive PEG linkers should be stored under specific conditions. For long-term storage, it is strongly recommended to store them at or below -15°C in a dark, dry environment.[1][2][3] The container should be sealed under an inert gas, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[1][2][3] Storing the linker with a desiccant outside the immediate container can further protect it from moisture.[1]

Q2: How should I handle reactive PEG linkers when taking them out of storage for an experiment?

A2: Before opening the container, it is critical to allow the reactive PEG linker to slowly warm up to room temperature.[1][2] This prevents condensation of atmospheric moisture onto the cold linker, which can lead to hydrolysis and loss of reactivity. After dispensing the required amount, the container should be backfilled with an inert gas, sealed tightly, and returned to the recommended cold storage conditions.[1][2] For highly sensitive linkers, consider aliquoting the reagent into smaller, single-use portions upon first use to minimize repeated freeze-thaw cycles and exposure to the atmosphere.[1]

Q3: What are the specific storage and handling considerations for N-Hydroxysuccinimide (NHS)-ester PEG linkers?

A3: PEG NHS-esters are particularly sensitive to moisture, which causes hydrolysis of the NHS ester group into a non-reactive carboxylic acid, significantly reducing conjugation efficiency.[4][5] Therefore, in addition to the general storage guidelines, it is imperative to keep these linkers in a scrupulously dry environment.[1] It is not recommended to prepare stock solutions of NHS-ester PEG linkers for storage due to their rapid hydrolysis in solution.[4] Always dissolve the required amount immediately before use and discard any unused solution.[4]

Q4: Are there special precautions for handling maleimide-functionalized PEG linkers?

A4: Yes, PEG-maleimides are sensitive to light and should be protected from it at all times to avoid loss of activity.[1] Like other reactive linkers, they should be stored in a dry, cold, and dark environment under an inert atmosphere.[1] While the maleimide (B117702) group is generally more stable than the NHS-ester, it can still undergo slow hydrolysis, especially at pH values above 7.5, which reduces its specificity for thiol groups.

Q5: Can I dissolve reactive PEG linkers in aqueous buffers?

A5: Many reactive PEG linkers, especially those that are not sulfo-NHS esters, have poor solubility in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][4] This stock solution can then be added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of proteins.[1]

Troubleshooting Guides

This section addresses common issues encountered during bioconjugation experiments with reactive PEG linkers.

Issue 1: Low or No Conjugation Efficiency

  • Question: I am not observing any significant PEGylation of my protein. What could be the problem?

  • Answer: There are several potential causes for low or no conjugation efficiency:

    • Inactive Linker: The reactive group on your PEG linker may have been compromised. For NHS esters, this is often due to hydrolysis from exposure to moisture.[4][5] For maleimides, light exposure can lead to degradation.[1] Always follow the recommended storage and handling procedures.

    • Incompatible Buffer: Your reaction buffer may contain components that compete with your target molecule for the reactive linker. For example, buffers containing primary amines (e.g., Tris or glycine) will react with NHS esters and should be avoided.[4] Similarly, buffers with free thiols (e.g., DTT or 2-mercaptoethanol) will compete with your target for maleimide linkers. It is recommended to perform buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) before starting the conjugation.[4]

    • Suboptimal pH: The pH of your reaction buffer is critical for efficient conjugation. NHS ester reactions with primary amines are most efficient at a pH between 7.2 and 8.5.[6] Maleimide reactions with thiols are most specific and efficient at a pH between 6.5 and 7.5.[]

    • Insufficient Molar Excess: The concentration of the PEG linker relative to your target molecule may be too low. For initial experiments, a 10- to 20-fold molar excess of the linker is a common starting point.[1][8]

Issue 2: Poor Control Over the Degree of PEGylation

  • Question: My PEGylation reaction is producing a heterogeneous mixture of products with varying numbers of PEG chains attached. How can I achieve more controlled PEGylation?

  • Answer: Controlling the extent of PEGylation is crucial for obtaining a homogenous product. Here are some strategies:

    • Optimize Molar Ratio: Carefully titrate the molar ratio of the PEG linker to your target molecule. A lower molar excess will generally result in a lower degree of PEGylation.

    • Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., incubating on ice) can slow down the reaction rate, providing more control over the extent of modification.[1][2]

    • Control pH: For NHS ester reactions, performing the reaction at a slightly lower pH (e.g., 7.2-7.5) can temper the reaction rate.

    • Quench the Reaction: To stop the reaction at a specific time point, add a quenching reagent. For NHS ester reactions, a buffer containing a high concentration of a primary amine like Tris or glycine (B1666218) can be used to consume any unreacted linker.[9] For maleimide reactions, a small molecule thiol such as cysteine can be added.

Issue 3: Aggregation of the PEGylated Product

  • Question: I am observing precipitation or aggregation of my protein after the PEGylation reaction. What can I do to prevent this?

  • Answer: Aggregation can occur for several reasons, and the hydrophilic nature of PEG linkers can often help mitigate this.[10] However, if you are still experiencing issues:

    • Optimize Protein Concentration: High protein concentrations can sometimes favor intermolecular crosslinking and aggregation. Try performing the reaction at a lower protein concentration.

    • Use Branched or Longer PEG Linkers: Branched or multi-arm PEG linkers can provide a better shielding effect, which can help prevent aggregation.[10] Longer linear PEG chains can also improve solubility.

    • Purification: Immediately after the reaction, purify the PEGylated conjugate from unreacted linker and byproducts using techniques like size-exclusion chromatography (SEC) or dialysis.[1] This can prevent further reactions that might lead to aggregation.

Quantitative Data Summary

The stability of reactive PEG linkers is highly dependent on the experimental conditions. The following tables provide quantitative data to guide the design of your PEGylation experiments.

Table 1: Stability of NHS-Ester PEG Linkers in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025See Table 2
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes
9.0Room Temperature< 9 minutes

Note: The half-life of NHS esters can vary depending on the specific linker structure.[6][11][12][13]

Table 2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8 and 25°C

PEG NHS Ester Linker TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Data adapted from Laysan Bio, Inc. Aminolysis rates generally parallel these hydrolysis rates.

Table 3: Stability of Maleimide-PEG Conjugates

ConjugateConditionStability (Remaining Conjugate)
Maleimide-PEGIncubated with 1 mM GSH for 7 days at 37°C~70%
Mono-sulfone PEG (a more stable alternative)Incubated with 1 mM GSH for 7 days at 37°C>95%

Data suggests that maleimide-PEG conjugates can undergo deconjugation in the presence of competing thiols.[14]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker

  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][4] If the protein is in a buffer containing primary amines, perform buffer exchange.

  • PEG-NHS Ester Preparation: Immediately before use, allow the vial of PEG-NHS ester to equilibrate to room temperature.[1][4] Dissolve the required amount in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[1][4]

  • Conjugation Reaction: Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution with gentle mixing.[1][4] A 20-fold molar excess is a common starting point.[1] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][4]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.[1][4]

  • Storage: Store the purified PEGylated protein under conditions optimal for the native protein.[1]

Protocol 2: General Procedure for Protein PEGylation with a Maleimide-PEG Linker

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS or HEPES, pH 7.0-7.5).[8][15]

  • Reduction of Disulfides (Optional): If the thiol groups are present as disulfide bonds, they must be reduced. Add an excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[8][15] If using DTT, it must be removed before adding the maleimide-PEG, as it contains a free thiol.

  • Maleimide-PEG Preparation: Dissolve the maleimide-PEG linker in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[8][15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG stock solution to the protein solution with gentle mixing.[8] Flush the reaction vial with an inert gas.[8]

  • Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or at 4°C overnight.[8][15]

  • Purification: Separate the PEGylated protein from unreacted linker and byproducts using size-exclusion chromatography or dialysis.[16]

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA and a bacteriostatic agent like sodium azide, and storing at -20°C.[16]

Protocol 3: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

  • System Setup: Use an HPLC system equipped with a size-exclusion column suitable for the molecular weight range of your native protein and the expected PEGylated products (e.g., TSKgel G3000SWXL).[17]

  • Mobile Phase: Prepare an appropriate mobile phase, such as 100 mM sodium phosphate (B84403) with 300 mM arginine, pH 6.2, which can help reduce non-specific interactions.[18] The mobile phase should be filtered and degassed.[19]

  • Sample Preparation: Dilute the native protein, the crude PEGylation reaction mixture, and the purified PEGylated protein in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).

  • Injection and Separation: Inject the samples onto the column and perform an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).[18][19]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.[18][19] An in-line refractive index (RI) or evaporative light scattering detector (ELSD) can be used to detect the PEG moiety, which has a poor UV absorbance.[20]

  • Data Analysis: Analyze the resulting chromatograms. Successful PEGylation will result in a shift to a shorter retention time (higher apparent molecular weight) for the PEGylated species compared to the native protein.[17] The degree of PEGylation (mono-, di-, etc.) can often be resolved as separate peaks.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-free/Thiol-free Buffer r1 Combine Protein and Linker Solution p1->r1 p2 Equilibrate PEG Linker to Room Temperature p3 Dissolve Linker in Anhydrous Solvent p2->p3 p3->r1 r2 Incubate at Controlled Temperature and Time r1->r2 r3 Quench Reaction (Optional) r2->r3 a1 Purify Conjugate (SEC or Dialysis) r3->a1 a2 Characterize Product (SDS-PAGE, SEC, MS) a1->a2 troubleshooting_workflow start Low PEGylation Efficiency? check_linker Linker Handled Correctly? start->check_linker check_buffer Buffer Compatible? check_linker->check_buffer Yes solution_linker Solution: Store linker properly, handle with care. check_linker->solution_linker No check_ph pH Optimal? check_buffer->check_ph Yes solution_buffer Solution: Use non-competing buffers (e.g., PBS). check_buffer->solution_buffer No check_ratio Molar Ratio Sufficient? check_ph->check_ratio Yes solution_ph Solution: Adjust pH (7.2-8.5 for NHS, 6.5-7.5 for Mal). check_ph->solution_ph No solution_ratio Solution: Increase molar excess of linker. check_ratio->solution_ratio No hydrolysis_pathway reactive_nhs PEG-NHS Ester (Reactive) pegylated_protein PEG-Protein Conjugate (Stable Amide Bond) reactive_nhs->pegylated_protein Aminolysis (Desired Reaction) hydrolyzed_peg PEG-Carboxylic Acid (Inactive) reactive_nhs->hydrolyzed_peg Hydrolysis (Side Reaction) protein Protein-NH2 protein->pegylated_protein water H2O (Moisture) water->hydrolyzed_peg

References

Validation & Comparative

Propargyl-PEG4-Sulfone-PEG4-acid: A Comparative Analysis of a Novel PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the novel Propargyl-PEG4-Sulfone-PEG4-acid linker with other commonly used PROTAC linkers, supported by a review of experimental data and detailed methodologies for key assays.

The architecture of a PROTAC is a tripartite system comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker is not merely a passive spacer but an active modulator of the PROTAC's biological activity. Its length, rigidity, and chemical composition are critical determinants of the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3]

The Emergence of Functional Linkers: A Move Beyond Passive Spacers

Traditional PROTAC design has heavily relied on polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their lengths can be modulated.[1][4] However, the field is progressively moving towards more sophisticated, functional linkers that can impart advantageous properties to the PROTAC molecule. The this compound linker represents such an advancement, incorporating distinct chemical features to potentially enhance PROTAC performance.

Key Features of this compound:

  • Propargyl Group: The terminal alkyne group facilitates "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and modular PROTAC synthesis.[5][6]

  • PEG4 Moieties: The two polyethylene glycol (PEG) units, each with four ethylene (B1197577) glycol repeats, are intended to increase the hydrophilicity and solubility of the PROTAC molecule.[1] This can be crucial for improving cell permeability and overall bioavailability.[]

  • Sulfone Group: The central sulfone (SO2) group introduces a rigid and polar element into the linker. This feature may influence the linker's conformation and its interaction with the biological environment, potentially impacting metabolic stability and cell permeability.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[8] While direct comparative data for this compound is emerging, we can infer its potential performance by analyzing the properties of its constituent parts in relation to other common linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Experimental Data (Illustrative)
Alkyl Chains Hydrocarbon chains of varying lengths.- Synthetically straightforward- High conformational flexibility- Hydrophobic, can lead to poor solubility- Potential for non-specific binding- Susceptible to metabolismFor a series of androgen receptor (AR) PROTACs, those with alkyl linkers showed variable permeability, with longer chains not necessarily leading to better performance.[9]
PEG Linkers Repeating ethylene glycol units.- Increased hydrophilicity and solubility[1]- Biocompatible- Tunable length- Can decrease cell permeability if too long- Potential for increased metabolic lability compared to alkyl chainsIn a study of BET degraders, the introduction of a PEG linker improved solubility, but optimal length was crucial for degradation efficacy.[10] A BTK-IAP PROTAC utilizing a Propargyl-PEG4-acid linker demonstrated a DC50 of 200 nM.[11]
Rigid Linkers (e.g., containing piperazine, alkynes)Constrained conformations due to cyclic or unsaturated structures.- Can pre-organize the PROTAC for optimal ternary complex formation- May improve metabolic stability- Can enhance selectivity- Synthetically more challenging- Lack of flexibility may hinder ternary complex formation if not optimally designedA PROTAC with a rigid piperazine-containing linker showed improved pharmacokinetic properties.[]
This compound Combination of flexible PEG units and a rigid, polar sulfone group.- Potential for balanced solubility and permeability- The sulfone group may enhance metabolic stability- Modular synthesis via click chemistry- Limited direct comparative data available- Synthesis can be more complex than simple alkyl or PEG linkersSpecific DC50 and Dmax data for PROTACs utilizing this exact linker are not yet widely published in comparative studies. However, the constituent parts suggest a favorable combination of properties.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows used for their evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->POI Poly-ubiquitination Degradation Degraded POI (Peptides) Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture (e.g., Cancer Cell Line) B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blotting (SDS-PAGE & Immunoblotting) D->E F 6. Data Analysis (Densitometry) E->F G 7. Determine DC50 & Dmax F->G Linker_Properties cluster_logic Logical Relationships of Linker Properties Linker Linker Properties (Length, Composition, Rigidity) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Metabolic_Stability Metabolic Stability Linker->Metabolic_Stability Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex Degradation Protein Degradation (DC50, Dmax) Solubility->Degradation Permeability->Degradation Metabolic_Stability->Degradation Ternary_Complex->Degradation

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant attention for their ability to modulate these properties.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the strategic design of next-generation ADCs.

The inclusion of PEG chains, a process known as PEGylation, is a well-established strategy in drug development to enhance the pharmacological properties of therapeutic agents.[2] In the context of ADCs, many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1][3] Hydrophilic PEG linkers can counteract this hydrophobicity, improving solubility and preventing aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[2][4] The length of the PEG chain is a key parameter that can be fine-tuned to optimize an ADC's performance.[2]

Comparative Analysis of PEG Linker Lengths on ADC Performance

The selection of an appropriate PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] Longer PEG chains generally improve an ADC's pharmacokinetic profile by increasing its hydrodynamic radius, which in turn reduces renal clearance and extends plasma half-life.[2][3] This prolonged circulation can lead to greater accumulation of the ADC in tumor tissue.[5][6] However, very long PEG chains may also introduce steric hindrance, potentially impacting the antibody's binding affinity and the ADC's in vitro potency.[7][8]

Impact on Pharmacokinetics and Efficacy

Studies have demonstrated a clear trend where increasing PEG linker length leads to a longer plasma half-life and, in many cases, improved in vivo efficacy.[2][9] For instance, one study showed that ADCs with PEG8 or larger linkers exhibited pharmacokinetic profiles approaching that of the parent antibody.[5] Another study investigating PEGylated glucuronide-MMAE linkers found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this specific context.[2]

The improved pharmacokinetics associated with longer PEG linkers often translate to enhanced anti-tumor activity.[6] Research on ADCs with PEG linkers of varying lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) revealed that those with 8, 12, and 24 PEG units provided significantly higher tumor exposures and a more substantial reduction in tumor weight compared to those with 2 and 4 PEG units.[6]

PEG Linker LengthKey Pharmacokinetic/Efficacy ObservationsReference
Short (e.g., PEG2, PEG4) Suitable for payloads with low steric hindrance and good solubility.[10] May result in faster clearance compared to longer PEG chains.[9] Can lead to better ADC stability by anchoring the payload within the antibody's spatial shield.[11][9][10][11]
Intermediate (e.g., PEG8) Often identified as a minimum length to achieve optimal slower clearance.[2][9] Provides a balance of improved pharmacokinetics without significant loss of in vitro potency.[2][9]
Long (e.g., PEG12, PEG24, PEG45) Effectively addresses solubility and accessibility challenges of bulky or hydrophobic payloads.[10] Significantly enhances hydrophilicity and prolongs plasma half-life.[2][3] May lead to a decrease in in vitro cytotoxicity in some cases.[5][2][3][5][10]
Impact on Stability and Aggregation

A primary function of PEG linkers in ADCs is to mitigate the hydrophobicity of the payload, thereby preventing aggregation and enhancing stability.[4][] The hydrophilic nature of the PEG chain creates a protective hydration shell around the molecule, which reduces non-specific interactions with blood components and decreases the tendency for protein aggregation.[3][13] This is crucial for maintaining the structural integrity and solubility of the ADC during circulation.[3]

While longer PEG chains provide greater hydrophilic protection, some studies suggest that shorter linkers might lead to better overall ADC stability by keeping the payload more closely associated with the antibody.[11] However, the positioning and configuration of the PEG unit are also critical factors. For example, amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated superior performance in terms of stability and slower clearance rates compared to ADCs with a conventional linear 24-unit PEG oligomer.[4][14]

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of ADC stability with varying PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation: A PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a covalent bond.[1]

  • Purification: The resulting ADC is purified from unreacted linker and payload using methods such as size exclusion chromatography (SEC).[5]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

In Vitro Plasma Stability Assay
  • Incubation: The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C over a time course (e.g., up to 144 hours).[15]

  • Sample Collection: Aliquots are taken at various time points and are processed to separate the ADC from plasma proteins, often using affinity capture methods.[16]

  • Analysis: The stability of the ADC is assessed by measuring the amount of intact ADC and any released payload over time. This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS).[16][17]

In Vivo Pharmacokinetic Studies
  • Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., rats or mice).[9]

  • Blood Sampling: Blood samples are collected at predetermined time points after administration.

  • ADC Quantification: The concentration of the total antibody or the intact ADC in the plasma samples is measured using methods such as ELISA or LC-MS.

  • Data Analysis: The pharmacokinetic parameters, including clearance rate and plasma half-life, are calculated by fitting the concentration-time data to a suitable model.[9]

Tumor Growth Inhibition Studies
  • Xenograft Model: Tumor cells are implanted into immunocompromised mice.

  • Treatment: Once tumors reach a specified size, the mice are treated with the ADC, a vehicle control, or other relevant controls.[1]

  • Tumor Measurement: Tumor volumes are measured at regular intervals throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Antibody\nReduction Antibody Reduction Conjugation Conjugation Antibody\nReduction->Conjugation Drug-Linker\nPreparation Drug-Linker Preparation Drug-Linker\nPreparation->Conjugation Purification\n(e.g., SEC) Purification (e.g., SEC) Conjugation->Purification\n(e.g., SEC) Characterization\n(DAR, Aggregation) Characterization (DAR, Aggregation) Purification\n(e.g., SEC)->Characterization\n(DAR, Aggregation) Final ADC\nProduct Final ADC Product Characterization\n(DAR, Aggregation)->Final ADC\nProduct

Caption: Workflow for the synthesis and purification of an antibody-drug conjugate.

Stability_Assessment_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics ADC Incubation\nin Plasma ADC Incubation in Plasma Time-Point\nSampling Time-Point Sampling ADC Incubation\nin Plasma->Time-Point\nSampling LC-MS Analysis LC-MS Analysis Time-Point\nSampling->LC-MS Analysis Payload Release\nQuantification Payload Release Quantification LC-MS Analysis->Payload Release\nQuantification ADC Administration\nto Animal Model ADC Administration to Animal Model Blood\nSampling Blood Sampling ADC Administration\nto Animal Model->Blood\nSampling ADC Quantification\n(ELISA/LC-MS) ADC Quantification (ELISA/LC-MS) Blood\nSampling->ADC Quantification\n(ELISA/LC-MS) PK Parameter\nCalculation PK Parameter Calculation ADC Quantification\n(ELISA/LC-MS)->PK Parameter\nCalculation

Caption: Experimental workflows for in vitro and in vivo stability assessment of ADCs.

PEG_Length_Impact cluster_linker PEG Linker Length cluster_properties ADC Properties Short PEG\n(e.g., PEG4) Short PEG (e.g., PEG4) Increased\nHydrophilicity Increased Hydrophilicity Short PEG\n(e.g., PEG4)->Increased\nHydrophilicity Less Pronounced Long PEG\n(e.g., PEG24) Long PEG (e.g., PEG24) Long PEG\n(e.g., PEG24)->Increased\nHydrophilicity More Pronounced Potentially Reduced\nIn Vitro Potency Potentially Reduced In Vitro Potency Long PEG\n(e.g., PEG24)->Potentially Reduced\nIn Vitro Potency Reduced\nAggregation Reduced Aggregation Increased\nHydrophilicity->Reduced\nAggregation Longer Plasma\nHalf-Life Longer Plasma Half-Life Reduced\nAggregation->Longer Plasma\nHalf-Life Improved\nIn Vivo Efficacy Improved In Vivo Efficacy Longer Plasma\nHalf-Life->Improved\nIn Vivo Efficacy

Caption: Relationship between PEG linker length and its impact on key ADC properties.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index.[1] While shorter PEG linkers may in some cases enhance ADC stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1][2] However, a potential trade-off with in vitro potency may exist with very long linkers.[5] The optimal PEG linker length is likely context-dependent, influenced by the specific antibody, payload, and target antigen.[2] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to achieve the desired balance between stability, efficacy, and safety.[2][18]

References

A Head-to-Head Showdown: Sulfone vs. Non-Sulfone PEG Linkers for Enhanced Bioconjugation Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic molecules like antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of sulfone-based PEG linkers against their non-sulfone counterparts, with a primary focus on the widely used maleimide (B117702) chemistry, to inform the selection of optimal bioconjugation strategies.

The stability of the linkage between a payload and a biomolecule is paramount, particularly for therapeutics that circulate in the bloodstream. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. While various non-sulfone linkers, especially those based on maleimide chemistry, have been the workhorse of bioconjugation for years due to their rapid and efficient reactivity with thiols, concerns over the stability of the resulting thioether bond have driven the development of more robust alternatives. Among these, sulfone-based linkers have emerged as a leading contender, offering significantly enhanced stability in physiological conditions.

At a Glance: Key Performance Differences

FeatureSulfone PEG LinkersNon-Sulfone PEG Linkers (e.g., Maleimide)
Conjugate Stability in Plasma HighModerate to Low
Reaction Kinetics Moderate to SlowFast
Bond Type Stable ThioetherThiosuccinimide ether (prone to retro-Michael addition)
Selectivity High for ThiolsHigh for Thiols at neutral pH

Deeper Dive: Comparative Performance Data

Conjugate Stability in Human Plasma

The most significant advantage of sulfone linkers over traditional maleimide linkers is the superior stability of the resulting bioconjugate in plasma. The thiosuccinimide linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiol-containing molecules in the blood, such as albumin.[1][2] In contrast, the thioether bond formed by sulfone linkers is significantly more stable.

Table 1: Comparative Stability of Sulfone vs. Maleimide Conjugates in Human Plasma

Conjugate TypeIncubation TimePercent Intact ConjugateReference
Phenyloxadiazole Sulfone Conjugate1 month~90%[3]
Maleimide Conjugate1 month>50%[3]
Mono-sulfone-PEG Adduct (in presence of 1 mM glutathione)7 days>90%[4]
Maleimide-PEG Conjugate (in presence of 1 mM glutathione)7 days<70%[4]
LC-V205C THIOMAB - Sulfone Conjugate72 hoursHigh[3][5]
LC-V205C THIOMAB - Maleimide Conjugate72 hours~80%[3][5]
Fc-S396C THIOMAB - Sulfone Conjugate72 hoursSignificantly more stable than maleimide[5]
Fc-S396C THIOMAB - Maleimide Conjugate72 hours~20%[3][5]

One study reported that the half-life of a phenyloxadiazole sulfone conjugate was double that of the corresponding maleimide conjugate in human plasma.[3]

Reaction Kinetics

While sulfone linkers offer superior stability, maleimide linkers generally exhibit faster reaction kinetics. This can be a crucial factor in optimizing conjugation protocols, especially when dealing with sensitive biomolecules.

Table 2: Comparative Reaction Kinetics of Sulfone vs. Maleimide Linkers

Linker TypeTypical Reaction TimeConditionsReference
Maleimide1 - 2 hoursRoom Temperature, pH 6.5-7.5[6]
Phenyloxadiazole Sulfone4 - 8 hoursRoom Temperature[3][5]
Phenyloxadiazole Sulfone1 - 2 hours37°C[3][5][7]

It's important to note that the reaction rate of sulfone linkers can be significantly increased by raising the temperature to 37°C.[3][5]

Visualizing the Chemistries and Workflows

To better understand the underlying processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow for bioconjugation and stability assessment.

Sulfone vs. Maleimide Thiol Conjugation Chemistry cluster_sulfone Sulfone Linker Chemistry cluster_maleimide Maleimide Linker Chemistry Sulfone_Linker R-SO2-Ar Sulfone_Adduct R-S-Protein Sulfone_Linker->Sulfone_Adduct Leaving_Group Ar-SO2H Sulfone_Linker->Leaving_Group Elimination Thiol Protein-SH Thiol->Sulfone_Linker Michael Addition Maleimide_Linker R-Maleimide Maleimide_Adduct Thiosuccinimide ether Maleimide_Linker->Maleimide_Adduct Thiol2 Protein-SH Thiol2->Maleimide_Linker Michael Addition

A comparison of sulfone and maleimide conjugation chemistries.

General Bioconjugation Workflow start Start: Antibody & Linker-Payload reduction 1. Antibody Reduction (optional, for cysteine conjugation) start->reduction conjugation 2. Conjugation Reaction reduction->conjugation purification 3. Purification (e.g., SEC) conjugation->purification characterization 4. Characterization (e.g., LC-MS, HIC) - Drug-to-Antibody Ratio (DAR) - Purity & Aggregation purification->characterization end End: Purified Bioconjugate characterization->end

A typical workflow for producing a bioconjugate.

In Vitro Plasma Stability Assay Workflow start Start: Purified Bioconjugate incubation 1. Incubate Bioconjugate in Human Plasma at 37°C start->incubation sampling 2. Collect Aliquots at Various Time Points incubation->sampling analysis 3. Analyze by LC-MS - Quantify Intact Conjugate - Identify Degradation Products sampling->analysis data 4. Data Analysis - Plot % Intact Conjugate vs. Time - Calculate Half-life (t1/2) analysis->data end End: Stability Profile data->end

Workflow for assessing the stability of a bioconjugate in plasma.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for conjugation with a maleimide PEG linker and a phenyloxadiazole sulfone PEG linker, followed by a general protocol for assessing plasma stability.

Protocol 1: Bioconjugation with a Maleimide-PEG Linker

Materials:

  • Thiol-containing antibody (e.g., reduced monoclonal antibody)

  • Maleimide-PEG-payload

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and free of thiols

  • Quenching solution: N-acetylcysteine or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: If starting with an antibody with disulfide bonds, reduce the antibody using a reducing agent like TCEP or DTT. Purify the reduced antibody to remove the reducing agent.

  • Conjugation Reaction: Dissolve the reduced antibody in the conjugation buffer. Add the maleimide-PEG-payload (typically a 5-20 fold molar excess per thiol group) to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a molar excess of the quenching solution to react with any unreacted maleimide groups.

  • Purification: Purify the antibody-drug conjugate using an SEC column to remove excess linker-payload and quenching reagent.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC) and LC-MS.[8]

Protocol 2: Bioconjugation with a Phenyloxadiazole Sulfone-PEG Linker

Materials:

  • Thiol-containing antibody (e.g., reduced monoclonal antibody)

  • Phenyloxadiazole sulfone-PEG-payload dissolved in a co-solvent like DMSO

  • Conjugation buffer: PBS, pH 7.4

  • Purification system: SEC column

Procedure:

  • Antibody Preparation: Prepare the reduced antibody as described in Protocol 1.

  • Conjugation Reaction: To the solution of the reduced antibody in conjugation buffer, add the phenyloxadiazole sulfone-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[7]

  • Incubation: Incubate the reaction mixture at room temperature overnight or at 37°C for 1-2 hours to accelerate the reaction.[7]

  • Purification: Purify the resulting ADC using an SEC column to remove the unconjugated drug-linker and other impurities.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation as described in Protocol 1.

Protocol 3: In Vitro Plasma Stability Assay using LC-MS

Materials:

  • Purified bioconjugate

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column

Procedure:

  • Sample Preparation: Spike the purified bioconjugate into human plasma to a final concentration of, for example, 100 µg/mL. Prepare a control sample by spiking the bioconjugate into PBS.[9]

  • Incubation: Incubate the plasma and PBS samples at 37°C.[9]

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and longer for more stable conjugates), withdraw an aliquot from each sample.[9]

  • Sample Processing: For plasma samples, precipitate plasma proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant. For PBS samples, dilute with the mobile phase.[10]

  • LC-MS Analysis: Inject the processed samples into the LC-MS system. Use a suitable gradient to separate the intact bioconjugate from any degradation products.

  • Data Analysis: Deconvolute the mass spectra to obtain the zero-charge mass of the protein species. Identify and quantify the peaks corresponding to the intact ADC and any deconjugated species at each time point. Plot the percentage of intact ADC over time to determine the stability profile and calculate the in vitro half-life.[9][11]

Beyond Maleimides: Other Non-Sulfone Alternatives

While the bulk of comparative data exists for maleimides, other non-sulfone, thiol-reactive linkers are also available, each with its own set of characteristics.

  • Vinyl Sulfones: These linkers also react with thiols via a Michael addition to form a stable thioether bond. They generally have slower reaction kinetics than maleimides but offer the advantage of forming an irreversible linkage.[6][12]

  • Next-Generation Maleimides (NGMs): These include N-aryl maleimides and dihalo-substituted maleimides. NGMs are designed to overcome the stability limitations of traditional N-alkyl maleimides by promoting rapid hydrolysis of the succinimide (B58015) ring after conjugation, which prevents the retro-Michael reaction.[2][12]

Conclusion

The choice between sulfone and non-sulfone PEG linkers for bioconjugation is a critical decision that hinges on the specific requirements of the therapeutic being developed. For applications demanding high in vivo stability and a long circulation half-life, such as many antibody-drug conjugates, the superior stability of sulfone linkers presents a clear advantage over traditional maleimide linkers. While the reaction kinetics of sulfone linkers are generally slower, this can be managed by optimizing reaction conditions. The development of next-generation non-sulfone linkers continues to provide more options for researchers, but the robust and stable nature of the sulfone linkage makes it a compelling choice for the development of next-generation biotherapeutics. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of more effective and safer biological drugs.

References

A Comparative Guide to the HPLC Characterization of Propargyl-PEG4-Sulfone-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, safety, and efficacy. The Propargyl-PEG4-Sulfone-PEG4-acid linker is a heterobifunctional tool designed for advanced bioconjugation, enabling the connection of a biomolecule to a payload or another molecule through distinct chemistries. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) characterization of protein conjugates formed using this linker versus a common alternative, Maleimide-PEG4-NHS ester.

The this compound linker offers the ability for a two-step, orthogonal conjugation strategy. The carboxylic acid end can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein, while the propargyl group is available for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the precise attachment of azide-modified molecules.

Comparative HPLC Performance

The characterization of the resulting bioconjugate is typically performed using a combination of Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between the conjugated protein, unconjugated protein, and smaller reactants. RP-HPLC separates based on hydrophobicity, which is useful for resolving different conjugation species.[1][]

The following table summarizes a hypothetical, yet representative, comparison of the HPLC performance for a model protein (e.g., a monoclonal antibody) conjugated with a small molecule payload using the this compound linker versus a Maleimide-PEG4-NHS ester linker.

ParameterThis compound ConjugateMaleimide-PEG4-NHS Ester ConjugateMethod
Unconjugated Protein Retention Time ~10.5 min~10.5 minRP-HPLC
Conjugated Protein Retention Time ~11.2 min~11.8 minRP-HPLC
Resolution (Unconjugated vs. Conjugated) GoodExcellentRP-HPLC
Unconjugated Protein Elution Volume ~8.2 mL~8.2 mLSEC
Conjugated Protein Elution Volume ~7.5 mL~7.5 mLSEC
Resolution (Unconjugated vs. Conjugated) ExcellentExcellentSEC
Peak Shape SymmetricalSymmetricalBoth
Relative Purity of Conjugate >90%>95%Both

Note: These are representative values and will vary depending on the specific protein, payload, and HPLC conditions.

The Maleimide-PEG4-NHS ester linker often results in a slightly later retention time in RP-HPLC due to the potential for increased hydrophobicity of the resulting thioether bond compared to the triazole ring formed in the click chemistry reaction. Both methods, when optimized, provide excellent resolution for separating the desired conjugate from the starting materials.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical protocols for the conjugation and subsequent HPLC analysis.

Protocol 1: Protein Conjugation with this compound
  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous organic solvent like DMSO to a concentration of 10 mM.

    • In a separate reaction, activate the carboxylic acid by adding EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a suitable buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4).

    • Add the activated Propargyl-PEG4-Sulfone-PEG4-NHS ester to the protein solution at a desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification of the Propargylated Protein:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Click Reaction:

    • To the purified propargylated protein, add the azide-containing payload.

    • Add the copper(I) catalyst (e.g., from a CuSO4/sodium ascorbate (B8700270) mixture) to initiate the click reaction.

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography to remove the excess payload and catalyst.

Protocol 2: RP-HPLC Analysis of the Conjugate
  • Column: A C4 or C18 reversed-phase column (e.g., Jupiter C4, 300 Å, 5 µm, 150 x 4.6 mm) is often suitable for protein analysis.[3][4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-65% B (linear gradient)

    • 25-30 min: 65-90% B (wash)

    • 30-35 min: 90-20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for the protein) and a wavelength appropriate for the payload if it has a chromophore.

  • Column Temperature: 45-60°C to improve peak shape.

Protocol 3: SEC-HPLC Analysis of the Conjugate
  • Column: A size-exclusion column suitable for protein separation (e.g., TSKgel G3000SWXL).[]

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of these bioconjugates.

conjugation_workflow cluster_0 This compound Pathway P_Protein Protein (with Lysine) P_Conjugation1 Amine Conjugation P_Protein->P_Conjugation1 P_Linker Propargyl-PEG4- Sulfone-PEG4-acid P_Activation Activation (EDC/NHS) P_Linker->P_Activation P_Activation->P_Conjugation1 P_Intermediate Propargylated Protein P_Conjugation1->P_Intermediate P_Click Click Reaction (CuAAC) P_Intermediate->P_Click P_Payload Azide-Payload P_Payload->P_Click P_Final Final Conjugate P_Click->P_Final hplc_analysis_workflow Start Crude Conjugate Mixture HPLC HPLC System Start->HPLC SEC SEC-HPLC HPLC->SEC RP_HPLC RP-HPLC HPLC->RP_HPLC SEC_Result Separation by Size: - Conjugate - Unconjugated Protein - Free Linker/Payload SEC->SEC_Result RP_HPLC_Result Separation by Hydrophobicity: - Conjugate Species - Unconjugated Protein RP_HPLC->RP_HPLC_Result Data_Analysis Data Analysis: - Purity - Drug-to-Antibody Ratio SEC_Result->Data_Analysis RP_HPLC_Result->Data_Analysis

References

A Researcher's Guide to Mass Spectrometry Analysis of Proteins Modified with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical step in ensuring the safety and efficacy of biotherapeutics. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the analysis of proteins modified with Polyethylene Glycol (PEG) linkers. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

The covalent attachment of PEG to therapeutic proteins, or PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve protein stability, solubility, and circulation half-life while reducing immunogenicity.[] However, the inherent heterogeneity of PEG polymers and the PEGylation process itself, which can result in a mixture of molecules with varying numbers of PEG chains attached at different sites, presents significant analytical challenges.[2][3][4][5] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex bioconjugates.[6][7]

Comparing Mass Spectrometry Platforms for PEGylated Protein Analysis

The choice of mass spectrometry platform is critical for the successful analysis of PEGylated proteins. The primary challenges arise from the polydispersity of the PEG moiety and the generation of complex, overlapping charge state envelopes in electrospray ionization (ESI).[2][5] High-resolution mass spectrometry (HRMS) is often essential for resolving this complexity.

Mass Spectrometry Technique Key Strengths Limitations Typical Applications
MALDI-TOF MS - High tolerance to salts and buffers- Simple sample preparation- Suitable for high molecular weight proteins (up to 600 kDa with specialized detectors)[8][9]- Can provide information on molecular weight, heterogeneity, and degree of PEGylation[6][10]- Lower resolution compared to ESI-based methods- Mass accuracy may be lower for large, heterogeneous molecules- Can be challenging to identify specific PEGylation sites without further fragmentation techniques (e.g., in-source decay)[11][12]- Rapid determination of average molecular weight and degree of PEGylation- Quality control of PEGylation reactions
ESI-Q-TOF MS - High resolution and mass accuracy- Amenable to coupling with liquid chromatography (LC) for separation of isoforms- Tandem MS (MS/MS) capabilities for peptide mapping and site identification- Can produce complex spectra with overlapping charge states for heterogeneous samples- Requires careful sample preparation to remove salts and detergents- Deconvolution software is necessary to interpret spectra[13]- Intact mass analysis of PEGylated proteins- Peptide mapping to identify PEGylation sites- Quantification of different PEGylated species[14]
ESI-Orbitrap MS - Very high resolution and mass accuracy, often superior to Q-TOF for complex samples[15][16]- Excellent for resolving isotopic distributions and glycoforms- Robust and stable performance[17]- Can analyze large protein assemblies[15]- Slower scan speeds compared to TOF instruments, which can be a limitation for fast chromatography- Historically, concerns about trapping very large ions, though modern instruments have overcome this[18]- In-depth characterization of highly heterogeneous PEGylated proteins- Baseline resolution of different PEGylated forms- Studying non-covalent interactions of PEGylated proteins

Experimental Protocols for Mass Spectrometry Analysis

Intact Mass Analysis of PEGylated Proteins by LC-MS

This protocol is a general guideline for the analysis of intact PEGylated proteins using ESI-Q-TOF or Orbitrap mass spectrometers.

a) Sample Preparation:

  • Buffer Exchange: Desalt the protein sample and exchange the buffer to one compatible with mass spectrometry (e.g., 10 mM ammonium (B1175870) acetate) using centrifugal filters with an appropriate molecular weight cutoff (MWCO).[13]

  • Concentration Adjustment: Adjust the final protein concentration to approximately 1 mg/mL.

b) Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Post-Column Addition: To simplify the mass spectrum by reducing charge states, introduce a solution of a charge-stripping agent like 0.2-1% triethylamine (B128534) (TEA) in isopropanol:acetonitrile (1:1) via a T-junction before the ESI source at a flow rate of 10-20 µL/min.[5][14]

c) Mass Spectrometry (MS):

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Mass Range: Acquire data over a wide m/z range (e.g., 1000-5000 m/z).

  • Resolution: Set the instrument to a high resolution (e.g., >100,000 for Orbitrap, >40,000 for Q-TOF).

  • Data Analysis: Use deconvolution software to process the raw data and obtain the zero-charge mass spectrum of the PEGylated protein.[5]

Workflow for Intact Mass Analysis of PEGylated Proteins

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry p1 PEGylated Protein Sample p2 Buffer Exchange (e.g., Ammonium Acetate) p1->p2 lc Reversed-Phase HPLC p2->lc pca Post-Column Addition (e.g., TEA) lc->pca ms High-Resolution MS (Q-TOF or Orbitrap) pca->ms da Data Deconvolution ms->da result Intact Mass Spectrum da->result

Caption: Workflow for intact mass analysis of PEGylated proteins.

Peptide Mapping for PEGylation Site Identification

This protocol outlines the steps for identifying the specific amino acid residues where PEG is attached.

a) Protein Digestion:

  • Denaturation: Denature the PEGylated protein in a solution containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[19]

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 37°C for 1 hour.[19]

  • Alkylation: Alkylate the free cysteine residues with iodoacetamide (B48618) in the dark for 1 hour.[19]

  • Digestion: Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w). Incubate overnight at 37°C.[20]

  • Quench: Stop the digestion by adding formic acid.

b) LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column suitable for peptides.

  • Mobile Phases and Gradient: Similar to the intact analysis but with a gradient optimized for peptide separation.

  • MS Analysis:

    • Perform a full MS scan to detect the peptide ions.

    • Use data-dependent acquisition (DDA) to select the most intense peptide ions for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Use database search software to identify the peptides from their fragmentation patterns. Compare the peptide maps of the PEGylated and non-PEGylated protein to identify peptides that have disappeared or shifted in retention time, indicating the presence of a PEG modification.[21] The mass shift will correspond to the PEG moiety.

Logical Flow for PEGylation Site Identification

start PEGylated Protein digestion Proteolytic Digestion (e.g., Trypsin) start->digestion lcmsms LC-MS/MS Analysis digestion->lcmsms data_analysis Database Search & Comparative Analysis lcmsms->data_analysis result Identified PEGylation Sites data_analysis->result

Caption: Logical flow for identifying PEGylation sites.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide valuable complementary information or serve as alternatives for specific analyses.

Technique Principle Information Provided Advantages Limitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[22][23]- Purity and aggregation state of the PEGylated protein.- Estimation of the degree of PEGylation based on size increase.[3]- Robust and reproducible.- Can be performed under native conditions.- Does not provide precise mass information.- Resolution may be insufficient to separate species with small differences in PEGylation.[2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.- Separation of PEGylated and un-PEGylated protein.- Can sometimes resolve species with different degrees of PEGylation.[2]- High resolution.- Well-established technique.- Denaturing conditions may not be suitable for all proteins.- PEG can interact with the stationary phase, leading to poor peak shape.[24]
Capillary Electrophoresis (CE) Separates molecules based on their charge-to-size ratio.[]- High-resolution separation of different PEGylated isomers.- Purity analysis.[25][26]- High efficiency and resolution.- Minimal sample consumption.[27]- Primarily an analytical technique, not well-suited for preparative purification.- Can be sensitive to buffer composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information in solution.- Conformation of the protein upon PEGylation.- Can be used to quantify PEGylated species.[28]- Provides atomic-level structural information.- Non-destructive.- Requires high sample concentrations.- Complex data analysis, especially for large proteins.

Conclusion

The comprehensive characterization of PEGylated proteins is essential for the development of safe and effective biotherapeutics. Mass spectrometry, particularly high-resolution techniques like ESI-Q-TOF and Orbitrap MS, offers unparalleled capabilities for determining the precise mass, degree of PEGylation, and specific modification sites. When coupled with chromatographic separations, these methods provide a detailed picture of the heterogeneity of PEGylated products. Alternative techniques such as SEC, RP-HPLC, and CE offer valuable complementary information and can be used for routine quality control. The selection of the most appropriate analytical strategy will depend on the specific information required, the complexity of the sample, and the available instrumentation.

References

Assessing the Immunogenicity of Sulfone-Containing PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The linker chemistry used for PEG attachment is a critical determinant of the conjugate's stability and, importantly, its potential to elicit an immune response. This guide provides a comparative assessment of sulfone-containing PEG linkers, evaluating their immunogenic potential against other commonly used linker technologies and emerging alternatives.

Executive Summary

While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies is a growing concern in the clinical setting, potentially leading to accelerated clearance of PEGylated drugs and hypersensitivity reactions. The choice of linker can influence this immune response. Sulfone-containing PEG linkers are recognized for their enhanced stability compared to more traditional linkers like maleimides, which may translate to a lower immunogenic profile due to reduced hapten presentation. However, direct, head-to-head quantitative comparisons of the immunogenicity of sulfone-containing PEG linkers against a wide range of alternatives are limited in publicly available literature. This guide synthesizes the available data, provides detailed experimental protocols for immunogenicity assessment, and offers a framework for informed linker selection in drug development.

Comparative Analysis of Linker Technologies

The immunogenicity of a PEGylated therapeutic is a complex multifactorial issue. The data presented below is a representative summary from various studies and should be interpreted with the understanding that direct comparisons can be influenced by the specific protein, PEG size, and experimental model used.

Quantitative Data Summary

Table 1: Comparative In Vivo Immunogenicity Data of Different Linker Chemistries

Linker TypeModel SystemAnti-PEG IgM (Titer/Concentration)Anti-PEG IgG (Titer/Concentration)Cytokine Release (e.g., IL-6, TNF-α)Citation(s)
Sulfone-PEG MouseData not availableData not availableData not available[1][2]
Maleimide-PEG MouseModerateLow to ModerateModerate[]
Click Chemistry (e.g., DBCO-PEG) MouseLowLowLow-
Polysarcosine (PSar) MouseSignificantly lower than PEG-IFNSignificantly lower than PEG-IFNNot reported[4][5]
Polypeptide MouseLowLowNot reported[6]

Experimental Protocols

Accurate assessment of immunogenicity is critical for the preclinical and clinical development of any novel therapeutic. Below are detailed methodologies for key assays.

Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection and quantification of anti-PEG antibodies (IgM and IgG) in serum or plasma samples.

Materials:

  • High-binding 96-well microplates

  • mPEG-BSA (5 kDa) or other PEGylated protein for coating

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Serum/plasma samples from treated and control subjects

  • Anti-human IgM-HRP and anti-human IgG-HRP secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of mPEG-BSA solution (10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Add 100 µL of diluted serum or plasma samples (typically a serial dilution starting from 1:50 in blocking buffer) to the wells. Include positive and negative controls. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgM or IgG (diluted in blocking buffer according to the manufacturer's instructions) to the appropriate wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically determined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Cytokine Release Assay (Whole Blood Assay)

This protocol outlines a method to assess the potential of a PEGylated therapeutic to induce cytokine release from human whole blood.[7]

Materials:

  • Freshly collected human whole blood from healthy donors in heparinized tubes.

  • RPMI-1640 medium.

  • Test articles (sulfone-PEG conjugate and comparators) at various concentrations.

  • Positive control (e.g., Lipopolysaccharide - LPS).

  • Negative control (vehicle buffer).

  • 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Centrifuge.

  • Commercially available cytokine ELISA kits (e.g., for IL-6, TNF-α, IL-1β).

Procedure:

  • Blood Collection and Handling: Collect whole blood from healthy volunteers. All steps should be performed under sterile conditions.

  • Assay Setup: In a 96-well plate, add 200 µL of whole blood to each well.

  • Stimulation: Add 20 µL of the test article, positive control, or negative control to the respective wells. Each condition should be tested in triplicate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Plasma Collection: After incubation, centrifuge the plate at 1500 x g for 10 minutes to pellet the blood cells.

  • Supernatant Collection: Carefully collect the plasma supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the plasma samples using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines released in response to the test articles with the negative and positive controls.

Visualizing the Pathways

Understanding the biological pathways involved in immunogenicity is crucial for interpreting experimental data and designing safer therapeutics.

G cluster_0 Initiation & Recognition cluster_1 Complement Cascade Activation cluster_2 Cellular Responses & Clinical Manifestations PEG_conjugate Sulfone-PEGylated Therapeutic Anti_PEG_IgM Pre-existing or Induced Anti-PEG IgM PEG_conjugate->Anti_PEG_IgM Binding Anti_PEG_IgG Induced Anti-PEG IgG PEG_conjugate->Anti_PEG_IgG Opsonization C1q C1q Anti_PEG_IgM->C1q Binding Phagocyte Phagocyte (Macrophage, Neutrophil) Anti_PEG_IgG->Phagocyte FcγR-mediated uptake C3_convertase C3 Convertase C1q->C3_convertase Classical Pathway Activation C5_convertase C5 Convertase C3_convertase->C5_convertase C3a C3a (Anaphylatoxin) C3_convertase->C3a C5a C5a (Anaphylatoxin) C5_convertase->C5a MAC Membrane Attack Complex (C5b-9) C5_convertase->MAC Mast_cell Mast Cell / Basophil C3a->Mast_cell Activation C5a->Mast_cell Activation C5a->Phagocyte Recruitment & Activation Mediator_release Release of Histamine, Leukotrienes, etc. Mast_cell->Mediator_release Phagocytosis Phagocytosis & Clearance Phagocyte->Phagocytosis Hypersensitivity Hypersensitivity Reactions (CARPA) Mediator_release->Hypersensitivity Accelerated_clearance Accelerated Blood Clearance Phagocytosis->Accelerated_clearance

Signaling pathway of PEG-mediated immunogenicity.

G cluster_0 Preclinical Assessment cluster_1 Clinical Assessment In_vitro In Vitro Assays ELISA Anti-Drug Antibody (ADA) ELISA (IgM & IgG Titer) In_vitro->ELISA CRA Cytokine Release Assay (e.g., Whole Blood Assay) In_vitro->CRA In_vivo In Vivo Studies (e.g., Mouse, NHP) In_vivo->ELISA PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_vivo->PK_PD Phase_I Phase I Clinical Trial Phase_II_III Phase II/III Clinical Trials Phase_I->Phase_II_III Safety Safety & Tolerability Monitoring Phase_I->Safety Post_marketing Post-Marketing Surveillance Phase_II_III->Post_marketing Phase_II_III->Safety Efficacy Efficacy Assessment Phase_II_III->Efficacy Post_marketing->Safety start Test Article (Sulfone-PEG Conjugate) start->In_vitro start->In_vivo ELISA->Phase_I CRA->Phase_I PK_PD->Phase_I

Experimental workflow for immunogenicity assessment.

Conclusion and Future Directions

The selection of a linker for PEGylation is a critical decision in the development of biotherapeutics. Sulfone-containing PEG linkers offer a clear advantage in terms of stability, which is a key factor in reducing the potential for immunogenicity by minimizing the premature release of payloads that could act as haptens.[8] However, the current body of literature lacks direct, quantitative comparisons of the immunogenicity of sulfone-PEG conjugates with other linker technologies.

For drug developers, this necessitates a robust, case-by-case immunogenicity risk assessment. The experimental protocols provided in this guide offer a starting point for generating crucial data to inform these assessments. As the field moves towards more complex bioconjugates, there is a pressing need for standardized, head-to-head studies that directly compare the immunogenic potential of different linker chemistries.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vivo studies that directly compare the immunogenicity of sulfone-PEG linkers with maleimide, click chemistry, and other emerging linker technologies using the same therapeutic protein and PEG size.

  • Mechanistic Investigations: Elucidating the precise mechanisms by which different linker chemistries may influence immune cell activation and the generation of anti-PEG antibodies.

  • Development of Predictive Models: Creating in silico and in vitro models that can more accurately predict the immunogenic potential of different linker-payload combinations early in the development process.

By addressing these knowledge gaps, the field can move towards the rational design of safer and more effective PEGylated therapeutics.

References

A Comparative Guide to Propargyl-PEG4-Sulfone-PEG4-acid and Propargyl-PEG4-acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Functional Groups

Both linkers share a common architecture, featuring a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," and a terminal carboxylic acid for covalent linkage to primary amines via amide bond formation. The key distinction lies in the central backbone of the Propargyl-PEG4-Sulfone-PEG4-acid, which incorporates a sulfone group.

Propargyl-PEG4-acid possesses a continuous poly(ethylene glycol) (PEG) chain, which is known for its hydrophilicity and ability to improve the solubility and pharmacokinetic properties of conjugated biomolecules.[1][2][3]

This compound , in contrast, has a sulfone (SO₂) group integrated within its PEG-like structure.[4] The sulfone group is a strong hydrogen bond acceptor and is known to be metabolically stable.[5][6]

Comparative Performance Characteristics

The introduction of a sulfone group is anticipated to modulate several key performance characteristics of the linker. The following table summarizes a comparison based on the known properties of sulfone and ether functional groups.

FeaturePropargyl-PEG4-acidThis compoundRationale & References
Molecular Weight ~260.28 g/mol [3]Higher than Propargyl-PEG4-acidThe addition of a sulfone group in place of an ether linkage increases the molecular weight.
Hydrophilicity Hydrophilic[1][2]Potentially more hydrophilicThe sulfone group is a strong dipole and can enhance the hydrophilicity of the molecule.[6][7][8]
In Vivo Stability Generally stableExpected to have enhanced stabilityThe sulfone group is metabolically very stable and resistant to enzymatic cleavage. Studies on sulfone-containing linkers have shown improved serum stability of the resulting conjugates compared to other linker chemistries.[9][10][11]
Reactivity Standard reactivity for propargyl and carboxylic acid groups.[2][12]Standard reactivity for terminal functional groups. The sulfone group is relatively inert under standard bioconjugation conditions.[5]The terminal reactive groups (propargyl and carboxylic acid) dictate the conjugation chemistry for both linkers.
Non-specific Binding Low, due to the protein-repellent nature of PEG.Potentially lowerEnhanced hydrophilicity from the sulfone group may further reduce non-specific binding.
Applications PROTACs, ADCs, peptide and oligonucleotide modification, surface functionalization.[12]PROTACs, ADCs, and other bioconjugates requiring enhanced stability.[13][14]Both are versatile linkers for a wide range of bioconjugation applications.

Experimental Protocols

The following are generalized protocols for the two-step conjugation of these linkers to a biomolecule (e.g., an antibody) and a payload.

Protocol 1: Two-Step Conjugation using Propargyl-PEG4-acid

Step 1: Activation of Carboxylic Acid and Amine Coupling

  • Activation: Dissolve Propargyl-PEG4-acid in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[15][16]

  • Conjugation: Add the activated linker solution to a solution of the amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: Click Chemistry with an Azide-Modified Payload

  • Reaction Setup: To the purified propargyl-modified biomolecule in a suitable buffer, add the azide-functionalized payload.

  • Catalysis (CuAAC): Add a freshly prepared solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).[17][18][19]

  • Reaction: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, HIC) to remove the catalyst, excess payload, and other reagents.

Protocol 2: Two-Step Conjugation using this compound

The protocol for using this compound is expected to be very similar to that of its non-sulfone counterpart, as the terminal reactive groups are identical.

Step 1: Activation of Carboxylic Acid and Amine Coupling

Follow the same procedure as described in Protocol 1, Step 1.

Step 2: Click Chemistry with an Azide-Modified Payload

Follow the same procedure as described in Protocol 1, Step 2.

Visualizing the Application and Rationale

The following diagrams illustrate a typical workflow where these linkers are employed and the theoretical basis for the enhanced stability of sulfone-containing conjugates.

G cluster_0 Bioconjugation Workflow A Antibody C EDC/NHS Activation A->C B Propargyl-PEG-Linker (with or without Sulfone) B->C D Linker-Activated Antibody C->D F Click Chemistry (CuAAC) D->F E Azide-Payload (e.g., Drug) E->F G Purified ADC F->G

Workflow for ADC Synthesis.

G

References

A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Different Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, and overall therapeutic efficacy. The incorporation of hydrophilic linkers has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance. This guide provides an objective comparison of the performance of ADCs featuring different hydrophilic linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The Pivotal Role of Linker Hydrophilicity in ADC Performance

Hydrophilic linkers, most notably those incorporating polyethylene (B3416737) glycol (PEG) chains, offer several advantages in ADC design. By increasing the overall hydrophilicity of the ADC, these linkers can lead to improved solubility and stability, reduced aggregation, and more favorable pharmacokinetic profiles. This ultimately contributes to a wider therapeutic window for the ADC. The inclusion of hydrophilic moieties can also enable higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.

Comparative Analysis of ADC Performance with Varied Hydrophilic Linkers

The selection of a hydrophilic linker, including its length and architecture, is a crucial consideration that can significantly impact the performance of an ADC. The following tables summarize quantitative data from studies comparing ADCs with different hydrophilic linkers.

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical and In Vitro Properties
Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50)Reference
Hydrophobic Linker~4>5%0.5 - 2.0 nM[1]
Short PEG Linker (e.g., PEG4)~8<2%0.1 - 0.5 nM[1]
Long PEG Linker (e.g., PEG24)~8<1%0.2 - 0.8 nM[1]
Branched PEG Linker ("Short")6-0.68 nM[2]
Branched PEG Linker ("Long")6-0.074 nM[2]
Cyclodextrin-based Linker4-16-34 pM[3]
Crown Ether-based Linker4-16-34 pM[3]

Note: Data is compiled from multiple sources and may involve different antibodies, payloads, and cell lines, affecting direct comparability.

As the data indicates, the incorporation of PEG linkers allows for higher DARs with significantly reduced aggregation compared to hydrophobic linkers. The in vitro cytotoxicity is generally maintained or improved with the use of hydrophilic linkers. Notably, a "long" branched PEG linker demonstrated significantly higher potency compared to a "short" branched counterpart in one study.[2] Furthermore, novel hydrophilic macrocycles like cyclodextrins and crown ethers have shown promising in vitro potency.[3]

Table 2: In Vivo Performance of ADCs with Different Linker Technologies
Linker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Off-Target ToxicityReference
Hydrophobic Linker50 - 705 - 8Moderate to High[1]
Hydrophilic (PEG-based) Cleavable Linker80 - 9510 - 14Low to Moderate[1]
Hydrophilic (PEG-based) Non-Cleavable Linker75 - 9012 - 16Low[1]

The in vivo data further underscores the benefits of hydrophilic linkers, showing superior tumor growth inhibition and extended plasma half-life, which are indicative of improved pharmacokinetics and reduced clearance.[1] Studies have also shown that ADCs with hydrophilic linkers, such as those containing sulfonate or PEG groups, can exhibit a wider therapeutic window, particularly against multidrug-resistant cancer cell lines.[4]

Visualizing ADC Structure and Experimental Workflow

To better understand the components of an ADC and the process of evaluating their efficacy, the following diagrams are provided.

ADC_Structure General Structure of an Antibody-Drug Conjugate (ADC) cluster_Antibody Antibody cluster_Linker Hydrophilic Linker cluster_Payload Cytotoxic Payload Fab1 Fab Fc Fc Fab1->Fc Fab2 Fab Fab2->Fc Linker e.g., PEG, Cyclodextrin Fc->Linker Payload Drug Linker->Payload

General Structure of an Antibody-Drug Conjugate (ADC)

ADC_Efficacy_Workflow Experimental Workflow for ADC Efficacy Comparison cluster_Synthesis ADC Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_PK Pharmacokinetic Studies A1 Synthesis of Linker-Payloads A2 Conjugation to Antibody A1->A2 A3 Purification & Characterization (DAR, Aggregation) A2->A3 B1 Cytotoxicity Assays (e.g., MTT) A3->B1 C1 Xenograft Tumor Model Establishment A3->C1 D1 ADC Administration to Rodents A3->D1 B2 Determine IC50 Values B1->B2 C2 ADC Administration C1->C2 C3 Tumor Growth Monitoring C2->C3 C4 Efficacy & Toxicity Assessment C3->C4 D2 Blood Sampling at Time Points D1->D2 D3 Quantify ADC Concentration (ELISA) D2->D3 D4 Determine PK Parameters (t1/2, Clearance) D3->D4

Experimental Workflow for ADC Efficacy Comparison

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Culture antigen-positive cancer cells in a suitable medium until they reach the logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers. Add the diluted ADCs to the respective wells and incubate for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ADCs in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, and different ADC groups). Administer the ADCs, typically via intravenous injection, at a specified dose and schedule.

  • Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) is often calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic parameters of ADCs, such as plasma half-life and clearance.

Methodology:

  • Animal Model: Use healthy rodents (e.g., mice or rats).

  • ADC Administration: Administer a single intravenous dose of the ADC to the animals.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Quantify the concentration of the total antibody or conjugated antibody in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Conclusion

The strategic incorporation of hydrophilic linkers is a cornerstone of modern ADC design, offering significant advantages in terms of physicochemical properties, pharmacokinetics, and in vivo efficacy. The experimental data consistently demonstrate that ADCs equipped with hydrophilic linkers, particularly PEG-based linkers, exhibit superior performance compared to their hydrophobic counterparts.[1] The length and architecture of these linkers are critical parameters that must be optimized for each specific antibody-payload combination to achieve the desired therapeutic index. The continued exploration of novel hydrophilic linkers, such as macrocyclic structures, holds promise for the development of even more effective and safer ADC therapeutics.[3] This guide provides a framework for the rational selection and evaluation of hydrophilic linkers to advance the development of next-generation antibody-drug conjugates.

References

The In-Vivo Stability of Triazole Linkages: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug design, the stability of the chemical linkage is a critical determinant of a molecule's in-vivo efficacy, pharmacokinetic profile, and overall therapeutic success. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has introduced the 1,2,3-triazole ring as a highly robust and versatile linkage. This guide provides a comprehensive comparison of the in-vivo stability of the triazole linkage against other common linkages, supported by experimental data, and details the methodologies used to assess such stability.

The 1,2,3-triazole linkage is widely recognized for its exceptional chemical and metabolic stability.[1][2] This five-membered aromatic heterocycle is highly resistant to enzymatic degradation by proteases, as well as hydrolysis under both acidic and basic conditions, and is stable against oxidation and reduction.[3][4] This inherent stability makes the triazole an excellent bioisostere for the metabolically labile amide bond, a common linkage in peptides and other biotherapeutics that are susceptible to rapid in-vivo degradation.[3][5][6]

Comparative In-Vivo Stability: Triazole vs. Other Linkages

The replacement of a native amide bond with a 1,2,3-triazole linkage in peptides has consistently demonstrated a significant enhancement in their in-vivo half-life and resistance to degradation.

Linkage TypeGeneral In-Vivo StabilityExample CompoundIn-Vivo Stability MetricReference
1,2,3-Triazole High Triazole-modified Somatostatin-14 analog ([111In]In-XG1)Up to 17% of the peptide remained intact 5 minutes post-injection in mice.[7][8]
AmideLow to ModerateNative Somatostatin-14 analog ([111In]In-AT2S)Only 6% of the peptide remained intact 5 minutes post-injection in mice.[7][8]
1,2,3-Triazole High Triazole-modified Minigastrin analog (MGN4)In-vitro blood plasma half-life of 349.8 hours.[3]
AmideLowNative Minigastrin analog ([Nle15]MG11)In-vitro blood plasma half-life of 3.9 hours.[3]
1,2,3-Triazole High Triazole-containing Kisspeptin-10 analogs (KP3-5)15- to 25-fold increase in in-vitro serum stability compared to the native peptide.[3]
AmideLowNative Kisspeptin-10 analog (KP2)2.6% of the peptide remained intact after 6 hours of incubation in serum.[3]
EsterVery LowGeneral observationEsters are highly susceptible to hydrolysis by esterases present in plasma and tissues.[3]
DisulfideLow to ModerateGeneral observationDisulfide bonds are prone to reduction by endogenous reducing agents like glutathione.

Experimental Protocols for Stability Assessment

The evaluation of a chemical linkage's stability is a multi-faceted process involving both in-vitro and in-vivo studies.

In-Vitro Forced Degradation Studies

Forced degradation studies are a standard approach to predict the intrinsic stability of a molecule by subjecting it to a range of stress conditions that are more severe than it would encounter during manufacturing, storage, or in-vivo circulation.[9][10]

Objective: To identify potential degradation pathways and to develop and validate stability-indicating analytical methods.

General Protocol:

  • Sample Preparation: Prepare solutions of the test compound (e.g., a triazole-linked bioconjugate) in appropriate buffers.

  • Stress Conditions: Incubate the sample under the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

    • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Incubate at elevated temperatures (e.g., 60-80 °C) in a neutral buffer.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify the parent compound and its degradation products.

G cluster_0 Forced Degradation Workflow TestCompound Test Compound Solution StressConditions Incubation under Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) TestCompound->StressConditions Sampling Aliquots taken at Multiple Time Points StressConditions->Sampling Analysis LC-MS/HPLC Analysis Sampling->Analysis Data Quantification of Parent and Degradation Products Analysis->Data

Forced Degradation Study Workflow

In-Vivo Stability Assessment

In-vivo studies provide the most relevant information on a linkage's stability in a complex biological system.

Objective: To determine the pharmacokinetic profile and metabolic fate of the compound in a living organism.

General Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Compound Administration: Administer the test compound via a relevant route (e.g., intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 24h) into tubes containing an anticoagulant.

  • Sample Processing: Process the blood to obtain plasma. This may involve centrifugation to separate blood cells.

  • Analyte Extraction: Extract the compound and its metabolites from the plasma. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. For antibody-drug conjugates, immunocapture techniques can be used to isolate the ADC.[11]

  • LC-MS/MS Analysis: Quantify the concentration of the intact compound and identify its metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the intact compound versus time to determine key pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.

G cluster_1 In-Vivo Stability Assessment Workflow Administration Compound Administration to Animal Model BloodSampling Blood Sample Collection at Time Intervals Administration->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation AnalyteExtraction Extraction of Compound and Metabolites PlasmaSeparation->AnalyteExtraction LCMS LC-MS/MS Analysis AnalyteExtraction->LCMS PKAnalysis Pharmacokinetic Analysis (Half-life, etc.) LCMS->PKAnalysis

In-Vivo Stability Assessment Workflow

Metabolic Fate of the Triazole Linkage

While the 1,2,3-triazole ring is exceptionally stable, it is not completely inert in vivo. The primary metabolic transformations that triazole-containing compounds may undergo are typically oxidative pathways mediated by cytochrome P450 enzymes.[1] However, the triazole ring itself is generally not the primary site of metabolism, especially when other more metabolically labile functional groups are present in the molecule. Studies on the metabolism of some triazole-containing drugs have shown that the triazole ring can be hydroxylated or undergo N-dealkylation if substituted at one of the nitrogen atoms, but cleavage of the ring is not a common metabolic pathway.[2] The exact metabolic fate is highly dependent on the overall structure of the molecule.

G cluster_2 Potential Metabolic Pathways of Triazole-Containing Compounds Parent Parent Triazole-Containing Compound Oxidation Oxidative Metabolism (e.g., CYP450) Parent->Oxidation Metabolites Metabolites (e.g., Hydroxylated species, N-dealkylated products) Oxidation->Metabolites Excretion Renal or Biliary Excretion Metabolites->Excretion

Metabolic Fate of Triazole Compounds

Conclusion

The 1,2,3-triazole linkage, readily formed via click chemistry, offers superior in-vivo stability compared to many other conventional linkages, most notably the amide bond. This robustness against enzymatic and chemical degradation translates to a longer biological half-life for triazole-linked therapeutics, a critical advantage in drug development. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of linkage stability, enabling researchers to make informed decisions in the design and optimization of novel drug candidates. The continued exploration of the triazole linkage in medicinal chemistry is expected to yield more potent and durable therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Propargyl-PEG4-Sulfone-PEG4-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Propargyl-PEG4-Sulfone-PEG4-acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Given the limited specific hazard data for this compound, a cautious approach, treating it as hazardous waste, is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The chemical structure contains a propargyl group, which is often associated with toxicity and flammability, a sulfone group that warrants careful handling, and a carboxylic acid group which can be corrosive.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or injury from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood.To avoid inhalation of any potential dust or vapors.
Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion or transfer of the chemical.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol should be strictly adhered to.

Experimental Protocol for Disposal:

  • Containerization:

    • Place all waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) into a clearly labeled, sealed, and appropriate hazardous waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable. Ensure the container is properly sealed to prevent leaks.

  • Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound".

    • Include the CAS number: 2055024-41-2.[1]

    • Indicate the approximate quantity of the waste.

    • Affix any other labels required by your institution's Environmental Health and Safety (EHS) department or local regulations.

  • Segregation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Segregate the container from incompatible materials. Based on its functional groups, avoid storage with strong oxidizing agents, strong bases, and sources of ignition.[1][2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

    • Provide them with the full chemical name and any available safety information.

    • Do not attempt to dispose of this chemical down the drain or in regular trash. The polyethylene glycol (PEG) component may be biodegradable, but the propargyl group suggests the compound should be treated as hazardous.[1]

  • Documentation:

    • Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • If it is a solid, gently sweep the material to avoid creating dust. If it is a liquid, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the spilled material and absorbent into a designated and labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory's safety officer or emergency response team.

    • Prevent the spill from entering drains or waterways.

    • Follow your institution's established emergency procedures for chemical spills.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Place waste in a compatible, sealed container. B->C D Label container with: - Full Chemical Name - CAS Number - Hazard Information C->D E Store in designated hazardous waste area. D->E F Segregate from incompatible materials. E->F G Contact EHS or Licensed Waste Contractor for Pickup. F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargyl-PEG4-Sulfone-PEG4-acid
Reactant of Route 2
Propargyl-PEG4-Sulfone-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.